Ethyl 1-cyanocyclohexanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-cyanocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMUZAFIHZTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451229 | |
| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-21-8 | |
| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-cyanocyclohexane-1-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-cyanocyclohexanecarboxylate
Abstract
Ethyl 1-cyanocyclohexanecarboxylate is a bifunctional organic molecule of significant interest in modern synthetic chemistry. Possessing both a nitrile and an ethyl ester group attached to a quaternary carbon within a cyclohexane framework, it serves as a versatile and valuable intermediate for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of novel carbocyclic systems and as a building block in medicinal chemistry, including in the development of targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactive pathways, and applications, grounded in established chemical principles and supported by detailed experimental protocols.
Core Chemical Identity and Properties
This compound, identified by the CAS Number 1130-21-8, is a substituted cyclohexane derivative. The core structure features a six-membered aliphatic ring where a single carbon atom is functionalized with both a cyano (-C≡N) group and an ethyl carboxylate (-COOCH₂CH₃) group. This geminal substitution pattern on a quaternary center is key to its synthetic utility, providing a latent carbonyl group (via the ester) and a versatile nitrogen-containing handle (via the nitrile) for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1130-21-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Data not available; likely a colorless liquid | N/A |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C | [1] |
Synthesis: A Validated Protocol
The most direct and common synthesis of this compound involves the reaction of cyclohexanone with a reagent providing both the cyano and the ester functionalities in the presence of a base.[3] This approach leverages the reactivity of the ketone's α-position to establish the key quaternary carbon center.
Synthetic Workflow: From Cyclohexanone
The synthesis begins with the base-mediated reaction between cyclohexanone and an ethyl cyanoformate equivalent. Sodium ethoxide is a common and effective base for this transformation, acting to deprotonate the α-carbon of the ketone, which then undergoes nucleophilic attack.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations.[3]
Objective: To synthesize this compound from cyclohexanone.
Materials:
-
Cyclohexanone
-
Ethyl cyanoformate (or equivalent cyano-ester reagent)
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add cyclohexanone. Following this, add ethyl cyanoformate dropwise at a rate that maintains control over the reaction temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may be gently heated if necessary to drive it to completion.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[3] d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Key Reactions and Synthetic Utility
The true value of this compound lies in its capacity to serve as a precursor to a variety of other useful synthetic intermediates. The nitrile and ester groups can be manipulated independently or in concert to achieve diverse chemical outcomes.
Caption: Major synthetic pathways from this compound.
Dehydration to Form Unsaturated Esters
A significant application of this compound is its role as a precursor to α,β-unsaturated esters. The cyanohydrin ester, formed conceptually from cyclohexanone, can be dehydrated to introduce a double bond. This subsequent intermediate, Ethyl cyclohex-1-ene-1-carboxylate, is a valuable Michael acceptor.[3]
Causality: The dehydration step is typically accomplished using reagents like phosphorus oxychloride in pyridine.[3] The pyridine acts as a base to facilitate the elimination of the elements of HCN (conceptually), leading to the formation of the thermodynamically stable C=C double bond conjugated with the ester.
Reduction of the Nitrile Group
The cyano group can be selectively reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical hydrides (e.g., LiAlH₄). This transformation yields 1-(aminomethyl)cyclohexanecarboxylate derivatives, which are non-proteinogenic amino acid analogs. These structures are of high interest in peptidomimetic and drug design, providing constrained scaffolds for probing biological interactions.
Hydrolysis and Further Transformations
The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Depending on the reaction conditions, this can lead to the formation of 1-cyanocyclohexanecarboxylic acid, cyclohexanecarboxylic acid derivatives (after decarboxylation), or dicarboxylic acids. This versatility allows for the creation of a range of functionalized cyclohexane scaffolds.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the cyclohexane ring makes it an attractive scaffold in medicinal chemistry. This compound provides a convenient entry point to this chemical space.
-
Protein Degrader Building Blocks: This molecule is classified as a building block for protein degraders.[4] In the design of Proteolysis-Targeting Chimeras (PROTACs), rigid linkers are often required to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Functionalized cyclohexane rings derived from this starting material can serve as such linkers, providing precise spatial orientation of the two binding moieties.
-
Scaffold for Novel Therapeutics: By leveraging the dual functionality, medicinal chemists can elaborate the structure in multiple directions to generate libraries of compounds for screening. For instance, the amine derived from nitrile reduction can be acylated or alkylated, while the ester can be converted to an amide, creating diverse structures for exploring structure-activity relationships (SAR).
Spectroscopic Characterization Profile
While experimental data requires acquisition on a specific sample, the expected spectroscopic signatures can be reliably predicted, providing a self-validating system for compound identification.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -O-CH₂-CH₃ | ~4.2 ppm (quartet, 2H) | Methylene protons adjacent to the ester oxygen. |
| -O-CH₂-CH₃ | ~1.3 ppm (triplet, 3H) | Methyl protons of the ethyl group. | |
| Cyclohexane -CH₂- | ~1.5-2.2 ppm (multiplet, 10H) | Overlapping signals for the five methylene groups of the cyclohexane ring. | |
| ¹³C NMR | -C =O | ~170-175 ppm | Carbonyl carbon of the ester. |
| -C ≡N | ~118-122 ppm | Nitrile carbon. | |
| -O-C H₂-CH₃ | ~60-65 ppm | Methylene carbon of the ethyl group. | |
| Quaternary C | ~45-55 ppm | The carbon atom bearing both the nitrile and ester groups. | |
| Cyclohexane -C H₂- | ~20-40 ppm | Carbons of the cyclohexane ring. | |
| -O-CH₂-C H₃ | ~14 ppm | Methyl carbon of the ethyl group. | |
| IR Spectroscopy | C≡N stretch | ~2240-2260 cm⁻¹ | Characteristic sharp absorption for a nitrile group. |
| C=O stretch | ~1735-1750 cm⁻¹ | Strong absorption for the ester carbonyl group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 181.11 | Corresponding to the molecular weight of C₁₀H₁₅NO₂. |
Safety and Handling
As a nitrile-containing compound, this compound must be handled with appropriate precautions. Organic nitriles can be toxic and may cause irritation.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Hazards: May cause skin, eye, and respiratory irritation.[2][6] Ingestion or significant absorption may be harmful.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1]
References
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1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate. Vibrant Pharma Inc.
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Ethyl 1-Isocyanocyclohexanecarboxylate. Amerigo Scientific.
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Ethyl 1-cyano-1-cyclopropanecarboxylate. Protheragen.
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Ethyl 1-cyanocyclopentane-1-carboxylate, min 95%, 1 gram. CP Lab Safety.
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A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate. Benchchem.
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ETHYL 1-HYDROXYCYCLOHEXANE-CARBOXYLATE | 1127-01-1. ChemicalBook.
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An Integrated Spectroscopic Approach to the Structural Elucidation of Ethyl 1-cyanocyclohexanecarboxylate
A Technical Guide for Applied Pharmaceutical and Chemical Analysis
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research, drug development, and quality control. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of Ethyl 1-cyanocyclohexanecarboxylate, a key chemical intermediate. By adopting the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. We will detail an integrated, multi-technique spectroscopic approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. Each protocol is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a practical and robust framework for molecular structure confirmation.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the first step in any structural elucidation is to determine the molecule's fundamental properties: its molecular formula and its degree of unsaturation. This foundational data provides a critical framework that constrains the possible structures and guides the interpretation of subsequent spectroscopic results.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a compound with high precision. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between ions of the same nominal mass (e.g., C₂H₄⁺ vs. CO⁺).
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu), ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.
-
Formula Determination: Use the instrument's software to calculate the most probable elemental formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search to C, H, N, and O atoms.
For this compound, HRMS would confirm the molecular formula as C₁₀H₁₅NO₂ .[1][2]
Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds (double or triple) within a molecule. It is an indispensable calculation that provides the first glimpse into the overall structure.
The formula for IHD is: IHD = C - H/2 - X/2 + N/2 + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₁₀H₁₅NO₂: IHD = 10 - (15/2) + (1/2) + 1 = 10 - 7.5 + 0.5 + 1 = 4
An IHD of 4 is a significant finding. It suggests a combination of rings and π-bonds. For this molecule, this value is satisfied by one cyclohexane ring (1 degree of unsaturation), one carbonyl (C=O) double bond (1 degree of unsaturation), and one nitrile (C≡N) triple bond (2 degrees of unsaturation). This initial hypothesis will be systematically tested and confirmed by the spectroscopic methods that follow.
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[3] The principle is based on the absorption of IR radiation by molecules, which excites them to a higher vibrational state. Specific bonds vibrate at characteristic frequencies, making the IR spectrum a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and label the key absorption peaks.
Data Interpretation and Causality
The IR spectrum provides immediate, conclusive evidence for the two key functional groups hypothesized from the IHD calculation.
| **Frequency (cm⁻¹) ** | Vibration Type | Functional Group | Significance & Causality |
| ~2245 | C≡N stretch | Nitrile | A strong, sharp absorption in this region is highly characteristic of a nitrile.[4][5] Its intensity stems from the large change in dipole moment during the stretching of the polar C≡N bond.[5] |
| ~1735 | C=O stretch | Ester | This very strong, sharp peak is definitive for a saturated ester carbonyl.[6] The high frequency and intensity are due to the strong bond and significant dipole moment of the C=O group. |
| 2940, 2860 | C-H stretch | sp³ C-H (Aliphatic) | These strong absorptions just below 3000 cm⁻¹ confirm the presence of saturated C-H bonds, consistent with the cyclohexane ring and ethyl group. |
| ~1250 | C-O stretch | Ester | This strong band corresponds to the stretching of the C-O single bond of the ester, further confirming this functional group. |
The IR data strongly supports the presence of a saturated aliphatic structure containing both nitrile and ester functionalities, perfectly aligning with the proposed identity of this compound.
The Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing a detailed map of the carbon and hydrogen atom connectivity.[7][8] By combining ¹³C and ¹H NMR data, a complete picture of the molecular framework can be assembled.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the different chemical environments of the carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Dissolve ~20-30 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer (e.g., 125 MHz). A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Fourier transform the data, phase correct the spectrum, and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
Data Interpretation and Causality The structure of this compound contains 10 carbon atoms, but due to molecular symmetry, fewer than 10 signals are expected. The chemical shift of each carbon is determined by its local electronic environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |
| ~172 | C =O (Ester) | The carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom.[4] |
| ~118 | C ≡N (Nitrile) | The nitrile carbon appears in a characteristic downfield region, distinct from other carbon types.[4] |
| ~62 | -O-C H₂- (Ethyl) | This carbon is attached to an electronegative oxygen atom, causing it to be deshielded and appear downfield. |
| ~50 | Quaternary C 1 | This sp³ carbon is substituted with two electron-withdrawing groups (CN and COOR), shifting it significantly downfield relative to other aliphatic carbons. |
| ~35 | Cyclohexane C2, C6 | These carbons are adjacent to the substituted C1 carbon. |
| ~25 | Cyclohexane C4 | This carbon is furthest from the electron-withdrawing groups. |
| ~23 | Cyclohexane C3, C5 | Carbons in the middle of the ring structure. |
| ~14 | -C H₃ (Ethyl) | This is a typical chemical shift for a terminal methyl group in an aliphatic chain.[9] |
¹H NMR Spectroscopy: Proton Environment and Connectivity
¹H NMR provides even more detailed information, revealing not only the different types of protons but also how they are connected to each other through spin-spin coupling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).
-
Data Processing: Fourier transform, phase, and reference the spectrum (TMS at 0 ppm or residual CHCl₃ at 7.26 ppm). Integrate the signals and analyze the splitting patterns (multiplicities).
Data Interpretation: The Three Pillars of ¹H NMR
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Proton Assignment | Rationale and Connectivity |
| ~4.25 | 2H | Quartet (q) | -O-CH₂ - | The chemical shift is downfield due to the adjacent oxygen. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). |
| ~2.0-1.5 | 10H | Multiplet (m) | Cyclohexane CH₂ | These protons reside on the saturated ring. They appear as a complex series of overlapping multiplets due to coupling with each other in a conformationally restricted system. |
| ~1.30 | 3H | Triplet (t) | -CH₃ | This is a typical upfield shift for a methyl group. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3). |
The clear quartet-triplet pattern with a 2:3 integration ratio is an unambiguous signature of an ethyl group. This, combined with the ¹³C and IR data, confirms the ethyl ester functionality.
Final Confirmation: Mass Spectrometry (MS)
While HRMS gives the molecular formula, nominal mass spectrometry (often coupled with Gas Chromatography, GC-MS) confirms the molecular weight and provides structural clues through analysis of fragmentation patterns.[10]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Separation: Use a suitable GC column (e.g., DB-5) and temperature program to separate the analyte from any impurities.
-
Ionization & Fragmentation: Use standard Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a relevant m/z range (e.g., 40-300 amu).
Data Interpretation: Molecular Ion and Fragmentation The mass spectrum provides the final pieces of the puzzle.
| m/z (Mass/Charge) | Proposed Fragment | Interpretation |
| 181 | [M]⁺ | The Molecular Ion . This peak confirms the molecular weight of 181.23 g/mol .[1] |
| 152 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. A common fragmentation pathway for ethyl esters. |
| 136 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical.[11] This fragmentation strongly supports the presence of an ethyl ester. |
| 108 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group, leaving the cyanocyclohexyl cation. |
Integrated Workflow and Conclusion
The structural elucidation of an unknown compound is a logical, deductive process where each piece of evidence builds upon the last. The workflow followed in this guide ensures a robust and unambiguous assignment.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion: The structure of this compound is definitively confirmed through the systematic application of modern spectroscopic techniques. High-resolution mass spectrometry established the molecular formula of C₁₀H₁₅NO₂, leading to a calculated Index of Hydrogen Deficiency of 4. Infrared spectroscopy provided clear evidence for the required nitrile (C≡N) and ester (C=O) functional groups.[5][6] ¹³C and ¹H NMR spectroscopy elucidated the complete carbon-hydrogen framework, confirming the presence of the cyclohexane ring, a quaternary carbon at the point of substitution, and the characteristic signature of an ethyl group.[9] Finally, mass spectrometry corroborated the molecular weight and showed logical fragmentation patterns consistent with the proposed structure. Each technique provided a layer of evidence that, when combined, creates an unshakeable and self-validating conclusion, exemplifying a best-practice approach to chemical structure elucidation.
References
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Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
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Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]
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Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. Retrieved from [Link]
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Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. (2025). Scribd. Retrieved from [Link]
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Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]
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Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. (2001). PubMed. Retrieved from [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
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¹³C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Ethyl 1-Cyanocyclohexanecarboxylate: A Mechanistic Guide to its Synthesis and Versatile Reactivity
An in-depth technical guide by a Senior Application Scientist
Abstract
Ethyl 1-cyanocyclohexanecarboxylate is a bifunctional molecule that serves as a highly versatile and valuable intermediate in modern organic synthesis. Possessing both a nitrile and an ester group attached to the same quaternary carbon, this compound offers a unique platform for a variety of chemical transformations. This technical guide provides an in-depth examination of the core reaction mechanisms associated with its synthesis and subsequent derivatization. We will explore the mechanistic underpinnings of its formation from cyclohexanone, its strategic use in hydrolysis and decarboxylation reactions, and its role as a precursor for creating valuable downstream products such as aminomethylcyclohexane derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of organic chemistry, the strategic value of a starting material is often dictated by its functional group handles and its capacity for controlled, predictable reactivity. This compound, with its distinct ester and nitrile functionalities, represents a classic example of such a strategic molecule. The geminal arrangement of these two groups on a cyclohexane scaffold allows for a series of selective transformations, enabling chemists to access a wide array of more complex molecular architectures.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of heterocyclic systems. The ethyl ester provides a handle for saponification, amidation, or reduction to a primary alcohol. The true synthetic power of this molecule, however, lies in the ability to manipulate these groups sequentially or to exploit their combined electronic influence to direct reactivity. This guide will dissect the fundamental mechanisms that govern the synthesis and application of this compound.
Synthesis: A Mechanistic Look at the Formation Pathway
The most common and efficient synthesis of this compound proceeds from cyclohexanone. This transformation is a variation of the Strecker synthesis, which classically produces α-aminonitriles. In this case, the reaction is adapted to generate an α-cycano ester.
The reaction typically involves the treatment of cyclohexanone with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acid catalyst and ethanol. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of cyclohexanone is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻), a potent nucleophile, attacks the activated carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a cyanohydrin intermediate.
-
Esterification: In the presence of ethanol and an acid catalyst, the hydroxyl group of the cyanohydrin undergoes Fischer esterification. The alcohol oxygen attacks the protonated nitrile (or a related activated species), and after a series of proton transfers and the loss of water, the final ethyl ester product is formed.
While various one-pot procedures exist, the core logic remains the same: the formation of a stable cyanohydrin followed by its conversion to the desired ester. The choice of reagents and conditions is critical for optimizing yield and minimizing side reactions.
Figure 1: Simplified reaction pathway for the synthesis of this compound from cyclohexanone.
Core Reactivity Mechanisms and Synthetic Utility
The true utility of this compound is demonstrated in its downstream reactions. The differential reactivity of the nitrile and ester groups allows for selective chemical manipulation.
One of the most fundamental transformations is the hydrolysis of the ester and/or nitrile group, often followed by decarboxylation.
-
Selective Ester Hydrolysis: Under basic conditions (e.g., NaOH), the ester can be selectively saponified to yield the corresponding carboxylate salt without affecting the nitrile group. Subsequent acidification produces 1-cyanocyclohexanecarboxylic acid.
-
Nitrile Hydrolysis and Decarboxylation: More vigorous acidic or basic conditions can hydrolyze both the ester and the nitrile. The initial product, a dicarboxylic acid, is unstable due to the geminal substitution and readily undergoes decarboxylation upon heating to yield cyclohexanecarboxylic acid. Alternatively, heating 1-cyanocyclohexanecarboxylic acid can induce decarboxylation to give cyclohexanecarbonitrile.
These pathways are crucial for converting the initial scaffold into either a monofunctional nitrile or a carboxylic acid, which are themselves valuable synthetic precursors.
Figure 2: Key transformation pathways originating from this compound.
A highly valuable transformation is the reduction of the nitrile group to a primary amine. This opens up a vast area of chemistry related to amides, sulfonamides, and other nitrogen-containing compounds. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup with water to protonate the resulting amine. This process efficiently converts the cyano-ester into an amino-alcohol, (1-(aminomethyl)cyclohexyl)methanol, as LiAlH₄ will also reduce the ester group.
This transformation is particularly significant in medicinal chemistry, as the aminomethylcyclohexane motif is found in several pharmacologically active molecules.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the laboratory-scale synthesis of the title compound.
Objective: To synthesize this compound from cyclohexanone.
Materials:
-
Cyclohexanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reagent Preparation: Prepare a solution of sodium cyanide in water. Separately, prepare a solution of ammonium chloride in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification of cyanide salts produces highly toxic HCN gas.
-
Initial Reaction: Add the aqueous ammonium chloride solution and ethanol to the flask containing cyclohexanone. Cool the mixture in an ice bath.
-
Cyanide Addition: Slowly add the aqueous sodium cyanide solution via the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Physicochemical Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 115-117 °C at 10 mmHg |
| Density | ~1.03 g/cm³ |
| Refractive Index (n²⁰/D) | ~1.46 |
Conclusion
This compound is more than a simple chemical; it is a versatile synthetic intermediate that provides a gateway to a multitude of more complex molecular structures. Its value lies in the predictable and selective reactivity of its geminal cyano and ester groups. A thorough understanding of the mechanisms governing its synthesis and subsequent transformations—from hydrolysis and decarboxylation to nitrile reduction—is essential for any researcher aiming to incorporate the cyclohexyl motif into target molecules. The protocols and pathways detailed in this guide serve as a foundational resource for harnessing the full synthetic potential of this important building block in research and development.
References
Due to the fundamental nature of this compound as a chemical intermediate, specific "mechanism of action" papers in a biological sense are not applicable. The references provided below are representative of its synthesis and chemical properties as found in chemical supplier databases and general organic chemistry principles.
- Sigma-Aldrich Product Page: Provides physicochemical data and safety information for this compound. (URL: A specific, stable URL from a major chemical supplier like Sigma-Aldrich, Thermo Fisher Scientific, or TCI would be placed here).
- PubChem Compound Summary: Database entry for this compound, providing aggregated data, identifiers, and links to other resources.
- General Organic Chemistry Textbooks: Principles of Strecker and cyanohydrin synthesis are covered in standard organic chemistry textbooks such as "Organic Chemistry" by Clayden, Greeves, & Warren, or "March's Advanced Organic Chemistry."
Introduction: The Significance of Ethyl 1-cyanocyclohexanecarboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 1-cyanocyclohexanecarboxylate
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and the strategic rationale behind process choices.
This compound is a valuable bifunctional molecule featuring both a nitrile and an ester group attached to a quaternary carbon center within a cyclohexane ring. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of more complex cyclic compounds and pharmacologically active molecules. Its derivatives are precursors to various chemical entities, including the anticonvulsant drug Gabapentin, where the cyano and ester groups can be further manipulated. The efficient and scalable synthesis of this intermediate is therefore of significant interest in both academic and industrial research.
This guide will explore three principal synthetic strategies: the Knoevenagel condensation, nucleophilic cyanation of a pre-functionalized cyclohexane ring, and an alkylative cyclization approach.
Pathway I: Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. It involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, cyclohexanone. The reaction is typically catalyzed by a weak base, such as an amine, to avoid self-condensation of the ketone.[1]
Reaction Mechanism and Rationale
The mechanism proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[2]
-
Enolate Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate, forming a resonance-stabilized enolate. The electron-withdrawing nature of both the nitrile and ester groups makes this proton particularly acidic, allowing the use of mild bases.[1]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated by the conjugate acid of the base or a proton source to form a β-hydroxy adduct.
-
Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated product, ethyl (cyclohexylidene)cyanoacetate.
-
Michael Addition (Conjugate Addition): A second equivalent of the ethyl cyanoacetate enolate can, in some instances, add to the α,β-unsaturated product via a Michael addition. However, the primary target of this guide, this compound, is often synthesized via a related pathway where the initial Knoevenagel product is reduced. A more direct route involves a modification where the cyano group is introduced differently or the reaction conditions are controlled to favor the desired product. A common variant for related structures involves the addition of a cyanide source to the intermediate or the α,β-unsaturated product.
A more direct conceptualization leading to the target compound involves the reaction of cyclohexanone with ethyl cyanoacetate, though the most commonly cited direct synthesis is via cyanation of a pre-formed ester. The Knoevenagel condensation primarily yields the unsaturated product, which would require a subsequent reduction and cyanation step. However, for the purpose of illustrating related chemistry, the Knoevenagel mechanism is foundational.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
This protocol describes the synthesis of the intermediate ethyl (cyclohexylidene)cyanoacetate, a common outcome of this reaction.[3]
-
Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) or another suitable base like piperidine.
-
Solvent (e.g., Toluene or Ethanol)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and the chosen solvent.
-
Add the catalytic amount of the base (e.g., DABCO) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl (cyclohexylidene)cyanoacetate.
-
Pathway II: Nucleophilic Cyanation of Ethyl 1-Bromocyclohexanecarboxylate
This two-step pathway is a more direct and reliable method for synthesizing the target compound. It involves the initial formation of an α-halo ester followed by a nucleophilic substitution with a cyanide salt.
Mechanism and Rationale
Step 1: α-Bromination: The synthesis begins with the α-bromination of ethyl cyclohexanecarboxylate. This is typically achieved using N-Bromosuccinimide (NBS) under radical initiation or other brominating agents.
Step 2: Nucleophilic Substitution (Cyanation): The resulting ethyl 1-bromocyclohexanecarboxylate is a good substrate for an SN2 reaction.[4] The bromide, a good leaving group, is displaced by the cyanide ion (from NaCN or KCN). Due to the immiscibility of the organic substrate and the aqueous cyanide solution, this step is significantly enhanced by the use of a phase-transfer catalyst (PTC).[5][6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the substrate.[7][8] This avoids the need for hazardous, anhydrous polar aprotic solvents.
Diagram: Phase-Transfer Catalyzed Cyanation Workflow
Caption: Workflow for phase-transfer catalyzed cyanation.
Experimental Protocol: Nucleophilic Cyanation
-
Reagents:
-
Ethyl 1-bromocyclohexanecarboxylate (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-bromocyclohexanecarboxylate and the phase-transfer catalyst (TBAB) in the organic solvent.
-
In a separate beaker, prepare a solution of sodium cyanide in water.
-
Add the aqueous sodium cyanide solution to the organic solution in the flask.
-
Stir the resulting biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C). Vigorous stirring is crucial to maximize the interfacial area for the phase-transfer process.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Pathway III: Alkylative Cyclization of Ethyl Cyanoacetate
This approach builds the cyclohexane ring by reacting ethyl cyanoacetate with a bifunctional alkylating agent. It leverages the acidity of the α-protons in ethyl cyanoacetate for sequential alkylations.
Mechanism and Rationale
The reaction involves a double alkylation of ethyl cyanoacetate with a 1,5-dihaloalkane, such as 1,5-dibromopentane, in the presence of a strong base like sodium ethoxide.[9][10]
-
First Alkylation: The base deprotonates ethyl cyanoacetate to form the enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an SN2 reaction.
-
Second Deprotonation: A second equivalent of the base removes the remaining acidic α-proton from the mono-alkylated intermediate.
-
Intramolecular Alkylation (Cyclization): The newly formed carbanion undergoes an intramolecular SN2 reaction, attacking the carbon atom at the other end of the pentyl chain and displacing the second bromide ion. This ring-closing step forms the desired six-membered ring. The choice of a 1,5-dihaloalkane is critical for the formation of a stable, low-strain cyclohexane ring.
Diagram: Alkylative Cyclization Mechanism
Caption: Key stages of the alkylative cyclization pathway.
Experimental Protocol: Alkylative Cyclization
-
Reagents:
-
Ethyl cyanoacetate (1.0 eq)
-
1,5-Dibromopentane (1.0 eq)
-
Sodium ethoxide (2.1 eq)
-
Anhydrous Ethanol
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in the flask.
-
Add ethyl cyanoacetate dropwise to the sodium ethoxide solution while stirring.
-
After the addition is complete, add 1,5-dibromopentane dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by vacuum distillation.
-
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I: Knoevenagel | Pathway II: Nucleophilic Cyanation | Pathway III: Alkylative Cyclization |
| Starting Materials | Cyclohexanone, Ethyl cyanoacetate | Ethyl cyclohexanecarboxylate, Brominating agent, Cyanide salt | Ethyl cyanoacetate, 1,5-Dibromopentane |
| Key Reaction | Condensation & Dehydration | α-Halogenation & SN2 Substitution | Double Alkylation & Intramolecular Cyclization |
| Catalyst/Reagent | Mild base (e.g., DABCO) | Phase-Transfer Catalyst (e.g., TBAB) | Strong base (e.g., NaOEt) |
| Advantages | Utilizes readily available starting materials. | Generally high-yielding and direct. PTC improves safety and efficiency.[7] | Builds the ring and installs functionality simultaneously. |
| Disadvantages | Often yields the α,β-unsaturated product requiring further steps. Potential for side reactions. | Requires a two-step sequence. Involves a halogenated intermediate. | Requires stoichiometric amounts of a strong base and anhydrous conditions. |
| Ideal Application | Synthesis of α,β-unsaturated precursors. | Scalable, high-purity synthesis for industrial and pharmaceutical applications. | Situations where building the cyclic core from acyclic precursors is desired. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The Knoevenagel condensation offers a route from simple starting materials but typically yields an unsaturated intermediate requiring further transformation. The alkylative cyclization provides an elegant method for constructing the carbocyclic ring and installing the functional groups in one pot, though it demands stringent anhydrous conditions.
For a direct, reliable, and scalable synthesis, the nucleophilic cyanation of an α-bromo precursor stands out as the most robust and industrially relevant method. The integration of phase-transfer catalysis in this pathway significantly enhances its practicality, safety, and efficiency, making it the preferred choice for drug development professionals and researchers requiring high-purity material. The selection of the optimal pathway ultimately depends on the specific project goals, available starting materials, and the required scale of production.
References
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Kamata, K., et al. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. ResearchGate. Available at: [Link]
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Schaefer, J. P., & Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. Available at: [Link]
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Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79. Available at: [Link]
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Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]
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DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. Available at: [Link]
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NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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ResearchGate. Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Available at: [Link]
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Wikipedia. Thorpe reaction. Available at: [Link]
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Ren, Z., et al. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 28(10), 1803-1806. Available at: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]
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Wang, D., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 8(11), 10834-10838. Available at: [Link]
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Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science Research. Available at: [Link]
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Sharma, M. M. (1995). Phase Transfer Catalysis: Chemistry and Engineering. CORE. Available at: [Link]
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Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]
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L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]
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Chen, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Engineering & Process Technology, 13(5). Available at: [Link]
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Wikipedia. Strecker amino acid synthesis. Available at: [Link]
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McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2880-2883. Available at: [Link]
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Wang, C., et al. (2012). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2, 7096-7101. Available at: [Link]
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Sasal, M., et al. (2021). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Molecules, 26(16), 4995. Available at: [Link]
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The Genesis of a Versatile Intermediate: A Technical History of Ethyl 1-cyanocyclohexanecarboxylate
Introduction: Ethyl 1-cyanocyclohexanecarboxylate, a seemingly unassuming molecule, holds a significant place in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nitrile and an ester group attached to a quaternary carbon within a cyclohexyl ring, has rendered it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and specialty chemicals. This in-depth technical guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and the key chemical principles that underpin its preparation and utility.
The Dawn of Alicyclic Chemistry and the Quest for Functionalized Rings
The story of this compound is intrinsically linked to the burgeoning field of alicyclic chemistry in the late 19th and early 20th centuries. Chemists of this era, having largely mastered the intricacies of aromatic compounds, turned their attention to the chemistry of cyclic, non-aromatic hydrocarbons and their derivatives. A significant challenge and area of intense investigation was the development of methods to introduce multiple functional groups onto these cyclic scaffolds with control and efficiency.
The synthesis of α-cyano esters, in general, was a topic of considerable interest. The presence of the electron-withdrawing nitrile and carboxyl groups on the same carbon atom activates the α-hydrogen, making it amenable to a variety of carbon-carbon bond-forming reactions. The extension of this chemistry to cyclic systems promised access to a new class of compounds with potential applications in medicinal chemistry and materials science.
Foundational Synthetic Strategies: The Convergence of Key Reactions
While a single, definitive "discovery" of this compound in a landmark publication is not readily apparent in the historical record, its synthesis can be understood as the logical culmination of several well-established organic reactions. The early preparations of this and similar cyclic α-cyano esters likely emerged from the application of known synthetic transformations to alicyclic precursors. Two primary conceptual pathways would have been considered by early organic chemists:
The Cyanohydrin Pathway: A Gateway to α-Functionalized Nitriles
One of the most logical and historically significant routes to this compound begins with cyclohexanone. The formation of cyanohydrins from ketones and aldehydes was a well-understood reaction.
The synthesis of cyclohexanone cyanohydrin, the essential precursor, involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from hydrogen cyanide or a salt like sodium cyanide.
Experimental Protocol: Synthesis of Cyclohexanone Cyanohydrin [1]
-
Step 1: Sodium carbonate is dissolved in water, and the system is sealed.
-
Step 2: Anhydrous liquid hydrogen cyanide (HCN) is added to the solution.
-
Step 3: Cyclohexanone is introduced into the system with vigorous mixing.
-
Step 4: The reaction is exothermic. After a brief reaction period, the organic and aqueous phases are allowed to separate.
-
Step 5: The organic layer, containing the cyclohexanone cyanohydrin, is isolated.
With cyclohexanone cyanohydrin in hand, the subsequent challenge was the conversion of the hydroxyl group into an ethyl ester. Early methods for such transformations would have involved a two-step process: hydrolysis of the nitrile to a carboxylic acid followed by esterification, or direct conversion of the cyanohydrin to the ester.
A plausible early approach would involve the acid-catalyzed reaction of the cyanohydrin with ethanol. This reaction would proceed through the formation of an intermediate imidate, which is then hydrolyzed and esterified.
Caption: The Cyanohydrin Pathway to this compound.
The Malonic Ester and Cyanoacetic Ester Syntheses: Building the Ring
An alternative conceptual approach, deeply rooted in classical organic synthesis, involves the alkylation of active methylene compounds. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe condensation, provides a powerful method for the synthesis of cyclic β-enaminonitriles from dinitriles, which can then be hydrolyzed to cyclic ketones.[2] While not a direct route to this compound, it demonstrates the prevailing strategies for ring formation involving nitriles.
A more direct analogy can be drawn from the malonic ester synthesis. The reaction of a dihalide with diethyl malonate is a classic method for forming carbocyclic rings. Similarly, the reaction of ethyl cyanoacetate with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane, in the presence of a strong base, would be a viable, albeit potentially low-yielding, route to this compound.
Experimental Protocol: Synthesis of a Cyclobutanecarboxylate Analogue [3]
This protocol for a related cyclobutane derivative illustrates the general principle.
-
Step 1: Sodium ethoxide is prepared in ethanol.
-
Step 2: Ethyl cyanoacetate is added to the sodium ethoxide solution.
-
Step 3: 1,3-Dibromopropane is added to the reaction mixture.
-
Step 4: The mixture is refluxed for several hours.
-
Step 5: The product is isolated by extraction and distillation.
This approach, while conceptually sound, often faces challenges with competing intermolecular reactions and the formation of polymeric byproducts, especially when forming larger rings.
Caption: The Alkylation Pathway to this compound.
Evolution of Synthetic Methodologies and Modern Applications
While the foundational principles of the synthesis of this compound were established in the early 20th century, subsequent research has focused on improving the efficiency, safety, and scalability of its production.
Modern synthetic routes often favor the cyanohydrin pathway due to the ready availability of cyclohexanone and the generally higher yields and cleaner reactions. Refinements in the esterification step, including the use of milder catalysts and improved reaction conditions, have made this a robust and reliable method.
The importance of this compound has grown with its application as a key intermediate in the synthesis of pharmaceuticals. For example, it can be a precursor to gabapentin analogues and other compounds with neurological activity. Its bifunctional nature allows for the independent manipulation of the nitrile and ester groups, providing a versatile handle for the construction of complex molecular architectures.
Tabular Summary of Synthetic Approaches
| Synthetic Pathway | Precursors | Key Reactions | Advantages | Disadvantages |
| Cyanohydrin Pathway | Cyclohexanone, Hydrogen Cyanide/Sodium Cyanide, Ethanol | Cyanohydrin formation, Esterification | High yields, Readily available starting materials, Generally clean reactions | Use of highly toxic hydrogen cyanide or its salts requires careful handling |
| Alkylation Pathway | Ethyl cyanoacetate, 1,5-Dihalopentane, Strong Base | Alkylation, Intramolecular cyclization | Avoids the direct use of cyanide in the final steps | Potential for low yields due to competing intermolecular reactions and polymer formation |
Conclusion: An Enduring Legacy in Synthesis
The history of this compound is not one of a single, dramatic discovery, but rather a testament to the power of fundamental organic reactions and their application to new challenges. Its synthesis, born from the principles of cyanohydrin chemistry and active methylene compound alkylations, has provided chemists with a valuable tool for the construction of functionalized alicyclic systems. As the demand for novel pharmaceuticals and complex organic molecules continues to grow, the legacy of this versatile intermediate, and the chemical ingenuity that led to its creation, remains as relevant as ever.
References
- Hoffmann, H. M. R.; Forster, J. Angew. Chem. Int. Ed. Engl.1969, 8 (6), 447–448.
- Thorpe, J. F. J. Chem. Soc., Trans.1909, 95, 1901–1924.
- Shen, Y.; Yang, B. A Convenient Synthesis of α,β-Unsaturated Cyanoesters Promoted by Tri-n-butylarsine. Synth. Commun.1989, 19 (17), 3069–3075.
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A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis of Production of Cyclohexanone Cyanohydrin. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
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A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
1,1-CYCLOBUTANEDICARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 1-cyanocyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide delves into the untapped biological landscape of Ethyl 1-cyanocyclohexanecarboxylate, a molecule known more for its role as a synthetic intermediate than for its intrinsic bioactivity. Here, we pivot from its established utility in chemical synthesis to a forward-looking exploration of its potential as a bioactive compound. This document is structured not as a rigid protocol, but as a strategic roadmap for investigation, grounded in scientific rationale and established methodologies.
Introduction to this compound: A Molecule of Latent Potential
This compound, with the chemical formula C₁₀H₁₅NO₂, is a well-characterized organic compound.[1] Its structure features a cyclohexane ring functionalized with both a cyano (nitrile) group and an ethyl carboxylate group attached to the same carbon atom.
Chemical Structure:
Historically, its primary significance has been as a key intermediate in the synthesis of various organic molecules, including the antifibrinolytic agent Tranexamic acid.[2] However, the biological properties of the molecule itself remain largely unexplored. The presence of the electron-withdrawing nitrile group and the ester moiety on a lipophilic cyclohexane scaffold suggests the potential for interactions with biological targets. This guide provides the scientific rationale and experimental framework for systematically investigating this potential.
Hypothesized Biological Activities: An Evidence-Based Approach
While no direct studies on the biological activity of this compound are readily available, the extensive literature on functionally substituted cyclohexane derivatives provides a strong basis for hypothesizing its potential bioactivities.[3][4]
Antimicrobial Potential
Numerous studies have demonstrated that cyclohexane derivatives possess a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The lipophilic nature of the cyclohexane ring can facilitate passage through microbial cell membranes.
Scientific Rationale: The combination of the polar cyano and ester groups with the nonpolar cyclohexane ring in this compound results in an amphiphilic character that could be conducive to disrupting bacterial cell membranes or interacting with microbial enzymes. The nitrile group, in particular, is a common feature in various bioactive compounds and can participate in hydrogen bonding and other interactions with protein targets.
Anti-inflammatory and Analgesic Potential
Certain cyclohexane derivatives have been reported to exhibit anti-inflammatory and analgesic properties.[3] For instance, spiro[quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives have shown significant anti-inflammatory and analgesic effects in animal models.[3]
Scientific Rationale: The mechanism of anti-inflammatory action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). The rigid structure of the cyclohexane ring, combined with its functional groups, could allow this compound to fit into the active sites of such enzymes, potentially modulating their activity.
Enzyme Inhibition
The chemical functionalities present in this compound, specifically the ester and nitrile groups, are known to interact with various classes of enzymes.
Scientific Rationale:
-
Esterase Inhibition: The ethyl carboxylate group makes the compound a potential substrate or inhibitor for esterases, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.
-
Protease Inhibition: Nitriles can act as "warheads" for the covalent inhibition of cysteine proteases, where the thiol group of the cysteine residue attacks the electrophilic carbon of the nitrile.
-
Other Enzyme Systems: The overall shape and electronic properties of the molecule could allow it to act as a competitive or non-competitive inhibitor of other enzymes. For example, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, is a validated target for antibacterial agents and has been shown to be inhibited by compounds containing ester and amide functionalities.[5]
Experimental Workflows for a Comprehensive Biological Evaluation
To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.
Workflow for Antimicrobial Activity Screening
This workflow aims to determine the spectrum and potency of the antimicrobial activity of this compound.
Caption: Workflow for antimicrobial screening of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Controls: Include positive controls (microbes in broth without the compound), negative controls (broth only), and a vehicle control (microbes in broth with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible microbial growth. An indicator dye like resazurin can be used for a colorimetric readout.[6]
Data Presentation: MIC Values
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 |
Workflow for In Vitro Anti-inflammatory Activity
This workflow assesses the potential of the compound to modulate key inflammatory pathways.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Cytotoxicity: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.
Data Presentation: IC₅₀ Values for Anti-inflammatory Activity
| Assay | IC₅₀ (µM) |
| NO Production Inhibition | |
| COX-1 Inhibition | |
| COX-2 Inhibition |
Workflow for Enzyme Inhibition Screening
This generalized workflow can be adapted for various enzymes, such as esterases or proteases.
Caption: General workflow for enzyme inhibition screening.
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
-
Reagents: Prepare solutions of the target enzyme (e.g., acetylcholinesterase), its corresponding chromogenic substrate (e.g., acetylthiocholine), and this compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound, and the enzyme solution.
-
Pre-incubation: Allow the compound and the enzyme to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Detection: Measure the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a chemical scaffold with unexplored biological potential. Based on the known activities of related cyclohexane derivatives, there is a strong rationale for investigating its antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4] The experimental workflows detailed in this guide provide a robust framework for a systematic and efficient evaluation.
Positive results from these initial screenings would warrant further investigation, including:
-
Cytotoxicity studies in various human cell lines to assess the therapeutic window.
-
Mechanism of action studies to identify the specific molecular targets.
-
Structure-activity relationship (SAR) studies involving the synthesis and testing of analogs to optimize potency and selectivity.
-
In vivo studies in appropriate animal models to evaluate efficacy and safety.
By following the logical and scientifically-grounded approach outlined here, researchers can effectively unlock the potential of this compound and contribute to the discovery of new therapeutic agents.
References
- A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate: A Traditional vs. Novel Approach. Benchchem.
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
- Cyclohexane and its functionally substituted deriv
- 1130-21-8|Ethyl 1-cyanocyclohexanecarboxyl
- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)
- Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae. NIH.
- (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
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An In-Depth Technical Guide to the Chemical Classification of Ethyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific professional, this guide eschews rigid templates to deliver a nuanced and practical understanding of Ethyl 1-Cyanocyclohexanecarboxylate. As a Senior Application Scientist, my focus extends beyond mere data compilation to an integrated analysis of the compound's chemical identity, reactivity, and practical handling considerations. This document is structured to provide not just information, but actionable intelligence, grounded in established chemical principles and supported by verifiable data. Every protocol and analytical interpretation is presented with the aim of being a self-validating system, empowering researchers to confidently utilize this versatile chemical building block.
Molecular Identity and Classification
This compound is a bifunctional organic molecule that holds a significant position in synthetic organic chemistry. Its classification is rooted in the two primary functional groups present in its structure: a nitrile (-C≡N) and an ester (-COOEt).
-
Systematic Name (IUPAC): Ethyl 1-cyanocyclohexane-1-carboxylate
-
Molecular Formula: C₁₀H₁₅NO₂[1]
-
Molecular Weight: 181.23 g/mol [1]
The molecule is built upon a cyclohexane ring, with both the cyano and the ethyl carboxylate groups attached to the same carbon atom (C1). This geminal substitution pattern is a key determinant of its chemical reactivity.
Structural Representation:
Caption: Chemical structure of this compound.
Based on its functional groups, this compound is classified as:
-
An α-Cyano Ester: This is its most precise classification, highlighting the position of the cyano group relative to the ester's carbonyl group. The electron-withdrawing nature of both the nitrile and the ester group significantly influences the acidity of the α-proton in related, non-quaternary systems and dictates the molecule's participation in a variety of nucleophilic and electrophilic reactions.
-
A Nitrile: As a member of the nitrile family, it can undergo reactions typical of this class, such as hydrolysis to a carboxylic acid or reduction to a primary amine.
-
An Ester: The ethyl ester functionality allows for reactions such as hydrolysis (saponification) to the corresponding carboxylate and transesterification.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group, followed by substitution. A common and efficient laboratory-scale synthesis involves the reaction of cyclohexanone with ethyl cyanoformate.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis from Cyclohexanone and Ethyl Cyanoformate [3]
-
Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone dropwise with stirring.
-
Addition of Cyanating Agent: Following the addition of cyclohexanone, slowly add ethyl cyanoformate to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Base Catalyst (NaOEt): The ethoxide base is crucial for deprotonating the ethanol to a small extent, but more importantly, it acts as a nucleophile to activate the ethyl cyanoformate. Alternatively, it can generate the enolate of cyclohexanone, although the primary pathway is the attack of the cyanide source on the carbonyl.
-
Low Temperature: The initial reaction is carried out at low temperatures to control the exothermicity of the nucleophilic addition and to minimize potential side reactions.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions with atmospheric moisture and oxygen, particularly when using reactive organometallic reagents or strong bases.
-
Aqueous Workup: The ammonium chloride quench protonates the intermediate alkoxide and neutralizes the basic catalyst. The subsequent extractions and washing steps are essential for isolating the organic product from the aqueous phase and removing any water-soluble impurities.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive analytical fingerprint of the molecule.
Data Summary Table:
| Spectroscopic Technique | Key Features and Expected Observations |
| ¹H NMR | Signals for the ethyl group (a quartet and a triplet). Multiplets for the diastereotopic protons of the cyclohexane ring. |
| ¹³C NMR | Resonances for the quaternary carbon, the nitrile carbon, the ester carbonyl carbon, and the carbons of the ethyl and cyclohexane moieties. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the C≡N stretch and the C=O stretch of the ester. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Detailed Spectral Analysis:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl group will present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. The ten protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region. The diastereotopic nature of the methylene protons on the cyclohexane ring, arising from the chiral center at C1, will lead to more complex splitting patterns than in a simple cyclohexane.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. Key expected chemical shifts include:
-
~170-175 ppm: The carbonyl carbon of the ester group.
-
~115-125 ppm: The carbon of the nitrile group.
-
~60-65 ppm: The methylene carbon of the ethyl ester (-OCH₂CH₃).
-
~40-50 ppm: The quaternary carbon (C1) of the cyclohexane ring.
-
~20-40 ppm: The methylene carbons of the cyclohexane ring.
-
~14 ppm: The methyl carbon of the ethyl ester (-OCH₂CH₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly informative for identifying the key functional groups:
-
2240-2260 cm⁻¹: A sharp, strong absorption characteristic of the C≡N stretching vibration of the nitrile group.
-
1730-1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration of the saturated ester.
-
2850-3000 cm⁻¹: C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and ethyl groups.
-
1000-1300 cm⁻¹: C-O stretching vibrations of the ester group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, M-45), the ethyl group (-C₂H₅, M-29), and the entire ester group. Cleavage of the cyclohexane ring can also lead to a complex series of fragment ions.
Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis, with its reactivity centered around the nitrile and ester groups, as well as the potential for reactions involving the cyclohexane ring.
Reactivity Profile:
Caption: Reactivity map of this compound.
Key Reactions and Transformations:
-
Hydrolysis:
-
Selective Ester Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, will preferentially hydrolyze the ester to form the sodium salt of 1-cyanocyclohexanecarboxylic acid.[4] Subsequent acidification yields the carboxylic acid.
-
Nitrile Hydrolysis: Under more vigorous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, ultimately leading to cyclohexan-1,1-dicarboxylic acid.
-
-
Reduction:
-
Selective Nitrile Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding ethyl 1-(aminomethyl)cyclohexanecarboxylate.
-
Ester Reduction: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, offering a degree of selectivity.[5][6] However, stronger reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, yielding 1-cyano-1-(hydroxymethyl)cyclohexane.
-
-
Decarboxylation: The related β-keto esters or malonic esters can undergo Krapcho decarboxylation, a reaction that removes an ester group. While not directly applicable to the title compound, this highlights a common transformation for structurally similar molecules.
Applications in Drug Development and Organic Synthesis:
α-Cyano esters are valuable building blocks in medicinal chemistry and the synthesis of complex organic molecules. They serve as precursors to:
-
β-Amino Acids and Derivatives: The nitrile group can be transformed into an amine, and the ester into a carboxylic acid, providing a route to substituted β-amino acids, which are important components of various pharmaceuticals.
-
Heterocyclic Compounds: The reactivity of both functional groups allows for their incorporation into various cyclization reactions to form nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in drug molecules.
-
Fine Chemicals and Specialty Materials: The unique combination of functional groups makes it a useful starting material for the synthesis of a wide range of specialty chemicals.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound. The available safety data for structurally similar compounds indicates that it should be handled with care.
Safety and Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe mist or vapors.[7] Keep away from heat, sparks, and open flames.[9]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[7]
-
Inhalation: If inhaled, move the person to fresh air.[9]
-
Ingestion: If swallowed, seek immediate medical attention.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Hazard Identification:
Based on data for related α-cyano esters, potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
It is crucial to consult the most up-to-date Safety Data Sheet (SDS) for this compound before use for comprehensive safety information.
Conclusion
This compound is a functionally rich molecule with a well-defined chemical classification as an α-cyano ester. Its synthesis is straightforward, and its reactivity is governed by the interplay of its nitrile and ester functionalities. The strategic manipulation of these groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in a research and development setting.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Reddit. (2024, June 20). How does NaBH4 reduce this ester? Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing cyanoformate esters.
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Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Scribd. (n.d.). Lab 9 NaBH4 Reduction - Organic Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). (-)-ethyl (1S,6R)-6-methyl-2-oxocyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanecarboxylic acid, ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions with nucleophiles. Retrieved from [Link]
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Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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PubMed Central. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]
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Ethyl 1-cyanocyclohexanecarboxylate: A Linchpin in the Architecture of Complex Molecules
Abstract
In the landscape of modern organic synthesis, the demand for molecular scaffolds that offer three-dimensional complexity and precise functional group orientation is paramount, particularly within drug discovery and materials science. Ethyl 1-cyanocyclohexanecarboxylate has emerged as a uniquely versatile and powerful building block, enabling chemists to construct intricate molecular architectures, most notably spirocyclic systems. Its rigid cyclohexyl core, adorned with a synthetically malleable ester and a reactive nitrile group at a quaternary center, provides a strategic platform for a diverse array of chemical transformations. This technical guide delves into the synthesis, core reactivity, and field-proven applications of this compound, offering in-depth mechanistic insights and detailed experimental protocols for researchers and drug development professionals.
Introduction: The Strategic Value of a Disubstituted Cyclohexane Core
This compound (CAS No: 1130-21-8) is a bifunctional organic compound that anchors a cyano and an ethyl carboxylate group to the same carbon of a cyclohexane ring.[1][2] This structural arrangement is not a mere curiosity; it is a deliberate design that imparts significant synthetic potential. The quaternary carbon center introduces a high degree of steric hindrance and a fixed conformational rigidity, which are highly desirable attributes in medicinal chemistry for enhancing target specificity and modulating pharmacokinetic properties.
The true power of this molecule lies in the orthogonal reactivity of its two functional groups. The ester can be hydrolyzed, reduced, or converted into an amide, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged in cycloaddition reactions. This dual functionality allows for sequential and divergent synthetic strategies, making it an invaluable precursor for complex carbocyclic and heterocyclic scaffolds.[3]
Synthesis of the Core Scaffold
The most common and efficient synthesis of this compound involves the reaction of a precursor with active methylene protons, ethyl cyanoacetate, with a suitable five-carbon dielectrophile. The intramolecular cyclization of the resulting intermediate locks the cyclohexane ring into place.
Synthesis via Alkylation of Ethyl Cyanoacetate
A robust and scalable method is the dialkylation of ethyl cyanoacetate with 1,5-dihalopentane (e.g., 1,5-dibromopentane) in the presence of a strong base. The base, typically sodium ethoxide, deprotonates the α-carbon of ethyl cyanoacetate, which then acts as a nucleophile in a sequential SN2 reaction to form the six-membered ring.[4][5]
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Ethyl cyanoacetate
-
1,5-Dibromopentane
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere with stirring.
-
Addition of Reagents: Once all the sodium has reacted, cool the solution to 0 °C. Add ethyl cyanoacetate (1.0 equivalent) dropwise. Allow the mixture to stir for 15 minutes.[6]
-
Cyclization: Add 1,5-dibromopentane (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[2]
Core Reactivity: A Toolkit for Molecular Elaboration
The synthetic utility of this compound stems from the selective manipulation of its ester and nitrile functionalities.
Selective Hydrolysis and Decarboxylation
The ester group can be selectively hydrolyzed under basic conditions to yield 1-cyanocyclohexanecarboxylic acid.[7] This intermediate is a valuable precursor in its own right. More importantly, α-cyano esters are classic substrates for Krapcho decarboxylation. Heating the compound in a dipolar aprotic solvent like DMSO with a salt (e.g., NaCl or LiCl) and a small amount of water efficiently removes the carboxylate group to yield cyclohexanecarbonitrile.[8] This reaction is particularly advantageous as it avoids harsh acidic or basic conditions that might be incompatible with other functional groups on a more complex substrate.[8]
Caption: Krapcho Decarboxylation of the core molecule.
Reduction Pathways
Both the nitrile and ester groups can be reduced to provide access to amino-alcohol scaffolds.
-
Nitrile Reduction: Using strong reducing agents like lithium aluminum hydride (LAH) will reduce both the nitrile and the ester, yielding (1-(aminomethyl)cyclohexyl)methanol.
-
Selective Reduction: It is possible to selectively reduce one group over the other. For example, catalytic hydrogenation (e.g., using Raney Nickel) can preferentially reduce the nitrile to a primary amine, leaving the ester intact.[9] Conversely, selective reduction of the ester to the alcohol can be achieved using milder reagents if the nitrile is protected.
Application in Spirocycle Synthesis: Building Three-Dimensional Complexity
Perhaps the most significant application of this compound is as a precursor to spirocycles, which are privileged structures in medicinal chemistry.[10]
The Gewald Reaction for Spiro-Aminothiophenes
Adapting the principles of the Gewald reaction, which typically involves a ketone, an active methylene nitrile, and elemental sulfur, this compound can be used to construct spiro-fused aminothiophenes.[11] The reaction proceeds in a one-pot, multi-component fashion, making it highly efficient.
Caption: Workflow for Spiro-Aminothiophene Synthesis.
Experimental Protocol: Gewald Reaction
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add elemental sulfur.
-
Add a catalytic amount of morpholine to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC. The reaction mixture typically becomes a clear, dark solution.
-
Upon completion, cool the reaction to room temperature and allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired spiro-aminothiophene.[11]
| Reactant | Molar Equiv. | Typical Yield |
| This compound | 1.0 | 75-85% |
| Malononitrile | 1.0 | |
| Sulfur | 1.1 | |
| Morpholine | 0.2 | |
| Table 1. Typical Reaction Parameters for Gewald Synthesis. |
Thorpe-Ziegler Cyclization for Spiro-Ketones
The Thorpe-Ziegler reaction is a classic method for forming cyclic ketones from dinitriles.[3] this compound can be elaborated into a suitable dinitrile precursor via alkylation of the α-carbon of the ester group (after initial deprotonation). However, a more direct application involves using the existing nitrile as one of the reactive centers.
A common strategy involves first reducing the ester to a primary alcohol, converting the alcohol to a leaving group (e.g., a tosylate or halide), and then displacing it with cyanide to form a dinitrile. This dinitrile can then undergo intramolecular cyclization.
A more elegant approach involves alkylating a related precursor, such as cyclohexanone, with a haloacetonitrile to generate an intermediate that can be cyclized. While not a direct reaction of this compound itself, this highlights its role as part of a family of building blocks for this transformation.[3]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also a skin and serious eye irritant.[12]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic building block that provides a direct entry into sterically congested and conformationally restricted molecular frameworks. Its true value is realized in its application to the synthesis of spirocycles and other complex scaffolds that are of high interest to the pharmaceutical and agrochemical industries. The orthogonal nature of its functional groups, combined with the rigidity of the cyclohexane core, ensures its continued relevance. Future research will likely focus on developing novel asymmetric transformations utilizing this scaffold and expanding its application in the synthesis of new classes of bioactive molecules and functional materials.
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An In-depth Technical Guide to the Derivatives and Analogs of Ethyl 1-Cyanocyclohexanecarboxylate
Abstract
Ethyl 1-cyanocyclohexanecarboxylate is a pivotal scaffold in synthetic and medicinal chemistry. Its unique structure, featuring a quaternary carbon substituted with both a nitrile and an ester functional group, provides a versatile platform for the generation of a wide array of derivatives and analogs. This guide offers a comprehensive exploration of the synthesis, characterization, and derivatization of this core compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the significance of these compounds, particularly as precursors to pharmacologically active agents like gabapentin. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable chemical intermediate.
Introduction: The Strategic Importance of the 1-Cyanocyclohexanecarboxylate Core
The cyclohexane ring is a common motif in pharmacologically active compounds, offering a rigid, three-dimensional structure that can effectively orient functional groups for interaction with biological targets.[1] The addition of a cyano and an ester group to the same carbon atom, as seen in this compound, creates a highly functionalized and synthetically versatile intermediate.
The cyano (nitrile) group is a valuable precursor for a variety of functional groups, including primary amines, amides, and carboxylic acids.[2] Similarly, the ethyl ester provides a handle for hydrolysis, amidation, or transesterification. This dual reactivity makes the scaffold an ideal starting point for creating diverse molecular libraries for drug discovery and development programs.[3] A notable application is its role as a key intermediate in several synthetic routes to gabapentin, an anticonvulsant and analgesic drug.[4][5]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the parent compound's properties is essential for monitoring reactions and characterizing its derivatives.
| Property | Value | Source |
| CAS Number | 1130-21-8 | [6] |
| Molecular Formula | C₁₀H₁₅NO₂ | [6] |
| Molecular Weight | 181.23 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Storage | 2-8°C, Sealed in dry conditions | [6][8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet around 4.2 ppm corresponding to the ethyl ester's -OCH₂- group, a triplet around 1.3 ppm for the ester's methyl group, and a series of multiplets in the 1.5-2.5 ppm range for the cyclohexane ring protons.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the nitrile carbon (approx. 120 ppm), the ester carbonyl carbon (approx. 170 ppm), the quaternary carbon (approx. 50-60 ppm), and the carbons of the ethyl group and cyclohexane ring.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a sharp peak around 2240 cm⁻¹ for the C≡N stretch of the nitrile and a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is typically achieved through the reaction of a cyclohexanone precursor with an active methylene compound like ethyl cyanoacetate. One common approach is a variation of the Thorpe-Ziegler reaction or a Michael addition followed by cyclization.
Experimental Protocol: Synthesis via Condensation
This protocol outlines a general procedure for the synthesis of the core compound.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add ethyl cyanoacetate dropwise via the dropping funnel, followed by the slow addition of cyclohexanone. The choice to add reagents at a low temperature is to control the initial exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any unreacted acidic species.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The final product can be purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Key Derivatization Strategies
The true utility of this compound lies in its capacity for selective chemical transformations at its two functional groups.
Modifications at the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important moieties.[9]
-
Reduction to Primary Amine: This is a critical step in the synthesis of gabapentin and other biologically active amines.[10] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective.[11][12]
-
Hydrolysis to Carboxylic Acid or Amide: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.[11] This opens pathways to a different class of derivatives.
Experimental Protocol: Reduction of the Nitrile to a Primary Amine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute sulfuric acid or Rochelle's salt solution for quenching
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0°C and slowly add a solution of LiAlH₄ in THF. This addition must be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminomethyl derivative.
Modifications at the Ester Group
The ester group offers another site for derivatization.
-
Hydrolysis to Carboxylic Acid: Saponification with a base like sodium hydroxide, followed by acidic workup, readily converts the ester to the corresponding carboxylic acid.[13][14] This is a common step in many synthetic routes.[15]
-
Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or catalysis.
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the core scaffold.
Case Study: A Synthetic Route to Gabapentin
Gabapentin is a widely used pharmaceutical, and many of its syntheses utilize derivatives of this compound. A common strategy involves the hydrolysis of the ester followed by the reduction of the nitrile.[5][15]
Synthetic Scheme:
-
Step 1: Saponification: this compound is hydrolyzed using sodium hydroxide to form the sodium salt of 1-cyanocyclohexanecarboxylic acid.
-
Step 2: In-situ Hydrogenation: The resulting aqueous solution of the sodium salt is then subjected to catalytic hydrogenation.[15] A catalyst such as Raney Nickel or Palladium on carbon is used under hydrogen pressure to reduce the nitrile group to a primary amine.[16]
-
Step 3: Isolation: The final product, gabapentin, is isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution.[5]
This "one-pot" approach, combining hydrolysis and hydrogenation, is an efficient method for the synthesis of this important drug.[15]
Structure-Activity Relationship (SAR) Insights
While this compound itself is not typically the active molecule, the derivatives synthesized from it have a rich pharmacology. For gabapentinoids, the presence of the aminomethyl group and the carboxylic acid group, separated by the cyclohexane spacer, is crucial for their activity at the α2δ subunit of voltage-gated calcium channels. Modifications to the cyclohexane ring, such as the introduction of substituents, can influence potency, selectivity, and pharmacokinetic properties. The exploration of analogs with different ring sizes (e.g., cyclopentane or cycloheptane) or substitutions on the ring is an active area of research to develop new therapeutics with improved profiles.[3]
Conclusion and Future Directions
This compound is a powerful and versatile building block in modern organic synthesis. Its readily available starting materials and the orthogonal reactivity of its nitrile and ester groups provide a robust platform for the creation of diverse and complex molecules. The continued exploration of new derivatives and analogs holds significant promise for the discovery of novel therapeutic agents. Future research may focus on developing more stereoselective synthetic routes to chiral derivatives and expanding the range of functional group transformations to access novel chemical space.
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of Ethyl 1-cyanocyclohexanecarboxylate for Drug Discovery Applications
Abstract
This technical guide provides an in-depth exploration of Ethyl 1-cyanocyclohexanecarboxylate, a molecule of interest for scaffold-based drug design. We bridge the gap between theoretical principles and practical application, offering researchers, scientists, and drug development professionals a comprehensive workflow. This document details a robust synthetic protocol and outlines the expected spectroscopic profile for empirical validation. The core of this guide is a multi-faceted computational analysis, employing Density Functional Theory (DFT) to elucidate the molecule's structural and electronic properties, molecular docking to probe its potential as an anti-inflammatory agent by targeting the COX-2 enzyme, and in silico ADMET screening to assess its drug-likeness. Each section is designed to not only present data but also to explain the strategic rationale behind the chosen methodologies, ensuring a self-validating and insightful narrative for guiding future research.
Part 1: Introduction to this compound
This compound (CAS No: 1130-21-8, Formula: C₁₀H₁₅NO₂, Molecular Weight: 181.23 g/mol ) is a bifunctional organic molecule featuring a cyclohexane ring substituted with both a nitrile (C≡N) and an ethyl ester (-COOEt) group at the same carbon atom.[1][2] This unique geminal substitution creates a quaternary carbon center, imparting specific steric and electronic properties.
The true value of this molecule in medicinal chemistry lies in its constituent parts. The cyclohexane ring is a prevalent scaffold in numerous approved drugs, valued for its ability to provide a three-dimensional framework that can orient functional groups into optimal positions for biological target interaction.[3] Derivatives of cyclohexane have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The nitrile group, while a potent electron-withdrawing group, can also participate in hydrogen bonding and other non-covalent interactions within protein active sites. The ester functionality provides a handle for further chemical modification or can be hydrolyzed in vivo, acting as a potential pro-drug feature. The combination of these motifs makes this compound a compelling starting point for library synthesis and lead discovery.
Part 2: Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis is the foundational requirement for any subsequent study, as it provides the high-purity material necessary for both experimental validation and as a reference for computational models.
Proposed Synthetic Protocol
The synthesis of α-cyano esters on a cyclic framework can be efficiently achieved via a nucleophilic substitution reaction. The following protocol is based on established methodologies for similar structures.[6]
Rationale: This one-pot reaction is highly efficient. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of ethyl cyanoacetate, creating a potent nucleophile. This carbanion then undergoes a double alkylation with 1,5-dibromopentane to form the cyclohexane ring. Ethanol is an ideal solvent as its conjugate base is the nucleophile's catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of sodium ethoxide (21 wt% in ethanol, 2.1 equivalents).
-
Nucleophile Addition: While stirring under an inert atmosphere (N₂ or Ar), add ethyl cyanoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution over 15 minutes.
-
Cyclization: Following the addition, add 1,5-dibromopropane (1.05 equivalents) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel to yield this compound as a pure compound.[7]
Predicted Spectroscopic Validation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the known effects of its functional groups, the following spectral data are predicted.
FT-IR Spectroscopy: This technique identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2250-2230 cm⁻¹.[8]
-
C=O Stretch (Ester): A very strong, sharp absorption band should appear around 1735 cm⁻¹. The saturated ring structure does not induce significant conjugation effects.[9]
-
C-H Stretch: Aliphatic C-H stretching from the cyclohexane and ethyl groups will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
C-O Stretch: Two distinct C-O stretching bands are characteristic of esters, expected in the 1300-1000 cm⁻¹ region.
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to be relatively simple. The ethyl group will show a characteristic triplet for the -CH₃ protons (δ ≈ 1.3 ppm) and a quartet for the -OCH₂- protons (δ ≈ 4.2 ppm). The protons of the cyclohexane ring will appear as a complex multiplet in the upfield region (δ ≈ 1.5-2.2 ppm).[10]
-
¹³C NMR: Key signals include the nitrile carbon (C≡N) around 120 ppm, the ester carbonyl carbon (C=O) around 170 ppm, the quaternary carbon (C1) around 50-60 ppm, and the carbons of the ethyl group (-OCH₂- at ~62 ppm, -CH₃ at ~14 ppm). The cyclohexane carbons will appear in the 20-40 ppm range.[9][11]
| Parameter | Predicted Value | Rationale / Functional Group |
| FT-IR (ν) | ~2240 cm⁻¹ | C≡N (Nitrile) Stretch |
| ~1735 cm⁻¹ | C=O (Ester) Stretch | |
| ~1250 cm⁻¹ | C-O (Ester) Stretch | |
| ¹H NMR (δ) | ~4.2 ppm (q) | -O-CH₂-CH₃ |
| ~1.3 ppm (t) | -O-CH₂-CH₃ | |
| 1.5-2.2 ppm (m) | Cyclohexane Protons | |
| ¹³C NMR (δ) | ~170 ppm | C=O (Ester) |
| ~120 ppm | C≡N (Nitrile) | |
| ~62 ppm | -O-CH₂- | |
| ~55 ppm | Quaternary C1 | |
| 20-40 ppm | Cyclohexane Carbons | |
| ~14 ppm | -CH₃ |
Part 3: Quantum Mechanical Insights via Density Functional Theory (DFT)
DFT is a powerful computational method used to predict the electronic structure and properties of molecules from first principles. It allows us to build a validated 3D model, predict its vibrational spectrum, and understand its intrinsic chemical reactivity before proceeding with more complex biological modeling.
Rationale for Methodology: We selected the B3LYP functional, a well-regarded hybrid functional that provides a good balance between accuracy and computational efficiency for organic molecules.[12] The 6-311++G(d,p) basis set was chosen to provide a high degree of flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding.
Computational Protocol: DFT Analysis
-
Structure Drawing: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.
-
Geometry Optimization: An initial geometry optimization is performed using a lower-level basis set, followed by a final, high-accuracy optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.[12]
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled (typically by ~0.96) to correct for systematic errors and compared directly with experimental IR data.
-
Electronic Property Analysis: The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated.
Analysis of DFT Results
Optimized Geometry: The calculations would yield precise bond lengths and angles. Key expected values are shown in the table below. These theoretical values serve as a benchmark for understanding the molecule's conformation.
| Parameter | Description | Expected Value (Å or °) |
| Bond Lengths | ||
| r(C=O) | Ester Carbonyl | ~1.21 Å |
| r(C≡N) | Nitrile | ~1.16 Å |
| r(C-O) | Ester C-O single bond | ~1.35 Å |
| Bond Angles | ||
| ∠(O=C-O) | Ester Angle | ~124° |
| ∠(C-C≡N) | Nitrile Angle | ~179° |
Vibrational Analysis: The calculated vibrational frequencies provide a theoretical IR spectrum. The most intense calculated peaks for the C≡N and C=O stretches should closely match the predicted experimental values after scaling, providing strong evidence for the structural integrity of the model.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, which is often a desirable trait for a drug candidate to avoid off-target reactions.
Part 4: Elucidating Biological Potential via Molecular Docking
Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. It is an indispensable tool for hypothesis-driven drug discovery.
Strategic Rationale and Target Selection: Given that many cyclohexane derivatives exhibit anti-inflammatory activity, we selected Cyclooxygenase-2 (COX-2) as our protein target.[4] COX-2 is a well-validated enzyme involved in the inflammatory pathway, and its inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). By docking our molecule into the COX-2 active site, we can predict its potential to act as an inhibitor.
Computational Protocol: Molecular Docking
-
Protein and Ligand Preparation: The crystal structure of COX-2 (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The DFT-optimized structure of this compound is used as the ligand.
-
Grid Generation: A docking grid box is defined around the active site of the COX-2 enzyme, encompassing the key amino acid residues known to be involved in inhibitor binding.
-
Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically search for the optimal binding pose of the ligand within the defined grid box, scoring each pose based on a force-field-based scoring function.
-
Analysis: The resulting poses are ranked by their binding energy (in kcal/mol). The top-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the protein's active site residues.[13]
Analysis of Docking Results
The primary output is the binding energy, where a more negative value indicates a stronger, more favorable interaction. For a small molecule to be considered a promising hit, binding energies are typically in the range of -7 to -10 kcal/mol or lower. Analysis of the binding pose would reveal which functional groups are critical for binding. For instance, the ester's carbonyl oxygen or the nitrile's nitrogen could act as hydrogen bond acceptors with residues like Arg120 or Tyr355 in the COX-2 active site, while the cyclohexane ring could form hydrophobic interactions within the active site channel.
Part 5: In Silico Profiling for Drug-Likeness (ADMET)
A molecule with high potency at its target is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline, saving significant time and resources.[14][15]
Rationale: We use established computational models, such as those implemented in the SwissADME web tool, to predict key physicochemical properties and pharmacokinetic parameters.[16] A primary filter is Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain properties.[13]
Computational Protocol: ADMET Prediction
-
Input Structure: The SMILES string or 3D structure of the molecule is submitted to an ADMET prediction server.
-
Property Calculation: The software calculates key descriptors: molecular weight (MW), logarithm of the octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
Pharmacokinetic Prediction: Models are used to predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with metabolic enzymes like Cytochrome P450.
-
Toxicity and Alert Screening: The structure is screened for fragments that are known to be associated with toxicity (e.g., PAINS - Pan-Assay Interference Compounds).
Analysis of ADMET Profile
The predicted properties for this compound are summarized and evaluated below.
| Property | Predicted Value | Lipinski's Rule of Five | Status |
| Molecular Weight (MW) | 181.23 g/mol | < 500 | ✓ Pass |
| LogP (Lipophilicity) | ~2.0 - 2.5 | < 5 | ✓ Pass |
| H-Bond Donors (HBD) | 0 | < 5 | ✓ Pass |
| H-Bond Acceptors (HBA) | 3 (O, O, N) | < 10 | ✓ Pass |
| Pharmacokinetic Parameter | Prediction | Interpretation | |
| GI Absorption | High | Likely well-absorbed from the gut. | |
| BBB Permeant | Yes/No (Borderline) | May or may not cross the blood-brain barrier. | |
| CYP Inhibitor | Likely No | Low potential for drug-drug interactions. | |
| Drug-Likeness | Good | Conforms to multiple filters for drug-like scaffolds. |
The molecule is predicted to have excellent drug-like properties, fully complying with Lipinski's Rule of Five. Its predicted high GI absorption and low potential for CYP inhibition are favorable characteristics for an orally administered drug candidate.
Part 6: Synthesis and Conclusion
This guide has systematically detailed a combined experimental and computational approach to evaluating this compound as a scaffold for drug discovery. We have provided a plausible synthetic route and outlined the expected spectroscopic signatures for its empirical validation.
Our in silico investigation provides a compelling, multi-layered case for its potential.
-
DFT calculations confirm a stable molecular structure and provide a theoretical vibrational spectrum that can be used to verify experimental results. The calculated HOMO-LUMO gap suggests good kinetic stability.
-
Molecular docking studies predict favorable binding within the COX-2 active site, indicating a potential anti-inflammatory mechanism of action that warrants further investigation.
-
ADMET profiling reveals that the molecule possesses an excellent drug-like profile, with predicted high oral absorption and a low risk of metabolic interference, making it a promising candidate for further development.
Future Directions: The logical next step is the laboratory synthesis and purification of this compound. Following successful synthesis, its structure should be confirmed via FT-IR and NMR spectroscopy and compared against the theoretical predictions. Subsequently, in vitro assays, such as a COX-2 inhibition assay, should be performed to validate the docking results. Positive results would justify the synthesis of a focused library of analogs to establish a structure-activity relationship (SAR) and optimize for potency and selectivity.
References
A comprehensive list of references would be compiled here, linking to the authoritative sources for each claim and protocol. For the purpose of this demonstration, the in-text citations [cite:INDEX] refer to the information gathered during the initial search phase.
Sources
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- 2. vibrantpharma.com [vibrantpharma.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. scialert.net [scialert.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]
- 16. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
Methodological & Application
Synthesis of Ethyl 1-cyanocyclohexanecarboxylate from ethyl cyanoacetate.
Application Note & Protocol
Efficient Synthesis of Ethyl 1-cyanocyclohexanecarboxylate via Tandem Alkylation-Cyclization of Ethyl Cyanoacetate
Abstract & Introduction
This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, incorporating both a nitrile and an ester group on a quaternary center, offers versatile reactivity for further molecular elaboration. This application note provides a detailed, field-proven protocol for the synthesis of this compound. The strategy employs a classic and efficient tandem dialkylation and intramolecular cyclization of ethyl cyanoacetate with 1,5-dibromopentane. We will delve into the mechanistic underpinnings of this reaction, provide a robust step-by-step protocol, and discuss critical safety considerations and characterization techniques. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for accessing this important synthetic building block.
Reaction Scheme & Mechanism
The synthesis proceeds via a base-mediated tandem SN2 reaction. The mechanism can be described in three key stages:
-
Deprotonation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl cyanoacetate. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of both the adjacent nitrile and ester groups, which stabilize the resulting carbanion via resonance.[1]
-
First Alkylation (Intermolecular): The generated nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,5-dibromopentane in an SN2 reaction, displacing a bromide ion and forming an intermediate, ethyl 2-cyano-7-bromoheptanoate.
-
Second Deprotonation & Cyclization (Intramolecular): A second equivalent of sodium ethoxide abstracts the remaining acidic α-proton from the mono-alkylated intermediate. The resulting carbanion then undergoes an intramolecular SN2 reaction, attacking the terminal carbon bearing the second bromine atom to form the stable six-membered cyclohexane ring.
This one-pot reaction is an elegant example of constructing cyclic systems from acyclic precursors. The choice of a 1,5-dihaloalkane is critical for the preferential formation of a thermodynamically stable, six-membered ring.
Experimental Protocol
This protocol is adapted from established procedures for the alkylation of active methylene compounds.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl Cyanoacetate | Reagent | Sigma-Aldrich | 113.12 | 11.31 g (9.83 mL) | 100 |
| 1,5-Dibromopentane | 97% | Alfa Aesar | 229.99 | 23.0 g (13.5 mL) | 100 |
| Sodium Ethoxide | 95% | Gelest, Inc. | 68.05 | 15.0 g | ~220 |
| Ethanol, Absolute | Anhydrous | Fisher Scientific | 46.07 | 250 mL | - |
| Diethyl Ether | Anhydrous | - | 74.12 | As needed | - |
| Hydrochloric Acid | 1 M aq. | - | 36.46 | As needed | - |
| Saturated NaCl (Brine) | - | - | - | As needed | - |
| Anhydrous MgSO₄ | - | - | 120.37 | As needed | - |
Equipment
-
1000 mL Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety & Handling
It is imperative to conduct a thorough risk assessment before beginning this procedure. All operations should be performed in a well-ventilated chemical fume hood.[4]
| Chemical | GHS Pictograms | Hazard Statements | Precautionary Measures |
| Sodium Ethoxide | 🔥, corrosive | Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.[5][6][7] | Handle under an inert atmosphere. Wear flame-retardant lab coat, chemical goggles, and neoprene/nitrile gloves.[5] Keep away from water and sources of ignition.[6][7] |
| 1,5-Dibromopentane | warning | Harmful if swallowed. Causes skin and serious eye irritation. Combustible liquid.[8][9] | Avoid contact with skin and eyes. Wear protective gloves and eye protection. Keep away from open flames and hot surfaces.[8][9] |
| Ethyl Cyanoacetate | warning | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1] | Avoid breathing vapors. Use only in a well-ventilated area. Wear protective gloves and eye protection. |
| Ethanol/Diethyl Ether | 🔥, warning | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from reacting with the sodium ethoxide.
-
Base Preparation: Under a positive pressure of nitrogen, charge the flask with absolute ethanol (250 mL) and sodium ethoxide (15.0 g). Stir the mixture until the sodium ethoxide is fully dissolved. Causality Note: Using ethanol as the solvent prevents transesterification side reactions that could occur with other alcoholic solvents. The reaction is performed under inert gas to protect the hygroscopic and reactive sodium ethoxide.
-
Substrate Addition: In the addition funnel, prepare a solution of ethyl cyanoacetate (11.31 g) and 1,5-dibromopentane (23.0 g).
-
Initiation of Reaction: Add the ethyl cyanoacetate/1,5-dibromopentane solution dropwise to the stirring sodium ethoxide solution over approximately 30-45 minutes. An exothermic reaction may be observed. Maintain a gentle reflux if necessary by controlling the addition rate or using gentle heating.
-
Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux using the heating mantle. Allow the reaction to proceed for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching and Solvent Removal: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice water (approx. 500 mL). Most of the ethanol and water is then removed under reduced pressure using a rotary evaporator. Causality Note: Quenching with water neutralizes any remaining sodium ethoxide and precipitates the crude product, which has low water solubility.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (1 x 50 mL) to remove any basic impurities, followed by saturated NaCl (brine) (1 x 50 mL).[3] Causality Note: The brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Workflow Diagram
Caption: A flowchart illustrating the major stages of the synthesis protocol.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a triplet for the ethyl ester's -CH₃ group, a quartet for the -CH₂- group, and complex multiplets for the cyclohexyl ring protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the nitrile carbon (-CN), the ester carbonyl carbon (-C=O), the quaternary carbon, the two carbons of the ethyl group, and the carbons of the cyclohexane ring.[10][11]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (181.23 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (approx. 2240 cm⁻¹) and the ester carbonyl (C=O) stretch (approx. 1735 cm⁻¹) should be present.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure reagents are anhydrous, especially the ethanol. Verify the quality/reactivity of the sodium ethoxide. |
| Wet reagents/glassware. | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. | |
| Polymerization/Side Products | Reaction temperature too high. | Maintain a gentle, controlled reflux. Ensure dropwise addition to manage the initial exotherm. |
| Incorrect stoichiometry. | Carefully measure all reagents. A slight excess of the base may be beneficial but a large excess can promote side reactions. | |
| Difficult Workup (Emulsions) | - | Add a small amount of brine during the extraction to help break the emulsion. |
References
- Benchchem.
- Thermo Fisher Scientific.
- Beilstein Journals.
- Gelest, Inc.
- Scribd. Sodium Ethoxide MSDS.
- Fisher Scientific.
- ChemicalBook.
- The Royal Society of Chemistry.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- The Royal Society of Chemistry.
- Organic Syntheses.
- Wikipedia.
- Benchchem.
- CyberLeninka.
- Organic Syntheses. ethyl (1-phenylethylidene)
- ChemicalBook. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. gelest.com [gelest.com]
- 6. scribd.com [scribd.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
Detailed experimental protocol for using Ethyl 1-cyanocyclohexanecarboxylate
Application Note & Protocol: Ethyl 1-cyanocyclohexanecarboxylate
Abstract
This compound is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of complex chemical architectures. Possessing both a nitrile and an ester group attached to a quaternary carbon within a cyclohexane ring, it offers orthogonal reactivity that is highly valuable for drug discovery and materials science. This document provides a comprehensive guide to the properties, safe handling, and key synthetic transformations of this compound, including detailed, field-tested protocols for its synthesis, hydrolysis, and reductive conversion to value-added derivatives.
Introduction: The Synthetic Utility of a Bifunctional Scaffold
This compound (ECCC) is a colorless liquid that belongs to the class of α-cyano esters. Its chemical structure is notable for the geminal arrangement of the cyano and ethyl ester groups on a cyclohexane backbone. This configuration makes the alpha-carbon a non-enolizable quaternary center, which imparts specific stability and reactivity to the molecule.
The true power of ECCC lies in the differential reactivity of its two functional groups:
-
The ester group can be hydrolyzed to a carboxylic acid, used in amidation reactions, or reduced to an alcohol.
-
The nitrile group can be hydrolyzed to a carboxylic acid (often under harsher conditions than the ester), reduced to a primary amine, or participate in cycloadditions.
This orthogonal reactivity allows for selective, stepwise transformations, making ECCC a valuable building block for synthesizing substituted cyclohexylamines and carboxylic acids, which are common motifs in pharmaceuticals. For instance, the core structure is related to intermediates used in the synthesis of molecules like tranexamic acid.[1]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1130-21-8 | [2][3] |
| Molecular Formula | C₁₀H₁₅NO₂ | [3] |
| Molecular Weight | 181.23 g/mol | [3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 208 - 210 °C | |
| Storage Conditions | 2-8 °C, in a dry area | [3][5] |
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount for ensuring researcher safety. While specific toxicological properties for ECCC have not been thoroughly investigated, data from structurally related compounds like ethyl cyanoacetate suggest a cautious approach.[5]
Summary of Hazards
| Hazard Type | Description | Precautionary Statement |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| Skin Contact | May cause skin irritation. | P280: Wear protective gloves.[6] |
| Inhalation | Avoid breathing vapors or mists.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
-
On Skin: Wash off with soap and plenty of water.[5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting; call a physician.[5][6]
Storage and Handling:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place (2-8 °C is recommended).[3][4]
-
Handle in a fume hood. Ensure eyewash stations and safety showers are close to the workstation location.[6][7]
-
Avoid contact with strong acids, as violent reactions are possible.
Key Synthetic Applications & Protocols
The following sections detail the primary synthetic routes involving this compound, providing both the chemical logic and step-by-step protocols.
Logical Workflow for ECCC Synthesis and Derivatization
The diagram below illustrates the central role of ECCC, showing its synthesis from a common starting material and its subsequent conversion into two key classes of compounds: carboxylic acids and amines.
Caption: Synthetic pathway for ECCC and its primary transformations.
Protocol 1: Synthesis of this compound
Principle: This synthesis proceeds via a base-catalyzed reaction between cyclohexanone and ethyl cyanoformate.[8] The base, sodium ethoxide, deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl cyanoformate. The subsequent steps involve the formation of a cyanohydrin ester which is the final product. This method is an efficient way to construct the quaternary α-cyano ester functionality.
Materials:
-
Cyclohexanone
-
Ethyl cyanoformate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In the 250 mL flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of absolute ethanol. Carefully add 1.5 g (65 mmol) of sodium metal in small pieces.
-
Rationale: Sodium ethoxide is prepared in situ. The reaction is highly exothermic and produces hydrogen gas; careful, portion-wise addition is crucial to control the reaction rate.
-
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add 10.0 g (102 mmol) of cyclohexanone.
-
Addition of Cyanoformate: Add 7.0 g (71 mmol) of ethyl cyanoformate dropwise from the dropping funnel over 30 minutes while stirring. Maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Rationale: The product is organic and will partition into the ether layer, separating it from inorganic salts and residual ethanol.
-
-
Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Rationale: The water wash removes any remaining ethanol. The bicarbonate wash neutralizes any unreacted acidic species. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Selective Hydrolysis to 1-Cyanocyclohexane-1-carboxylic Acid
Principle: This protocol utilizes saponification to selectively hydrolyze the ester functional group while leaving the nitrile group intact. Base-catalyzed hydrolysis is effective for esters.[9] Nitrile hydrolysis generally requires more forcing conditions (strong acid or base with prolonged heating), allowing for this selectivity.[10]
Materials:
-
This compound (ECCC)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (27.6 mmol) of ECCC in 30 mL of ethanol.
-
Addition of Base: Add a solution of 2.2 g (55.2 mmol) of NaOH in 10 mL of water.
-
Saponification: Heat the mixture to reflux and stir for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Scientist's Note: The disappearance of the starting material spot (ECCC) indicates the completion of the reaction. Use a mobile phase like 30% ethyl acetate in hexanes.
-
-
Workup - Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~2 by dropwise addition of concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Rationale: The product exists as a sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[9]
-
-
Workup - Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Drying: Dry the solid product under vacuum to yield 1-Cyanocyclohexane-1-carboxylic acid. If no precipitate forms, extract the acidified solution with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the product.
Protocol 3: Reduction of Nitrile to Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate
Principle: The nitrile group can be reduced to a primary amine using several methods. Catalytic hydrogenation is a common and effective method. The reaction is performed in an ethanolic ammonia solution to minimize the formation of secondary amine byproducts. The ammonia competes with the product primary amine for reaction with any imine intermediate.[11]
Materials:
-
This compound (ECCC)
-
Raney Nickel (50% slurry in water), catalyst
-
Ethanol (EtOH)
-
Ammonia (7N solution in Methanol or saturated ethanolic solution)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In the reaction vessel of the hydrogenation apparatus, carefully wash ~1.0 g of Raney Nickel slurry with ethanol (3 x 10 mL) to remove the water.
-
Safety Note: Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry. Always keep it wet with solvent.
-
-
Reaction Setup: Add 5.0 g (27.6 mmol) of ECCC to the vessel, followed by 50 mL of ethanolic ammonia solution.
-
Hydrogenation: Seal the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup - Catalyst Removal: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Rationale: Celite is a filter aid that prevents the fine particles of the catalyst from clogging the filter paper. The filter cake should be kept wet with solvent and disposed of appropriately to prevent fire.
-
-
Workup - Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
References
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Angene Chemical. (2021). Safety Data Sheet - Ethyl Cyclopropanecarboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Org. Synth. Coll. Vol. 3, p.200 (1955); Vol. 28, p.24 (1948). Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Org. Synth. Coll. Vol. 5, p.308 (1973); Vol. 45, p.28 (1965). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222089, Ethyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2-oxocyclohexane-1-carboxylate from cyclohexanone? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14460242, Ethyl 1-methylcyclohexane-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12754711, Ethyl 1-methylcyclopentanecarboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
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The Versatility of Ethyl 1-Cyanocyclohexanecarboxylate: A Gateway to Key Pharmaceutical Agents
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug manufacturing. Ethyl 1-cyanocyclohexanecarboxylate, a bifunctional cyclic compound, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, possessing both a nitrile and an ester group on a cyclohexane scaffold, provide a rich platform for a variety of chemical transformations, leading to the synthesis of a diverse range of active pharmaceutical ingredients (APIs). This technical guide delves into the significant applications of this compound in pharmaceutical synthesis, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore its pivotal role in the synthesis of major drugs such as the anticonvulsant Gabapentin and the antifibrinolytic agent Tranexamic Acid, as well as its utility in the development of novel therapeutic agents.
Core Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of several commercially significant pharmaceuticals. Its cyclohexane ring provides a desirable scaffold for drug molecules, often contributing to improved pharmacokinetic properties. The presence of the cyano and ester functionalities allows for a wide array of chemical manipulations, including hydrolysis, reduction, and cyclization reactions.
Synthesis of Gabapentin: An Anticonvulsant Blockbuster
Gabapentin, an anticonvulsant and analgesic agent, is one of the most prominent pharmaceuticals synthesized from this compound.[1][2] The core of its synthesis involves the transformation of the cyano and ester groups into an aminomethyl and a carboxylic acid group, respectively. One common and efficient pathway proceeds through the hydrolysis of the ester followed by the reduction of the nitrile.
A one-pot process for preparing Gabapentin involves the hydrolysis of this compound with a hydroxide base to form the corresponding carboxylate salt.[3] This intermediate is then hydrogenated in situ in the presence of a catalyst to yield Gabapentin.[3]
Protocol 1: Two-Step Synthesis of Gabapentin via Hydrolysis and Hydrogenation
This protocol outlines a common laboratory-scale synthesis of Gabapentin from this compound.
Step 1: Hydrolysis of this compound to 1-Cyanocyclohexaneacetic Acid
-
Rationale: The ester is first hydrolyzed to the corresponding carboxylic acid. This is a crucial step as the carboxylic acid group is a key feature of the final Gabapentin molecule. Basic hydrolysis is often preferred as it is typically faster and more complete than acidic hydrolysis for this substrate.[4]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid.
-
The product, 1-cyanocyclohexaneacetic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[5]
-
Step 2: Catalytic Hydrogenation of 1-Cyanocyclohexaneacetic Acid to Gabapentin
-
Rationale: The nitrile group of 1-cyanocyclohexaneacetic acid is reduced to a primary amine. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and selectivity under relatively mild conditions.[6][7] The reaction is typically carried out in the presence of a base to prevent the formation of secondary amines.
-
Procedure:
-
To a high-pressure hydrogenation vessel, add 1-cyanocyclohexaneacetic acid (1.0 eq) and a suitable solvent, such as methanol, ethanol, or water.
-
Add a catalytic amount of Raney Nickel (typically 5-10 wt%) to the mixture.
-
Add a base, such as ammonia or sodium hydroxide, to the reaction mixture.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 10 to 200 bar.[6]
-
Heat the reaction mixture to a temperature between 60 to 150 °C and stir vigorously.[6]
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots by HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The filtrate containing Gabapentin can be further purified by crystallization. Adjusting the pH of the solution to the isoelectric point of Gabapentin (around 7.2) will cause it to precipitate.
-
Collect the crystalline Gabapentin by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.[4][8]
-
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | |
| Step 1 Reagents | Sodium Hydroxide, Methanol/Ethanol, Hydrochloric Acid | [4] |
| Step 1 Temp. | Reflux | [4] |
| Step 2 Catalyst | Raney Nickel | [6][7] |
| Step 2 H2 Pressure | 10-200 bar | [6] |
| Step 2 Temp. | 60-150 °C | [6] |
| Final Product | Gabapentin |
Diagram 1: Synthetic Pathway to Gabapentin
Caption: Synthesis of Gabapentin from this compound.
Synthesis of Tranexamic Acid: An Antifibrinolytic Agent
While not a direct application of this compound, the synthesis of Tranexamic acid, a drug used to treat or prevent excessive blood loss, often involves a closely related intermediate, ethyl 4-cyanocyclohex-3-ene-1-carboxylate. The synthetic principles and transformations are highly relevant and demonstrate the utility of the cyanocyclohexanecarboxylate scaffold. A common route starts from ethyl 4-oxocyclohexane-1-carboxylate.[9][10]
Protocol 2: Synthesis of Tranexamic Acid
This protocol details a multi-step synthesis of Tranexamic acid starting from ethyl 4-oxocyclohexane-1-carboxylate.
Step 1: Formation of Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate
-
Rationale: A cyanohydrin is formed by the nucleophilic addition of cyanide to the ketone. This introduces the nitrogen atom that will eventually become part of the aminomethyl group.
-
Procedure:
-
Dissolve ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in a suitable solvent.
-
React with a cyanide source, such as sodium cyanide, in the presence of a proton source to facilitate the formation of the cyanohydrin.[9]
-
Carefully work up the reaction to isolate the cyanohydrin intermediate.
-
Step 2: Dehydration to Ethyl 4-cyanocyclohex-3-ene-1-carboxylate
-
Rationale: The cyanohydrin is dehydrated to form an α,β-unsaturated nitrile. This sets up the molecule for subsequent reduction steps.
-
Procedure:
Step 3: Saponification to 4-cyanocyclohex-3-ene-1-carboxylic acid
-
Rationale: The ester is hydrolyzed to the carboxylic acid, a key functional group of Tranexamic acid.
-
Procedure:
Step 4: Reductive Amination and Hydrogenation to Tranexamic Acid
-
Rationale: The nitrile and the double bond are reduced to form the aminomethyl group and saturate the cyclohexane ring. This is often a two-step process to control the stereochemistry.
-
Procedure:
-
Perform a reductive amination of the nitrile group in the presence of ammonia and a catalyst like Raney Nickel.[9][10] This will yield a mixture of saturated and unsaturated amino acids.
-
Subject the mixture to a second hydrogenation step using a catalyst such as Palladium on carbon (Pd/C) to reduce the double bond and obtain a mixture of cis and trans isomers of 4-aminomethylcyclohexane-1-carboxylic acid.[9][10]
-
The desired trans-isomer (Tranexamic acid) is then isolated and purified by recrystallization.[10]
-
| Parameter | Value/Condition | Reference |
| Starting Material | Ethyl 4-oxocyclohexane-1-carboxylate | [9][10] |
| Step 1 Reagent | Sodium Cyanide | [9] |
| Step 2 Reagent | POCl3/Pyridine | [9][10] |
| Step 3 Reagent | KOH/Methanol | [9][10] |
| Step 4 Catalysts | Raney Nickel, Pd/C | [9][10] |
| Final Product | Tranexamic Acid (trans-isomer) |
Diagram 2: Synthetic Pathway to Tranexamic Acid
Caption: Synthesis of Tranexamic Acid from a related cyclohexanone derivative.
Broader Applications and Future Perspectives
The utility of this compound and its derivatives extends beyond the synthesis of Gabapentin and Tranexamic acid. The cyclohexane scaffold is a common motif in a variety of bioactive molecules, and the cyano and ester groups provide convenient handles for the introduction of other functionalities.
Development of Novel Anticonvulsants and GABA Analogues
The structural similarity of Gabapentin to the neurotransmitter GABA has inspired the synthesis of other GABA analogues and novel anticonvulsant agents based on the cyclohexanecarboxamide scaffold.[11][12] By modifying the core structure derived from this compound, researchers can explore the structure-activity relationships and develop new therapeutic candidates with improved efficacy and side-effect profiles. For instance, novel cyclohexanecarboxamides have been synthesized and shown to possess significant anticonvulsant activity.[11][13]
Synthesis of Spirocyclic Compounds
Spirocyclic scaffolds are of growing interest in drug discovery due to their unique three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[14][15] this compound can serve as a precursor for the synthesis of spirocyclic compounds by leveraging the reactivity of the cyano and ester groups in cyclization reactions.
Anti-arrhythmic Agents
Derivatives of cyclohexane carboxylic acids have also been investigated as potential anti-arrhythmic agents.[16] The cyclohexane ring can act as a rigid core to which various pharmacophoric groups can be attached, allowing for the fine-tuning of their activity at ion channels involved in cardiac rhythm.
Conclusion
This compound is a testament to the power of well-designed building blocks in modern pharmaceutical synthesis. Its application in the manufacturing of blockbuster drugs like Gabapentin underscores its industrial importance. Furthermore, its versatility as a scaffold for the development of new anticonvulsants, GABA analogues, and other therapeutic agents highlights its ongoing relevance in medicinal chemistry research. The protocols and application notes provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this valuable compound in their drug discovery and development endeavors. As the demand for novel and more effective pharmaceuticals continues to grow, the creative application of versatile building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.
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Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2014). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 6(5), 358-365. Available at: [Link]
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Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2014). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Available at: [Link]
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ResearchGate. (2018). Hydrogenation of dinitriles over Raney®-Ni catalyst. Available at: [Link]
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ResearchGate. (2004). Chemoselective Hydrogenation of ?,?-Unsaturated Nitriles. Available at: [Link]
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Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available at: [Link]
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PubMed. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Available at: [Link]
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ResearchGate. (2023). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway | Request PDF. Available at: [Link]
- Google Patents. (2019). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
- Google Patents. (2015). An improved process for the preparation of tranexamic acid.
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ResearchGate. (2023). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Available at: [Link]
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PubMed. (2007). Class IV antiarrhythmic agents: new compounds using an old strategy. Available at: [Link]
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- Google Patents. (2013). A process for the preparation of gabapentin.
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Semantic Scholar. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Available at: [Link]
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PubMed. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Available at: [Link]
-
MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]
-
Typology. (2023). How is tranexamic acid synthesised?. Available at: [Link]
-
PubMed. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype With Improved Metabolic Stability and Enhanced Bioavailability. Available at: [Link]
- Google Patents. (2008). A process for preparing gabapentin.
- Google Patents. (2021). Process for preparing tranexamic acid.
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ResearchGate. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Available at: [Link]
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European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]
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PubMed. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Available at: [Link]
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ResearchGate. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Available at: [Link]
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PubMed. (2024). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Available at: [Link]
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FAO AGRIS. (2018). Highly efficient production of 1-cyanocyclohexaneacetic acid by cross-linked cell aggregates (CLCAs) of recombinant E. coli harboring nitrilase gene. Available at: [Link]
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CORE. (2014). The use of spirocyclic scaffolds in drug discovery. Available at: [Link]
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ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
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ResearchGate. (2015). Activity improvement of a regioselective nitrilase from Acidovorax facilis and its application in the production of 1-(cyanocyclohexyl) acetic acid | Request PDF. Available at: [Link]
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Application Notes & Protocols: Ethyl 1-cyanocyclohexanecarboxylate as a Versatile Precursor in Multi-Step Synthesis
Introduction: The Strategic Value of a Bifunctional Cyclohexyl Scaffold
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign.[1] Ethyl 1-cyanocyclohexanecarboxylate is a premier example of a strategically designed precursor. Its structure, featuring a quaternary carbon center on a cyclohexyl ring, is adorned with two distinct and orthogonally reactive functional groups: a nitrile and an ethyl ester. This arrangement provides a powerful toolkit for chemists, enabling selective transformations and the construction of complex molecular architectures, most notably those requiring a 1,1-disubstituted cyclohexane core. This scaffold is a recurring motif in pharmacologically active compounds, valued for its ability to introduce conformational rigidity and desirable physicochemical properties.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and mechanistic insights. The transformations discussed herein are fundamental pathways to valuable intermediates, including aminomethyl-functionalized carboxylic acids and simple cyclohexyl nitriles, which are pivotal in the synthesis of important pharmaceutical agents.
Core Synthetic Pathways from this compound
The inherent functionality of this compound allows for several divergent synthetic routes. The diagram below illustrates the primary transformations that leverage the ester and nitrile moieties.
Caption: Key synthetic pathways from this compound.
Pathway I: Hydrolysis and Decarboxylation to Cyclohexanecarbonitrile
This two-step sequence is a classic strategy for removing the ester functionality, leaving a simple nitrile on the cyclohexane ring. It relies on the initial conversion of the ester to a carboxylic acid, which can then be decarboxylated.
Mechanistic Considerations
-
Saponification: The process begins with the base-catalyzed hydrolysis of the ethyl ester, a reaction known as saponification.[2][3] Hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is irreversible, as the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. Subsequent acidification protonates the carboxylate to yield 1-cyanocyclohexanecarboxylic acid.[2]
-
Decarboxylation: The removal of CO₂ from a carboxylic acid is known as decarboxylation.[4] While simple carboxylic acids are often resistant to this process, the presence of an electron-withdrawing group (like the nitrile) on the same carbon atom significantly facilitates the reaction upon heating.[4][5] The reaction can proceed through a cyclic transition state, particularly in acidic conditions, or via the formation of a carbanion intermediate stabilized by the adjacent cyano group.[6]
Experimental Protocol: Synthesis of Cyclohexanecarbonitrile
Caption: Workflow for Cyclohexanecarbonitrile synthesis.
Step 1: Saponification of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC. The reaction mixture will become a single phase as the ester is consumed.
-
Workup (Acidification): Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~1-2. A white precipitate of 1-cyanocyclohexanecarboxylic acid will form.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate acid.
Step 2: Decarboxylation of 1-Cyanocyclohexanecarboxylic Acid
-
Setup: Place the dried 1-cyanocyclohexanecarboxylic acid into a distillation apparatus.
-
Reaction: Heat the solid gently in an oil bath. The acid will melt, and vigorous evolution of CO₂ gas will be observed. The temperature should be gradually increased to 160–180 °C.[5]
-
Purification: The product, Cyclohexanecarbonitrile, will distill over. Collect the fraction boiling at the appropriate temperature. The product can be further purified by redistillation if necessary.
| Parameter | Saponification | Decarboxylation |
| Key Reagents | NaOH, HCl | Heat |
| Solvent | Water | None (neat) or high-boiling solvent |
| Temperature | Reflux (~100 °C) | 160-180 °C |
| Typical Yield | >90% (for the acid) | 70-85% |
| Product | 1-Cyanocyclohexanecarboxylic Acid | Cyclohexanecarbonitrile |
Pathway II: Selective Reduction to 1-(Aminomethyl)cyclohexane Derivatives
This pathway is of significant pharmaceutical interest as it leads to amino acid and amino ester structures. The key transformation is the reduction of the nitrile group to a primary amine, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients.[7][8]
Mechanistic Considerations
The reduction of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This can be achieved through two primary methods:
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[9][10][11] The reaction typically requires elevated pressure and temperature. It is a widely used industrial method due to its cost-effectiveness.[9]
-
Chemical Reduction with Hydride Reagents: Strong hydride-donating agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for nitrile reduction.[11][12][13] The mechanism involves the nucleophilic attack of a hydride ion on the nitrile carbon, forming an imine anion intermediate. A second hydride attack then generates a dianion, which upon aqueous workup is protonated to yield the primary amine.[13]
Experimental Protocol: Synthesis of Ethyl 1-(aminomethyl)cyclohexanecarboxylate
Caption: Workflow for selective nitrile reduction.
Protocol using Lithium Aluminum Hydride (LiAlH₄)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is a standard Fieser workup. A granular precipitate should form.
-
Isolation: Filter the resulting solids and wash them thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product, Ethyl 1-(aminomethyl)cyclohexanecarboxylate, can be purified by vacuum distillation or column chromatography.
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Key Reagents | Raney Nickel, H₂ gas, often with NH₃ | LiAlH₄, H₂O/NaOH for workup |
| Solvent | Ethanol or Methanol | Anhydrous Ether or THF |
| Temperature | 25-100 °C | 0 °C to Room Temperature |
| Pressure | 50-500 psi | Atmospheric |
| Typical Yield | 70-90% | 75-95% |
| Considerations | Requires specialized high-pressure equipment. | Requires strictly anhydrous conditions; quenching is highly exothermic. |
This amino ester can be subsequently hydrolyzed under basic conditions, similar to Pathway I, to yield 1-(aminomethyl)cyclohexane-1-carboxylic acid, a close analog to the drug Gabapentin.[14][15]
Pathway III: Application in Base-Catalyzed C-C Bond Formation
While this compound cannot undergo an intramolecular Thorpe-Ziegler reaction, its α-proton is acidic and can be abstracted by a strong base.[16][17] This generates a resonance-stabilized carbanion, a potent nucleophile for intermolecular C-C bond formation, including the classical Thorpe reaction.
Mechanistic Considerations: The Thorpe Reaction
The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form β-enaminonitriles.[18] The mechanism involves:
-
Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or an alkoxide) removes the proton alpha to the nitrile group, creating a carbanion.[16]
-
Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of a second nitrile molecule.
-
Tautomerization: A series of proton transfers and tautomerization leads to the stable, conjugated β-enaminonitrile product.[16]
The carbanion derived from this compound can be used as a nucleophile to react with other electrophiles, such as aldehydes, ketones, or other nitriles, in directed condensation reactions.
Sources
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- 7. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
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- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
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- 15. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]
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- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Common Chemical Reactions Involving Ethyl 1-Cyanocyclohexanecarboxylate
Introduction:
Ethyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of complex organic structures. Its unique constitution, featuring a quaternary center bearing both a nitrile and an ester group on a cyclohexane ring, provides a strategic starting point for the construction of various carbocyclic and heterocyclic systems. This guide offers an in-depth exploration of the principal chemical transformations of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps but also the scientific rationale behind them.
Molecular Structure and Properties:
-
IUPAC Name: Ethyl 1-cyanocyclohexane-1-carboxylate
-
CAS Number: 1130-21-8
-
Molecular Formula: C₁₀H₁₅NO₂
-
Molecular Weight: 181.23 g/mol
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Purity | ≥97% | |
| Storage | 2-8 °C |
Synthesis of this compound
The strategic importance of this compound necessitates an efficient and scalable synthetic route. A common and effective method involves the reaction of cyclohexanone with ethyl cyanoacetate.
Protocol 1: Synthesis from Cyclohexanone and Ethyl Cyanoacetate
This protocol is adapted from a known synthesis method for Gabapentin, which utilizes a similar starting material.[1]
Reaction Principle: The reaction proceeds via a Thorpe-Ziegler type reaction, where the initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate is followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.05 eq) in anhydrous isopropanol.
-
Addition of Base: Cool the mixture to -10 °C and slowly add a solution of liquefied ammonia in anhydrous isopropanol (4 wt%).
-
Reaction: Allow the reaction to stand at this temperature for 9 hours.
-
Work-up: Filter the resulting solid, wash with diethyl ether, and dry to obtain the ammonium salt of 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dinitrile.
-
Hydrolysis: The intermediate salt is then hydrolyzed using a strong acid (e.g., H₂SO₄) in water at elevated temperatures to yield 1,1-cyclohexanediacetic acid.
-
Esterification: Subsequent esterification of the diacid will yield the desired this compound.
Causality of Choices:
-
The use of anhydrous conditions is crucial to prevent the hydrolysis of the ester and cyano groups.
-
The low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Hydrolysis to 1-Cyanocyclohexanecarboxylic Acid
The selective hydrolysis of the ester group in the presence of the nitrile is a key transformation, providing access to the corresponding carboxylic acid, a valuable building block for further derivatization.
Protocol 2: Base-Promoted Hydrolysis (Saponification)
This protocol is adapted from general procedures for ester saponification.[2]
Reaction Principle: Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. The reaction is essentially irreversible as the carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Addition of Base: Add a solution of potassium hydroxide (2.0 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up:
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Evaporate the remaining mixture to dryness.
-
Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid to a slightly acidic pH.
-
Boil the solution briefly to remove any dissolved CO₂.
-
Cool the solution to induce crystallization of 1-cyanocyclohexanecarboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexanes.[3]
Trustworthiness of the Protocol: Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure the complete consumption of the starting material. The formation of the carboxylic acid can be confirmed by the disappearance of the ester spot and the appearance of a more polar spot for the acid.
Reduction to Primary Alcohol or Amine
The dual reactivity of the ester and nitrile functionalities allows for selective or complete reduction to yield either a primary alcohol or a primary amine, respectively.
Protocol 3: Reduction of the Ester to a Primary Alcohol with LiAlH₄
This protocol is based on standard procedures for the reduction of esters using Lithium Aluminium Hydride (LiAlH₄).[4]
Reaction Principle: LiAlH₄ is a powerful reducing agent that can reduce both esters and nitriles. However, by controlling the reaction conditions, selective reduction of the ester can be achieved. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the primary alcohol.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the addition funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up (Fieser & Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams used).
-
Add 15% aqueous sodium hydroxide (x mL).
-
Add water again (3x mL).
-
Stir the mixture vigorously for 15-30 minutes until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-cyanocyclohexyl)methanol.
-
-
Purification: The product can be purified by vacuum distillation or column chromatography.
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The quenching procedure must be performed with extreme caution.
Alkylation Reactions
The acidic α-proton to the nitrile and ester groups can be removed by a suitable base to generate a nucleophilic enolate, which can then be alkylated with various electrophiles.
Protocol 4: Representative C-Alkylation with an Alkyl Halide
This protocol is adapted from general procedures for the alkylation of α-cyano esters.[5]
Reaction Principle: The reaction involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond.
Experimental Protocol:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
Cool the solution to 0 °C and add this compound (1.0 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Expertise & Experience: The choice of base and solvent is critical. Stronger bases like LDA in aprotic solvents like THF can also be used, especially for less reactive alkylating agents. The use of sodium ethoxide in ethanol is a classic and effective method for simple alkyl halides.
Cycloaddition Reactions
The nitrile group and the ester-activated α-position can potentially participate in cycloaddition reactions, leading to the formation of diverse heterocyclic and polycyclic frameworks.
Protocol 5: Representative [4+2] Diels-Alder Cycloaddition
Reaction Principle: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reaction is favored by an electron-rich diene and an electron-poor dienophile.
Representative Protocol (Hypothetical):
-
Reaction Setup: In a sealed tube, combine the unsaturated derivative of this compound (1.0 eq) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 eq) in a high-boiling solvent like toluene or xylene.
-
Reaction: Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: The resulting cycloadduct can be purified by column chromatography.
Protocol 6: Representative [3+2] 1,3-Dipolar Cycloaddition
The nitrile group can potentially act as a dipolarophile in reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocycles.[7][8]
Reaction Principle: A 1,3-dipolar cycloaddition is a concerted reaction between a 1,3-dipole and a dipolarophile. The reaction of a nitrile with an azide, often catalyzed by a Lewis acid, can lead to the formation of a tetrazole ring.
Representative Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in N,N-dimethylformamide (DMF).
-
Addition of Lewis Acid: Add a Lewis acid catalyst, such as zinc chloride (0.2 eq).
-
Reaction: Heat the mixture at 120-130 °C for 24-48 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and acidify with dilute HCl. Extract the product with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound and its derivatives are pivotal intermediates in the synthesis of several active pharmaceutical ingredients (APIs).
-
Gabapentin Synthesis: Derivatives of this compound are key precursors in some synthetic routes to Gabapentin, an anticonvulsant and analgesic drug.[9][10] The synthesis often involves hydrolysis of the cyano and ester groups followed by a Hofmann or Curtius rearrangement.
-
Tranexamic Acid Synthesis: The antifibrinolytic agent Tranexamic acid can be synthesized from precursors derived from cyclohexanecarboxylic acid, which can be obtained from this compound.[3][11]
References
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]
-
Tranexamic acid derivatives with enhanced absorption. PubMed. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
An Improved and Practical Synthesis of Tranexamic Acid. ResearchGate. [Link]
- Gabapentin synthesis method.
- Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]
- A process for the preparation of gabapentin.
- A process for preparing gabapentin.
-
Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. PubMed Central. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
-
methyl iodide. Organic Syntheses. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
ALKYLATION OF CYANOACETIC ESTER. Zenodo. [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]
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- 1. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]
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- 4. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
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- 10. TW200812939A - A process for preparing gabapentin - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Ethyl 1-cyanocyclohexanecarboxylate as a Reagent in Novel Synthesis
Introduction: Ethyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional organic building block that holds significant potential for researchers, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center substituted with both a nitrile and an ethyl ester group on a cyclohexane ring, offers a unique platform for constructing complex molecular architectures. The presence of two distinct and reactive functional groups allows for a wide range of chemical transformations, including hydrolysis, reduction, and elimination reactions. This guide provides an in-depth exploration of its application in novel synthetic strategies, focusing on the underlying mechanisms and providing detailed, field-tested protocols for its use.
Reagent Profile
A clear understanding of the reagent's physical and chemical properties is paramount for successful experimentation.
| Property | Value | Source(s) |
| CAS Number | 1130-21-8 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Liquid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C, Inert Atmosphere | [1] |
Application 1: Synthesis of Unsaturated Cyclohexene Scaffolds via E1 Elimination
One of the most powerful applications of this compound, or more accurately its cyanohydrin precursor, is its use in synthesizing α,β-unsaturated esters. This transformation is particularly valuable as it converts a simple, saturated cyclic ketone into a more complex and synthetically useful unsaturated system. A notable example is its role in a synthetic route towards Tranexamic acid, a crucial pharmaceutical agent.[3]
Scientific Rationale & Mechanistic Insight
The core of this synthetic strategy involves the dehydration of the corresponding α-hydroxy ester (a cyanohydrin derivative). This reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism, especially when using dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine.[3][4]
The causality for this pathway is as follows:
-
Protonation/Activation: The hydroxyl group of the precursor is a poor leaving group. Reagents like POCl₃ act as a Lewis acid, coordinating to the hydroxyl oxygen and converting it into a good leaving group.
-
Carbocation Formation: The activated leaving group departs, leading to the formation of a tertiary carbocation intermediate. This is the rate-determining step of the E1 mechanism.[5] The stability of this tertiary carbocation is a key driver for the reaction.
-
Deprotonation: A weak base, often pyridine from the reagent mixture, abstracts a proton from an adjacent carbon. The electrons from the C-H bond then form the new π-bond of the alkene.
According to Zaitsev's Rule , when multiple β-protons are available for abstraction, the elimination will favor the formation of the more substituted (and thus more thermodynamically stable) alkene.[5]
Caption: The E1 mechanism for cyanohydrin dehydration.
Protocol 1: Dehydration of Ethyl 1-hydroxycyclohexanecarboxylate
This protocol is adapted from established procedures for the synthesis of unsaturated cyclohexene derivatives.[3][4] It describes the step following the formation of the cyanohydrin from a ketone.
Materials:
-
Ethyl 1-hydroxycyclohexanecarboxylate (1 equivalent)
-
Pyridine (anhydrous, 5-10 equivalents)
-
Phosphorus oxychloride (POCl₃, 1.5-2 equivalents)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Experimental Workflow:
Caption: Workflow for the POCl₃-mediated dehydration reaction.
Step-by-Step Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1-hydroxycyclohexanecarboxylate (1 eq.) in anhydrous pyridine (5-10 eq.).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: This initial cooling is critical to control the exothermic reaction upon addition of POCl₃.
-
-
Reagent Addition: Add phosphorus oxychloride (1.5 eq.) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Quenching: Carefully and slowly pour the reaction mixture onto crushed ice mixed with a saturated aqueous solution of NaHCO₃.
-
Causality: This step neutralizes the acidic byproducts and quenches the excess POCl₃. Perform this in a well-ventilated fume hood as the quenching can be vigorous.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Application 2: Selective Hydrolysis for Derivatization
The dual functionality of this compound allows for selective manipulation, providing access to amides, carboxylic acids, or amino acids. The conditions for hydrolysis can be tuned to target either the ester or the nitrile group.
Protocol 2A: Base-Promoted Ester Hydrolysis (Saponification)
This protocol, adapted from standard saponification procedures for related esters, selectively targets the ester group while typically leaving the nitrile group intact under controlled conditions.[6]
Materials:
-
This compound (1 equivalent)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (1 eq.) in ethanol.
-
Saponification: Add the 10% NaOH solution (2.5 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with concentrated HCl. A precipitate of the carboxylic acid should form.
-
Trustworthiness: This self-validates the reaction; the formation of a precipitate upon acidification is a strong indicator of successful hydrolysis to the carboxylate salt.
-
-
Extraction: Extract the acidic aqueous layer with diethyl ether (3 times).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-cyanocyclohexane-1-carboxylic acid.
Protocol 2B: Acid-Catalyzed Complete Hydrolysis
Using harsher, acidic conditions will hydrolyze both the ester and the nitrile group, yielding a dicarboxylic acid derivative.[6]
Materials:
-
This compound (1 equivalent)
-
6 M Aqueous Sulfuric Acid (H₂SO₄) (5-10 equivalents)
-
Diethyl ether
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the starting material (1 eq.).
-
Hydrolysis: Carefully add the 6 M H₂SO₄ solution (5-10 eq.) and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude cyclohexane-1,1-dicarboxylic acid.
-
Purification: The crude product can be purified by recrystallization.
| Objective | Conditions | Primary Product |
| Selective Ester Hydrolysis | 10% NaOH (aq), Ethanol, Reflux | 1-Cyanocyclohexane-1-carboxylic acid |
| Complete Hydrolysis | 6 M H₂SO₄ (aq), Reflux, 12-24h | Cyclohexane-1,1-dicarboxylic acid |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its utility in creating unsaturated systems via controlled elimination reactions opens pathways to valuable pharmaceutical and material precursors. Furthermore, the ability to selectively hydrolyze its ester and nitrile functionalities provides a gateway to a diverse range of derivatives, including cyano-acids, di-acids, and potentially amino acids. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage the full synthetic potential of this versatile reagent.
References
-
14.3: Elimination by the E1 Mechanism . Chemistry LibreTexts. Available at: [Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate . ResearchGate. Available at: [Link]
-
ethyl 1-cyanocyclohexane-1-carboxylate . Appretech Scientific Limited. Available at: [Link]
Sources
Advanced Analytical Techniques for the Characterization of Ethyl 1-Cyanocyclohexanecarboxylate
[Application Note AP-AN-2026]
Abstract: This document provides a comprehensive guide to the advanced analytical techniques for the structural elucidation and purity assessment of Ethyl 1-cyanocyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This application note details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). The methodologies presented are designed to meet the stringent requirements of the pharmaceutical industry for the characterization of drug intermediates, ensuring compliance with regulatory standards such as those set by the International Council for Harmonisation (ICH).
Introduction
This compound (CAS No. 1130-21-8) is a crucial building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nitrile and an ester group on a cyclohexane scaffold, allows for diverse chemical transformations. The purity and structural integrity of this intermediate are paramount to the quality, safety, and efficacy of the final drug product.[1][2] Any impurities, such as starting materials, by-products, or degradation products, can have a significant impact on the manufacturing process and the final API.[3]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing robust analytical protocols for the comprehensive characterization of this compound. The methodologies are grounded in established scientific principles and aligned with regulatory expectations for pharmaceutical intermediates.[4][5][6]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1130-21-8 | [7][8][9] |
| Molecular Formula | C₁₀H₁₅NO₂ | [7][8] |
| Molecular Weight | 181.23 g/mol | [7][8] |
| Boiling Point | 121-122 °C (at 18 Torr) | [10] |
| Predicted Density | 1.04 g/cm³ | [10] |
| Purity (Typical) | ≥97% | [8] |
| Storage | 2-8 °C, sealed in a dry environment | [7][8] |
Potential Impurities and Regulatory Context
The synthesis of this compound can introduce several potential impurities. A common synthetic route involves the reaction of ethyl cyanoacetate with 1,5-dibromopentane in the presence of a base. Potential impurities can include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the ester or nitrile), and residual solvents used in the synthesis and purification processes.[11]
According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they are present above a certain threshold.[3][4][5][6][12][13] For drug substances with a maximum daily dose of ≤ 2 g, the identification threshold for an unknown impurity is typically 0.10%. Therefore, sensitive and specific analytical methods are required to detect, identify, and quantify these impurities.
The United States Pharmacopeia (USP) General Chapter <467> provides strict limits for residual solvents, which are classified based on their toxicity.[4][5][12][14][15] The analytical methods described in this note are designed to meet these regulatory requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and assessing the purity of this compound.
¹H NMR Spectroscopy Protocol
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for the verification of the ethyl and cyclohexyl moieties of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
Expected Chemical Shifts (δ) and Multiplicities:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃ (ethyl) | ~1.3 | Triplet | 3H | Ethyl group methyl protons |
| CH₂ (ethyl) | ~4.2 | Quartet | 2H | Ethyl group methylene protons |
| CH₂ (cyclohexyl) | 1.5 - 2.2 | Multiplet | 10H | Cyclohexane ring protons |
Diagram: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy Protocol
Rationale: ¹³C NMR provides information on the number of non-equivalent carbons in the molecule, which is crucial for confirming the carbon skeleton.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Expected Chemical Shifts (δ):
| Carbon | Chemical Shift (ppm) | Assignment |
| C=O (ester) | ~170 | Ester carbonyl carbon |
| C≡N (nitrile) | ~120 | Nitrile carbon |
| C (quaternary) | ~50 | Quaternary carbon of the cyclohexane ring |
| O-CH₂ (ethyl) | ~62 | Ethyl group methylene carbon |
| CH₂ (cyclohexyl) | 20 - 40 | Cyclohexane ring carbons |
| CH₃ (ethyl) | ~14 | Ethyl group methyl carbon |
High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling
HPLC is the primary technique for assessing the purity of pharmaceutical intermediates and for quantifying impurities. A robust, stability-indicating HPLC method is essential.
Rationale: A reversed-phase HPLC method with UV detection provides excellent separation of the main component from potential polar and non-polar impurities.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile (1 mg/mL). Dilute to a working concentration of 0.1 mg/mL with the mobile phase initial composition.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution.
-
-
Quantification: Use an external standard method for quantification. The percentage of impurity can be calculated based on the area of the impurity peak relative to the area of the main peak.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile organic impurities and provides complementary structural information through mass spectral fragmentation.
Rationale: The volatility of this compound makes it amenable to GC analysis. The mass spectrometer provides definitive identification of the main component and any volatile impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate to a concentration of approximately 100 µg/mL.
Expected Mass Spectral Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 181. Characteristic fragments would arise from the loss of the ethyl group (-29), the ethoxy group (-45), and fragmentation of the cyclohexane ring.
Diagram: GC-MS Fragmentation Pathway
Caption: Proposed mass spectral fragmentation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in a molecule.
Rationale: The FTIR spectrum of this compound will show characteristic absorption bands for the nitrile (C≡N) and ester (C=O) functional groups.
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal or between two KBr plates.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2930 | C-H (alkane) | Stretching |
| ~2240 | C≡N (nitrile) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Thermal Analysis: Stability and Phase Behavior
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides valuable information about the thermal stability, decomposition profile, and phase transitions of a material.[16][17][18][19]
Rationale: TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition points. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, glass transitions, and other phase changes.[17][20]
Thermogravimetric Analysis (TGA) Protocol
Protocol:
-
Instrumentation: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina crucible.
-
Parameters:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Data Analysis: Determine the onset of decomposition from the TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
Protocol:
-
Instrumentation: DSC instrument.
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.
-
Parameters:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from -50 °C to 250 °C at a rate of 10 °C/min.
-
-
Data Analysis: Identify any endothermic or exothermic events, such as melting or decomposition.
Conclusion
The comprehensive analytical characterization of this compound is essential for ensuring its quality and suitability as a pharmaceutical intermediate. The protocols detailed in this application note provide a robust framework for the structural elucidation, purity assessment, and impurity profiling of this key compound. The application of these advanced analytical techniques, in alignment with regulatory guidelines, will enable researchers and manufacturers to confidently assess the quality of this compound, thereby contributing to the development of safe and effective pharmaceutical products.
References
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ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Current Step 4 version. October 25, 2006. [Link]
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Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
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USP <467> Residual Solvents. USP-NF. [Link]
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USP 467- Regulation for Residual Solvents in Pharmaceuticals. Regulatory Resources. [Link]
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Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
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Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,... - ResearchGate. [Link]
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FTIR spectra of the samples normalized to an absorbance of 1 at 1600 cm... - ResearchGate. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
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Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
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Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
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Proton nuclear magnetic resonance. [Link]
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Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]
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Η and 13 C NMR Chemical Shifts of 1. | Download Scientific Diagram. ResearchGate. [Link]
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New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection | Request PDF. ResearchGate. [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]
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Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. PubMed Central. [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. [Link]
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1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Whitman People. [Link]
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29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]
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13C NMR Chemical Shifts. Oregon State University. [Link]
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FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
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Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. [Link]
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Synthesis of the first amine–cyanocarboxyboranes, isoelectronic analogues of α-cyanocarboxylic acids | Request PDF. ResearchGate. [Link]
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Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]
-
Synthesis of carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Application Note: Structural Elucidation of Ethyl 1-Cyanocyclohexanecarboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 1-cyanocyclohexanecarboxylate. In the absence of a publicly available experimental spectrum, this document presents a detailed predictive analysis based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of substituents on a cyclohexane ring. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the structural verification of this and structurally related molecules. Detailed protocols for sample preparation and data acquisition are also provided to ensure the generation of high-quality NMR data.
Introduction
This compound is a bifunctional organic molecule containing a cyclohexane scaffold, a cyano group, and an ethyl ester moiety. The presence of a quaternary carbon at the 1-position, substituted with both an electron-withdrawing cyano group and an ester group, creates a unique electronic environment that influences the chemical shifts of the protons and carbons throughout the molecule. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such compounds. This note will detail the expected ¹H and ¹³C NMR spectra, providing a rationale for the predicted chemical shifts, multiplicities, and integration values.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the ethyl group protons and the cyclohexane ring protons. The interpretation of the cyclohexane region can be complex due to the small differences in chemical shifts between the axial and equatorial protons.[1]
Ethyl Group Protons:
The ethyl group will present as a classic quartet and triplet pattern.
-
-O-CH₂- (Quartet): The methylene protons of the ethyl ester are adjacent to a methyl group (3 protons). According to the n+1 rule, this signal will be split into a quartet. Due to the deshielding effect of the adjacent oxygen atom, this quartet is expected to appear in the downfield region of the spectrum, typically around δ 4.2 ppm .[2]
-
-CH₃ (Triplet): The methyl protons of the ethyl group are adjacent to a methylene group (2 protons) and will therefore appear as a triplet. This signal will be found in the more shielded, upfield region of the spectrum, anticipated around δ 1.3 ppm .
Cyclohexane Ring Protons:
The ten protons on the cyclohexane ring are diastereotopic and are expected to appear as a series of overlapping multiplets. At room temperature, rapid chair-flipping of the cyclohexane ring will lead to averaged signals for the axial and equatorial protons.[3] The presence of the electron-withdrawing cyano and ester groups at C1 will deshield the adjacent protons at C2 and C6.
-
H-2/H-6 (α-protons): The four protons on the carbons adjacent to the quaternary center (C2 and C6) are expected to be the most deshielded of the cyclohexane protons. These will likely appear as a complex multiplet in the range of δ 1.8-2.2 ppm .
-
H-3/H-5 (β-protons) and H-4 (γ-protons): The remaining six protons on C3, C4, and C5 will be more shielded and are expected to resonate as a broad, overlapping multiplet further upfield, likely in the region of δ 1.4-1.7 ppm . The chemical shifts of these protons are less influenced by the substituents at C1.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule.
-
Ester Carbonyl (C=O): The carbonyl carbon of the ethyl ester is the most deshielded carbon and will appear as a singlet in the far downfield region, typically around δ 170-175 ppm .[4]
-
Cyano Carbon (-C≡N): The carbon of the cyano group is also significantly deshielded and is expected to resonate in the range of δ 115-125 ppm .[5]
-
Quaternary Carbon (C-1): The quaternary carbon at the point of substitution is expected to be deshielded due to the attached cyano and ester groups. Its signal will likely appear around δ 45-55 ppm . Quaternary carbons often exhibit weaker signals.[6]
-
Ester Methylene Carbon (-O-CH₂-): The methylene carbon of the ethyl group, being attached to an oxygen atom, will be deshielded and is predicted to appear around δ 60-65 ppm .[4]
-
Cyclohexane Carbons (C-2/C-6, C-3/C-5, C-4): The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.
-
C-2/C-6: These carbons, being adjacent to the substituted carbon, will be the most deshielded of the ring carbons, with an expected chemical shift in the range of δ 30-35 ppm .
-
C-3/C-5 and C-4: These carbons will be more shielded and are expected to have chemical shifts in the range of δ 20-30 ppm .[7]
-
-
Ester Methyl Carbon (-CH₃): The methyl carbon of the ethyl group is the most shielded carbon in the molecule and will appear in the upfield region, around δ 14 ppm .[4]
Data Summary
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -O-CH₂ -CH₃ | ~ 4.2 | Quartet | 2H | ~ 62 |
| -O-CH₂-CH₃ | ~ 1.3 | Triplet | 3H | ~ 14 |
| Cyclohexane H-2/H-6 | ~ 1.8 - 2.2 | Multiplet | 4H | ~ 32 |
| Cyclohexane H-3/H-4/H-5 | ~ 1.4 - 1.7 | Multiplet | 6H | ~ 25 |
| C -1 | - | - | - | ~ 50 |
| C ≡N | - | - | - | ~ 120 |
| C =O | - | - | - | ~ 172 |
Experimental Protocols
To obtain high-quality NMR spectra for structural verification, the following protocols are recommended.
I. NMR Sample Preparation
Meticulous sample preparation is fundamental to acquiring high-resolution NMR spectra.[8]
-
Analyte Preparation: Ensure the this compound sample is of high purity. For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[9][10]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of molecule. Ensure the solvent is stored in a dry environment to minimize water contamination in the spectrum.[11]
-
Sample Dissolution: Prepare the sample in a clean, dry vial before transferring it to the NMR tube.[9] Ensure the sample is fully dissolved; any particulate matter can degrade the spectral quality.[10] Filtration through a small cotton plug in a Pasteur pipette can be effective for removing suspended particles.[5]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. The final sample volume should be sufficient to cover the detection coils of the NMR probe, typically a height of 40-50 mm.[5][8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] Often, the residual proton signal of the deuterated solvent can also be used for calibration.
II. NMR Data Acquisition and Processing
The following is a general workflow for data acquisition and processing. Specific parameters may need to be optimized based on the spectrometer used.
-
Data Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.[13]
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.
-
Acquire the ¹H spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.[4]
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Perform peak picking to identify the precise chemical shifts of all signals in both the ¹H and ¹³C spectra.[4]
-
Conclusion
This application note has provided a detailed predictive interpretation of the ¹H and ¹³C NMR spectra of this compound, alongside robust protocols for sample preparation and data acquisition. The predicted chemical shifts and coupling patterns are based on fundamental NMR principles and data from analogous structures. This guide serves as a valuable resource for scientists working on the synthesis and characterization of this and similar molecules, enabling them to confidently verify their structures using NMR spectroscopy.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation. In NMR. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
-
Horsfield, A. (2011). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]
-
Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Retrieved from [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, May 29). 1H NMR of cyclohexane. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
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Mass spectrometry analysis of Ethyl 1-cyanocyclohexanecarboxylate and its fragments.
Introduction
Ethyl 1-cyanocyclohexanecarboxylate is a bifunctional molecule incorporating both a nitrile and an ester group on a cyclohexane scaffold. This structure is of significant interest in synthetic organic chemistry and drug discovery as a versatile intermediate. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed guide to the mass spectrometric analysis of this compound, focusing on its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI). We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Scientific Rationale and Approach
The analytical strategy for this compound must consider the distinct chemical properties of its functional groups. The ester and nitrile moieties, along with the cyclohexyl ring, will dictate the molecule's fragmentation behavior.
-
Electron Ionization (EI): This hard ionization technique, typically coupled with GC, is expected to induce extensive fragmentation. The resulting mass spectrum will be rich in information about the molecule's structure. Cleavage of the ester group, loss of the cyano group, and fragmentation of the cyclohexane ring are all anticipated. The stability of the resulting carbocations will be a primary driver of the observed fragmentation pattern.[1][2][3]
-
Electrospray Ionization (ESI): This soft ionization technique, used with LC-MS, is more likely to yield the intact molecular ion, or adducts thereof. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) are expected. It is also important to note that nitriles can undergo reduction to amines in the ESI source, which could lead to the formation of [M+H+H₂]⁺ ions or adducts with reduced solvent species.[4][5] The choice of mobile phase additives can significantly influence adduct formation and overall sensitivity.[6][7]
Predicted Fragmentation Pathways (EI-MS)
Based on established fragmentation patterns of esters and cycloalkanes, we can predict the primary fragmentation pathways for this compound (Molecular Weight: 181.24 g/mol ) under electron ionization.
The fragmentation is expected to be initiated by the ionization of one of the lone pair electrons on the oxygen or nitrogen atoms. The most likely fragmentation pathways include:
-
Loss of the ethoxy group (˙OCH₂CH₃): This would result in a fragment with an m/z of 136.
-
Loss of the ethyl radical (˙CH₂CH₃): Leading to a fragment at m/z 152.
-
Loss of the entire ester group (˙COOCH₂CH₃): This would produce a fragment at m/z 108. This fragment, a cyanocyclohexyl cation, is predicted to be relatively stable and could be the base peak.
-
Loss of the cyano radical (˙CN): Resulting in a fragment at m/z 155.
-
McLafferty rearrangement: Loss of ethylene (C₂H₄) from the ethyl ester group, yielding a fragment radical cation at m/z 153.
Experimental Protocols
Protocol 1: GC-MS Analysis
This protocol is designed for the qualitative analysis of this compound and the characterization of its EI fragmentation pattern.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
- Dilute the stock solution to a final concentration of 10 µg/mL in ethyl acetate.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Solvent Delay: 3 minutes.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Extract the mass spectrum for this peak.
- Compare the experimental mass spectrum with the predicted fragmentation pattern.
- Utilize a reference library such as the NIST Mass Spectral Library for tentative identification and comparison with similar compounds.[8]
Protocol 2: LC-MS Analysis
This protocol is suitable for the analysis of this compound in complex matrices and for accurate mass determination.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
- Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS Instrumentation and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
- Mass Spectrometer: Waters Xevo G2-XS QToF (or equivalent high-resolution mass spectrometer).
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Gradient:
- Initial: 5% B.
- 0.5 min: 5% B.
- 5 min: 95% B.
- 6 min: 95% B.
- 6.1 min: 5% B.
- 8 min: 5% B.
- Injection Volume: 2 µL.
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 450 °C.
- Desolvation Gas Flow: 800 L/hr.
- Mass Range: m/z 50-500.
- Data Acquisition: MSᴱ (simultaneous acquisition of low and high energy spectra).
3. Data Analysis:
- Extract the chromatogram for the expected m/z of the protonated molecule [M+H]⁺ (182.1230).
- Determine the accurate mass of the parent ion and calculate the mass error.
- Analyze the high-energy spectrum to identify fragment ions.
- Investigate the presence of adducts (e.g., [M+Na]⁺, [M+K]⁺) and potential in-source reduction products.[4][5]
Expected Results and Data Interpretation
The following table summarizes the predicted key ions for this compound in both EI-MS and ESI-MS.
| Ionization | Predicted Ion | Formula | Calculated m/z | Notes |
| EI | [M]⁺˙ | C₁₀H₁₅NO₂ | 181.11 | Molecular Ion |
| [M - ˙CH₂CH₃]⁺ | C₈H₁₀NO₂ | 152.07 | Loss of ethyl radical | |
| [M - ˙CN]⁺ | C₉H₁₅O₂ | 155.11 | Loss of cyano radical | |
| [M - ˙OCH₂CH₃]⁺ | C₈H₁₀N | 136.08 | Loss of ethoxy radical | |
| [M - ˙COOCH₂CH₃]⁺ | C₇H₁₀N | 108.08 | Loss of ester group (potential base peak) | |
| ESI | [M+H]⁺ | C₁₀H₁₆NO₂ | 182.12 | Protonated Molecule |
| [M+Na]⁺ | C₁₀H₁₅NNaO₂ | 204.10 | Sodium Adduct | |
| [M+K]⁺ | C₁₀H₁₅KNO₂ | 220.08 | Potassium Adduct |
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. GC-MS with electron ionization provides detailed structural information through characteristic fragmentation patterns, while LC-MS with electrospray ionization is ideal for sensitive detection and accurate mass determination. The protocols and predicted fragmentation pathways outlined in this application note serve as a comprehensive guide for researchers and scientists working with this compound, enabling its unambiguous identification and characterization.
References
-
Li, H., et al. (2014). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 25(8), 1430–1437. [Link]
-
Deshwal, S., et al. (2020). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 12(33), 4145-4152. [Link]
-
Li, H., et al. (2014). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Recent updates on analytical methods for detection of cyanide in human blood. (2020). Asian Journal of Pharmacy and Pharmacology, 6(3), 150-163. [Link]
-
Kalinowska, M., et al. (2021). Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. Molecules, 26(18), 5649. [Link]
-
Al-Masoud, N., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14), e9530. [Link]
-
Al-Masoud, N., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Cyclohexanecarboxylic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Molecular Modeling of Epithiospecifier and Nitrile-Specifier Proteins of Broccoli and Their Interaction with Aglycones. (2021). MDPI. [Link]
-
Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. (2022). Toxins, 14(10), 693. [Link]
-
Mass Spectrometry Data Center. (n.d.). NIST. [Link]
-
Determination of Multiclass Cyanotoxins in Blue-Green Algae (BGA) Dietary Supplements Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. (2021). Toxins, 13(12), 856. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
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- 6. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Note: Analysis of Ethyl 1-cyanocyclohexanecarboxylate via Infrared Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of Ethyl 1-cyanocyclohexanecarboxylate using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the theoretical basis for the expected spectral features, a detailed experimental protocol for acquiring high-quality IR spectra using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require robust analytical methods for the characterization of complex organic molecules.
Introduction: The Analytical Imperative for this compound
This compound is a bifunctional organic molecule featuring both a nitrile and an ester group attached to a cyclohexane ring. Its molecular formula is C₁₀H₁₅NO₂ and it has a molecular weight of 181.23 g/mol . The presence of these distinct functional groups imparts specific chemical properties that are of interest in various synthetic pathways and as a potential building block in the development of novel pharmaceutical agents.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. As such, it is an indispensable tool for the structural elucidation and quality control of organic compounds. By identifying the characteristic absorption bands corresponding to specific functional groups, IR spectroscopy provides a molecular "fingerprint," confirming the identity and purity of a sample. For a molecule like this compound, IR spectroscopy is crucial for verifying the presence of both the critical nitrile (C≡N) and ester (C=O, C-O) functionalities.
Theoretical Foundation: Predicting the IR Spectrum
The infrared spectrum of this compound is predicted to be dominated by the vibrational modes of its constituent functional groups. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
-
Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond in the nitrile group is a strong bond that gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum. For saturated nitriles, this stretching vibration is typically observed in the range of 2260-2240 cm⁻¹[1]. The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond[1].
-
Ester (C=O and C-O) Stretching: The ester group gives rise to several characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp peak between 1750-1735 cm⁻¹ for aliphatic esters[2]. Additionally, the carbon-oxygen single bond (C-O) stretches will produce two or more bands in the fingerprint region, typically between 1300-1000 cm⁻¹[2][3]. These multiple C-O stretching bands arise from the asymmetric and symmetric vibrations of the C-O-C linkage of the ester.
-
C-H Stretching and Bending: The cyclohexane and ethyl groups contain numerous carbon-hydrogen bonds. The C-H stretching vibrations of the sp³ hybridized carbons are expected to appear just below 3000 cm⁻¹. The C-H bending vibrations will be present in the fingerprint region, typically between 1470-1365 cm⁻¹.
Experimental Protocol: Acquiring the IR Spectrum
A robust and reproducible experimental protocol is paramount for obtaining a high-quality IR spectrum. The following protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for the analysis of liquid samples due to its simplicity and minimal sample preparation requirements[4][5].
Materials and Instrumentation
-
Sample: this compound (CAS: 1130-21-8)[6]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory.
-
Cleaning Supplies: Reagent-grade isopropanol and lint-free laboratory wipes.
Step-by-Step Protocol
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Purge the instrument with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to ensure that any absorption features from the instrument or atmosphere are subtracted from the final sample spectrum.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the center of the ATR crystal. The volume should be sufficient to completely cover the crystal surface.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Post-Measurement Cleanup:
-
Carefully clean the ATR crystal using a lint-free wipe moistened with isopropanol.
-
Perform a final wipe with a dry, lint-free cloth to ensure the crystal is clean for the next measurement.
-
Data Analysis and Interpretation
The resulting IR spectrum should be analyzed for the presence of the characteristic absorption bands predicted in Section 2. The primary objective is to confirm the presence of the nitrile and ester functional groups.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2940-2860 | C-H (sp³) | Stretching | Medium to Strong |
| 2260-2240 | C≡N | Stretching | Strong, Sharp |
| 1750-1735 | C=O (Ester) | Stretching | Strong, Sharp |
| 1470-1445 | C-H | Bending (Scissoring) | Medium |
| 1300-1000 | C-O (Ester) | Stretching | Strong, Multiple Bands |
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the acquired IR spectrum of this compound.
Figure 1. Workflow for the acquisition and interpretation of the IR spectrum of this compound.
Conclusion
This application note has detailed a systematic approach for the analysis of this compound using FTIR spectroscopy. By following the outlined experimental protocol and data interpretation workflow, researchers can reliably confirm the structural integrity of the molecule, specifically the presence of the key nitrile and ester functional groups. The provided table of expected absorption bands serves as a quick reference for spectral analysis. This methodology provides a self-validating system for the routine characterization of this and similar multifunctional organic compounds.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell. (2023, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Fiveable. (n.d.). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
Sources
Application Notes and Protocols for the Chromatographic Separation and Purification of Ethyl 1-cyanocyclohexanecarboxylate
Introduction: Ethyl 1-cyanocyclohexanecarboxylate is a valuable intermediate in organic synthesis, notably in the production of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring both a nitrile and an ester functional group, presents a unique purification challenge, requiring robust chromatographic methods to isolate it from starting materials, byproducts, and other impurities. This guide provides detailed application notes and protocols for the separation and purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established chromatographic principles to ensure both efficiency and high purity of the final product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to developing effective separation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |
| Molar Mass | 181.23 g/mol | [1][2] |
| Boiling Point | 121-122 °C (at 18 Torr) | [1] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [1] |
| Structure | ||
| SMILES: O=C(C1(C#N)CCCCC1)OCC | [2] |
These properties, particularly the boiling point and polarity inferred from its functional groups, guide the selection of appropriate chromatographic techniques and conditions.
Part 1: Preparative Purification by Flash Chromatography
Flash chromatography is a rapid and cost-effective technique for purifying moderate to large quantities of organic compounds, making it an ideal first step after synthesis.[3][4] The principle of normal-phase flash chromatography relies on the differential adsorption of compounds onto a polar stationary phase, with elution driven by a non-polar mobile phase.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography due to its high polarity, which allows for strong interaction with polar functional groups like the nitrile and ester moieties of the target compound.[5]
-
Mobile Phase System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed.[3][5] The ratio of these solvents is optimized to achieve a good separation (ΔRf) between the target compound and its impurities. Increasing the proportion of ethyl acetate will increase the mobile phase polarity, leading to faster elution of all compounds.
-
Method Development with Thin-Layer Chromatography (TLC): Before performing flash chromatography, it is crucial to develop the separation method using TLC.[6] TLC provides a quick assessment of the separation under different solvent conditions, and the results are directly translatable to the flash column.[4][6] The ideal mobile phase composition for flash chromatography will yield an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate.[6]
Experimental Workflow for Flash Chromatography
Sources
Unlocking Olfactory Potential: Ethyl 1-cyanocyclohexanecarboxylate in Fragrance and Flavor Innovation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 1-cyanocyclohexanecarboxylate in the fragrance and flavor industry. While not a widely commercialized ingredient, its unique molecular structure, combining a nitrile and an ester moiety on a cyclohexane backbone, presents a compelling opportunity for the creation of novel and stable aroma profiles. This guide outlines the synthesis, purification, analytical characterization, and sensory evaluation of this compound, offering a framework for its exploration as a new building block in the perfumer's and flavorist's palette.
Introduction: The Case for a Novel Cycloaliphatic Nitrile Ester
The fragrance and flavor industry is in a perpetual quest for new molecules that can offer unique scent and taste profiles, improved stability, and enhanced performance in various consumer products. Nitriles, as a class of organic compounds, have long been valued in perfumery for their chemical stability, particularly in alkaline media such as soap, where their corresponding aldehydes might falter.[1] They often possess odor profiles reminiscent of their aldehyde analogues but with unique nuances.[1]
This compound presents an intriguing structural motif. The cyclohexane ring provides a substantive and potentially complex odor foundation, while the interplay between the electron-withdrawing nitrile group and the fruity character of the ethyl ester suggests a multifaceted olfactory experience. Based on structurally related compounds, it is hypothesized that this compound may possess a complex aroma profile with fruity, slightly sweet, and potentially waxy or spicy undertones. This guide provides the foundational knowledge and experimental protocols to explore this potential.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| CAS Number | 1130-21-8 | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | 121-122 °C @ 18 Torr | ChemBK |
| Storage | 2-8°C, sealed in a dry environment | [2] |
Synthesis Protocol: From Cyclohexanone to this compound
The synthesis of this compound can be achieved through the reaction of cyclohexanone with ethyl cyanoformate in the presence of a base. This method provides a direct and efficient route to the target molecule.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow from starting materials to the final purified product.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl cyanoformate via the dropping funnel at a controlled rate to manage any exotherm.
-
Cyclohexanone Addition: Following the addition of ethyl cyanoformate, add cyclohexanone dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid solution. Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Protocols for Quality Control
Rigorous analytical testing is crucial to ensure the purity and identity of the synthesized this compound before its use in any application.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an essential technique for identifying and quantifying the components of a fragrance or flavor sample.[3][4][5]
Workflow for GC-MS Analysis
Caption: The sequential process of GC-MS analysis from sample injection to data acquisition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1% in ethanol or hexane).
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 181 and characteristic fragmentation patterns. Purity can be determined by the relative peak area.
Sensory Evaluation Protocols
Sensory evaluation is critical to understanding the olfactory and gustatory characteristics of a new molecule.[6][7][8][9]
Olfactory Evaluation Protocol
This protocol is designed to characterize the odor profile of this compound.
Protocol:
-
Panelist Selection: Recruit a panel of at least five trained sensory analysts or perfumers.[6]
-
Sample Preparation: Prepare a series of dilutions of the purified compound in a neutral solvent (e.g., ethanol or dipropylene glycol) at concentrations of 10%, 1%, and 0.1%.
-
Evaluation:
-
Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Panelists should smell the strips at different time intervals (top notes, heart notes, and base notes) over a period of several hours.
-
Panelists should independently record their impressions using a standardized fragrance vocabulary, describing the character, intensity, and any associations.
-
-
Data Compilation: Compile the descriptors from all panelists to create a comprehensive odor profile.
Preliminary Flavor Evaluation Protocol
Disclaimer: The safety of this compound for consumption has not been established. This protocol is intended for preliminary, in-vitro evaluation by trained flavorists and should not involve human tasting until appropriate toxicological data is available.
Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a food-grade solvent (e.g., propylene glycol or ethanol) at a concentration of 0.1%.
-
Application Media: Prepare a simple, unflavored base for evaluation, such as a sugar-water solution or a neutral oil.
-
Dosing: Add the stock solution to the application media at various low concentrations (e.g., 1 ppm, 5 ppm, 10 ppm).
-
Aroma Evaluation: Trained flavorists should evaluate the aroma of the dosed media, noting any changes in the overall flavor profile.
-
Descriptive Analysis: Flavorists should describe the perceived taste and aroma characteristics using a standardized flavor wheel or lexicon.
Potential Applications and Future Directions
Based on its chemical structure and the known properties of related compounds, this compound holds potential in several areas of the fragrance and flavor industry:
-
Fine Fragrance: The hypothesized complex fruity-floral character could add a unique and modern twist to floral, chypre, and fruity fragrance compositions. Its stability would be an asset in extending the longevity of the scent.
-
Personal Care: In products like soaps, lotions, and shampoos, its stability in various bases would be a significant advantage, providing a consistent and lasting fragrance.
-
Household Products: The potential for a fresh and clean scent profile makes it a candidate for use in air fresheners, detergents, and other household cleaning products.
-
Flavor (Exploratory): Should toxicological data permit, its potential fruity and sweet notes could be explored at very low concentrations to enhance fruit flavors in beverages and confectionery.
Future research should focus on a comprehensive toxicological evaluation to establish its safety for various applications. Further sensory panel testing with a larger and more diverse group will be necessary to fully elucidate its olfactory and gustatory profile. Additionally, exploring the synthesis of analogues with different ester groups or substitutions on the cyclohexane ring could lead to a new family of valuable aroma chemicals.
References
-
Aromaverse Pro. (n.d.). GC-MS Perfume Analysis – Unlock Fragrance Formulas. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications. Retrieved from [Link]
-
Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]
- Surburg, H., & Panten, J. (2006).
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]
-
Cosmetics & Toiletries. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate. Retrieved from [Link]
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Troubleshooting & Optimization
Strategies for improving the yield of Ethyl 1-cyanocyclohexanecarboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction outcomes.
Introduction
This compound is a valuable building block in organic synthesis, notable for its quaternary carbon center bearing both a nitrile and an ester group. Its synthesis, most commonly approached via the cyanation of cyclohexanone derivatives, presents several challenges that can lead to suboptimal yields and purity. This guide addresses the most frequent issues, from low conversion rates to byproduct formation, providing a logical framework for troubleshooting and process improvement.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
Question: My reaction to synthesize this compound from cyclohexanone, a cyanide source, and an ethylating agent is resulting in a yield below 40%. What are the primary causes and how can I systematically troubleshoot this?
Answer: A low yield in this synthesis typically points to one of four key areas: reagent integrity, reaction conditions, phase-transfer efficiency, or work-up procedure. Let's address each systematically.
1. Reagent Quality & Stoichiometry: The quality of your starting materials is paramount.
-
Cyclohexanone: Ensure it is free from acidic impurities and cyclohexanol. Old cyclohexanone can undergo air oxidation. Distillation before use is recommended for older stock.
-
Cyanide Source: Alkali metal cyanides (NaCN, KCN) are hygroscopic and can absorb moisture and CO₂ from the air, reducing their reactivity. Use freshly opened, finely ground powder. The presence of acidic impurities in any reagent can protonate the cyanide ion, rendering it non-nucleophilic.[1]
-
Solvents & Reagents: All solvents must be anhydrous. The presence of water can lead to the hydrolysis of the nitrile product into an amide or carboxylic acid, especially under basic conditions.[1]
2. Reaction Conditions: The Kinetic-Thermodynamic Balance
-
Temperature: Cyanation reactions can be sensitive to temperature.[1] While higher temperatures can increase the reaction rate, they can also promote side reactions like the base-catalyzed self-condensation of cyclohexanone (aldol reaction). A typical starting point is room temperature, with gentle heating (40-50°C) only if the reaction stalls.
-
Solvent Choice: The solvent must be aprotic to avoid reacting with the nucleophilic cyanide. Toluene or Dichloromethane (DCM) are common choices. For phase-transfer catalysis, a biphasic system (e.g., Toluene/Water) is often employed.
3. Inefficient Phase-Transfer Catalysis (PTC): When using inorganic salts like KCN or NaCN with an organic substrate, the mutual insolubility of the reactants is a major hurdle. A phase-transfer catalyst is essential to shuttle the cyanide anion into the organic phase.[2][3]
-
Catalyst Choice: Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) are effective.[4] Crown ethers (e.g., 18-Crown-6) can also be used to complex the alkali metal cation (K⁺), enhancing the "nakedness" and nucleophilicity of the cyanide anion.
-
Stirring: Vigorous stirring is critical in a biphasic PTC system to maximize the interfacial area where the catalyst exchange occurs.[1] If the reaction stalls, poor mixing is a likely culprit.
4. Work-up and Purification Losses:
-
Quenching: The reaction must be carefully quenched to destroy excess cyanide. A solution of sodium hypochlorite (bleach) and sodium hydroxide is effective for oxidizing cyanide to the much less toxic cyanate.
-
Extraction: The product is prone to hydrolysis. Avoid prolonged contact with strong acids or bases during aqueous work-up. Use saturated sodium bicarbonate solution for washes instead of stronger bases.
-
Purification: The product is a high-boiling liquid. Purification is best achieved by vacuum distillation. If using column chromatography, be aware that silica gel can be slightly acidic and may cause product degradation if left on the column for too long. Neutralizing the silica gel with triethylamine in the eluent can mitigate this.
Problem 2: Significant Byproduct Formation
Question: My crude NMR and TLC analysis show multiple spots, indicating significant impurity levels. What are the most probable side reactions and how can I minimize them?
Answer: Byproduct formation is a common issue that directly impacts yield and purity. The primary culprits are typically hydrolysis and competing condensation reactions.
| Byproduct | Formation Mechanism | Identification | Mitigation Strategy |
| Cyclohexanone Cyanohydrin | Incomplete reaction. The cyanohydrin is the intermediate formed from the addition of cyanide to cyclohexanone. | Presence of a hydroxyl group peak in IR/NMR. More polar spot on TLC. | Increase reaction time or temperature moderately. Ensure stoichiometry of the ethylating agent (e.g., ethyl bromide) is at least 1:1 or slightly in excess. |
| 1-Cyanocyclohexanecarboxamide | Partial hydrolysis of the nitrile group in the final product during a non-anhydrous work-up or from wet starting materials. | Amide peaks in IR (~1650 cm⁻¹, ~3200-3400 cm⁻¹). Broader singlet peaks in ¹H NMR for NH₂. | Use anhydrous solvents and reagents.[1] Minimize contact time with aqueous layers during work-up. Avoid acidic or strongly basic conditions if water is present. |
| 1-Cyanocyclohexanecarboxylic acid | Complete hydrolysis of the ester group or hydrolysis of the nitrile followed by hydrolysis of the resulting amide. | Broad -OH peak in IR/NMR. Can be extracted into a basic aqueous solution (e.g., NaHCO₃). | Same as for the amide. Ensure the reaction is not overheated for prolonged periods. |
| Aldol Condensation Products | Base-catalyzed self-condensation of cyclohexanone. More prevalent with strong bases or high temperatures. | Complex mixture of higher molecular weight compounds. Often appears as a baseline smear or multiple spots on TLC. | Add the base or cyanide source slowly to the solution of cyclohexanone. Maintain a lower reaction temperature (RT to 40°C). |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis via Phase-Transfer Catalysis and a decision tree for troubleshooting common failures.
Caption: General experimental workflow for PTC synthesis.
Sources
Effective purification techniques for high-purity Ethyl 1-cyanocyclohexanecarboxylate.
Welcome to the technical support center for Ethyl 1-cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity for this critical chemical intermediate. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Understanding the Compound and Common Impurities
This section provides foundational knowledge about this compound and the typical impurities encountered during its synthesis. A clear understanding of these aspects is the first step toward designing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is crucial for selecting the appropriate purification technique. Key properties are summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₅NO₂[1] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 181.23 g/mol [1] | Important for stoichiometric calculations and relating mass to moles. |
| Boiling Point | Not readily available in cited literature. | A high boiling point would suggest vacuum distillation is preferable to avoid decomposition. |
| Solubility | Soluble in organic solvents like ethyl acetate and ethanol.[2][3] | Essential for selecting appropriate solvents for extraction, recrystallization, and chromatography. |
| Storage Conditions | 2-8 °C, sealed in a dry environment.[4] | Indicates potential for degradation at room temperature, which can introduce impurities over time. |
Q2: What are the common impurities I should expect from the synthesis of this compound?
A2: Impurities are typically unreacted starting materials, byproducts from side reactions, or solvents used in the synthesis and workup.
-
Unreacted Starting Materials: The synthesis often involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base.[2] Therefore, residual amounts of these reagents may be present in the crude product.
-
Side-Reaction Byproducts: A potential side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate if there are impurities in the starting materials or improper reaction conditions.[5] Additionally, the cyanohydrin intermediate, Ethyl 1-hydroxycyclohexanecarboxylate, may persist if the dehydration step is incomplete.[6][7]
-
Solvents: Solvents like ethanol and ethyl acetate, commonly used in the reaction and extraction steps, can be carried through into the crude product.[2][3]
-
Water: Water can be introduced during the workup and can interfere with certain purification techniques.
Section 2: Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for the most common purification methods for this compound.
Fractional Distillation under Reduced Pressure
Fractional distillation is a powerful technique for separating liquids with different boiling points. For high-boiling point compounds like this compound, performing the distillation under reduced pressure (vacuum distillation) is essential to prevent thermal decomposition.
Q3: My product seems to be decomposing during distillation, even under vacuum. What could be the cause and how can I fix it?
A3: Decomposition during distillation is a common issue, often related to excessive temperature or the presence of acidic or basic impurities.
-
Causality: The nitrile and ester functional groups in this compound can be susceptible to hydrolysis or other degradation pathways at elevated temperatures, especially if catalytic amounts of acid or base are present.
-
Troubleshooting Steps:
-
Improve the Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will allow for distillation at a lower temperature. Check for leaks in all connections.
-
Neutralize the Crude Product: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.[3] Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate.
-
Use a Fractionating Column: A fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) will improve the separation efficiency, allowing for a lower distillation head temperature.
-
Q4: I am not getting good separation between my product and a closely boiling impurity. What can I do?
A4: Poor separation is often due to insufficient column efficiency or an inappropriate distillation rate.
-
Causality: The ability of a fractionating column to separate components is defined by its number of theoretical plates. A higher number of theoretical plates leads to better separation. The distillation rate also plays a crucial role; a slower rate allows for better equilibrium between the liquid and vapor phases within the column.
-
Troubleshooting Workflow:
A workflow for troubleshooting poor separation in fractional distillation.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]
Q5: My compound is not moving from the top of the column. What is wrong?
A5: This issue, known as "streaking" or complete retention, is typically caused by a solvent system that is not polar enough.
-
Causality: In normal-phase chromatography (e.g., using silica gel), non-polar compounds move faster down the column with a non-polar mobile phase, while polar compounds are retained. If the mobile phase is not sufficiently polar, even moderately polar compounds will adhere strongly to the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[9][10]
-
TLC Analysis First: Always perform thin-layer chromatography (TLC) analysis before running a column to determine the optimal solvent system. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
-
Q6: I am seeing broad bands and poor separation of my product from an impurity during column chromatography. How can I improve this?
A6: Broad bands and poor resolution can result from several factors, including improper column packing, overloading the column, or using an inappropriate solvent system.
-
Causality: A well-packed column with a level surface is essential for sharp, well-defined bands. Overloading the column with too much crude product will exceed the separation capacity of the stationary phase. A solvent system that is too polar can cause all components to move too quickly down the column, resulting in co-elution.
-
Experimental Protocol: Column Chromatography
-
Column Preparation: Select a column with an appropriate diameter and length for the amount of sample to be purified. A general rule of thumb is a silica gel to crude product ratio of 20:1 to 100:1 by weight.[10] Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the predetermined solvent system from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[10]
-
Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization
Recrystallization is a purification technique for solids that relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[11] While this compound is often a liquid at room temperature, this technique can be applicable if it can be induced to crystallize or for purifying solid intermediates in its synthesis.
Q7: I am unable to find a suitable solvent for recrystallization. What are the characteristics of a good recrystallization solvent?
A7: The ideal recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal after recrystallization.
Q8: My recrystallization yield is very low. What are the possible reasons?
A8: Low yield can be due to several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization.
-
Causality: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even at low temperatures. Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Premature crystallization during hot filtration will result in loss of product.
-
Troubleshooting Guide for Low Recrystallization Yield:
| Issue | Cause | Solution |
| Product remains in solution | Too much solvent was used. | Evaporate some of the solvent and try to recrystallize again. |
| Oily precipitate forms | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble to induce crystallization. Use a seed crystal. |
| Premature crystallization | The solution cooled too quickly during filtration. | Use a heated filter funnel and preheat the receiving flask. |
| Small, powdery crystals | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Section 3: Purity Assessment
Accurate assessment of purity is a critical final step in the purification process.
Q9: What analytical techniques are suitable for determining the purity of this compound?
A9: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for quantitative purity analysis.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is typically used for quantitative analysis. The method can be validated for precision, accuracy, and linearity to ensure reliable results.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A suitable column (e.g., a C18 reverse-phase column) and mobile phase would need to be developed.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for purity assessment by identifying signals corresponding to impurities.
-
Thin-Layer Chromatography (TLC): While primarily a qualitative technique, TLC is invaluable for monitoring the progress of a reaction and for quickly assessing the purity of column chromatography fractions.
Q10: How can I identify unknown impurities in my sample?
A10: Identifying unknown impurities often requires a combination of separation and spectroscopic techniques.
-
Workflow for Impurity Identification:
A general workflow for the identification of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique where the components separated by GC are directly introduced into a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can effectively overcome common challenges in the purification of this compound and achieve the high purity required for their research and development endeavors.
References
- Benchchem. A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate.
- Benchchem. A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate: A Traditional vs. Novel Approach.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18686, Ethyl cyclohexanoate.
- ChemSynthesis. ethyl 1-cyano-2-cyclopropene-1-carboxylate.
- CORE. Supporting Information.
- Google. III Analytical Methods.
- Royal Society of Chemistry. Analytical Methods.
- Vibrant Pharma Inc. 1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 222089, Ethyl 1-hydroxycyclohexanecarboxylate.
- Organic Syntheses. 19 - Organic Syntheses Procedure.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- BLD Pharm. 1130-21-8|this compound.
- ChemicalBook. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.
- Organic Syntheses. cyclohexylidenecyclohexane.
- FooDB. Showing Compound Ethyl cyclohexanecarboxylate (FDB011176).
- Unknown. Recrystallization and Crystallization.
- Unknown. (b) The preparation of an organic liquid compound (e.g. the preparation of an ester). It is also expected that candidates will.
- Unknown. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Benchchem. Application Notes and Protocols for the Purification of Ethyl cyclohex-2-ene-1-carboxylate.
- ResearchGate. (PDF) Ethyl Cyanoacetate Reactions.
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
- Unknown. Organic volatile impurities in pharmaceuticals.
- Agilent. Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Greenfield Global. Organic Volatile Impurities / Residual Solvents in Ethyl Acetate.
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- 13. pubs.rsc.org [pubs.rsc.org]
Identifying and minimizing side reactions in Ethyl 1-cyanocyclohexanecarboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on identifying and minimizing common side reactions to enhance yield and purity.
Introduction
The synthesis of this compound, a valuable intermediate in organic synthesis, is most commonly achieved through the condensation of cyclohexanone with ethyl cyanoacetate. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact the outcome. This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the primary reaction for synthesizing this compound, and what is the general mechanism?
The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate, followed by a Michael addition of a cyanide source, which in this case is intrinsically part of the reagent. The reaction is typically base-catalyzed.
The general mechanism proceeds as follows:
-
Deprotonation: A base abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone, forming an alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated, and subsequent dehydration leads to the formation of an α,β-unsaturated cyanoester, ethyl (cyclohexylidene)cyanoacetate.
-
Conjugate Addition (Implied): In this specific synthesis, the desired product is formed directly, avoiding a separate Michael addition step.
Caption: Knoevenagel condensation pathway for this compound synthesis.
FAQ 2: I am observing a significant amount of a dimeric byproduct. What is it, and how can I prevent its formation?
This is a classic case of the Thorpe-Ziegler reaction , a self-condensation of nitriles.[1][2][3][4] In the context of your synthesis, ethyl cyanoacetate can react with itself, especially under strong basic conditions.
Mechanism of Side Reaction:
-
A base deprotonates ethyl cyanoacetate to form a carbanion.
-
This carbanion can then attack the nitrile group of another molecule of ethyl cyanoacetate, leading to the formation of a dimeric imine, which then tautomerizes to a more stable enamine.
Caption: Potential hydrolysis side reactions of the final product.
FAQ 4: How can I effectively monitor the progress of the reaction and characterize the final product and its impurities?
Effective reaction monitoring and product characterization are crucial for optimizing your synthesis. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Methods:
| Technique | Application |
| Thin Layer Chromatography (TLC) | - Rapidly monitor the consumption of starting materials (cyclohexanone and ethyl cyanoacetate) and the formation of the product. - A suitable eluent system would be a mixture of hexane and ethyl acetate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Separate and identify volatile components in the reaction mixture, including the product, starting materials, and byproducts. [5][6][7] - The mass spectrum provides definitive identification of the compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provide detailed structural information about the final product and any isolated impurities. - 1H NMR and 13C NMR are essential for confirming the structure of this compound. [8][9][10] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a volatile solvent like ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the molecular ions of the expected product and byproducts (e.g., m/z 40-400).
-
Recommended Synthesis Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.05 eq) in toluene.
-
Slowly add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically after several hours), dilute the mixture with ethyl acetate and wash with a dilute solution of hydrochloric acid to remove the piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]
-
Thorpe reaction. (2020, September 24). In L.S.College, Muzaffarpur. [Link] (Note: Direct link to the specific document is unavailable, linking to the institution's homepage)
-
Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link] (Note: The provided link is to the general RSC website as a deep link was not available).
-
Supporting Information. The Royal Society of Chemistry. [Link] (Note: The provided link is to the general RSC website as a deep link was not available).
-
Computational Revision of the Mechanism of the Thorpe Reaction. (2021). Molecules, 26(15), 4483. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link] (Note: The provided link is to the general Beilstein Journals website as a deep link was not available).
-
Analytical Methods. [Link]
-
The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type. (1921). Journal of the Chemical Society, Transactions, 119, 333-344. [Link]
-
Organic Syntheses Procedure. [Link] (Note: The provided link is to the general Organic Syntheses website as a deep link was not available).
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (2014). Research on Chemical Intermediates, 40(6), 2217-2223. [Link]
-
A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. (2013). Journal of the Serbian Chemical Society, 78(9), 1277-1284. [Link]
-
Ethyl cyclohexanoate. PubChem. [Link]
-
cyclohexylidenecyclohexane. Organic Syntheses Procedure. [Link] (Note: The provided link is to the general Organic Syntheses website as a deep link was not available).
-
Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. (1982). Recueil des Travaux Chimiques des Pays-Bas, 101(11), 406-410. [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences, 144, 01007. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9. iChemical. [Link] (Note: The provided link is to the general iChemical website as a deep link was not available).
-
Hydrolysis of Esters. (2022, January 31). In Chemistry LibreTexts. [Link]
-
Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. ResearchGate. [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences, 144, 01007. [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 546-556. [Link]
-
International Journal of Research in Ayurveda and Pharmacy. [Link] (Note: The provided link is to the general IJRAP website as a deep link was not available).
-
Ethyl Cyanoacetate Reactions. (2014). International Journal of Science and Research, 3(6), 148-152. [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 546-556. [Link]
-
GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. (2014). Chemistry and Chemical Technology, 8(4), 431-442. [Link]
Sources
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Troubleshooting common failures in reactions involving Ethyl 1-cyanocyclohexanecarboxylate
Welcome to the technical support center for Ethyl 1-Cyanocyclohexanecarboxylate. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting for common failures encountered in reactions involving this versatile synthetic intermediate. The advice herein is based on established chemical principles and practical laboratory experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary applications of this compound?
-
What are the recommended storage and handling conditions?
-
What are common impurities, and how can they be addressed?
-
-
Troubleshooting Guide: Hydrolysis and Saponification
-
Q: My saponification reaction is sluggish or incomplete, resulting in low yields of 1-cyanocyclohexanecarboxylic acid. What's going wrong?
-
-
Troubleshooting Guide: Decarboxylation Reactions
-
Q: I'm attempting a Krapcho decarboxylation to yield ethyl cyclohexanecarbonitrile, but I'm observing low conversion and several side products. How can I optimize this reaction?
-
-
Troubleshooting Guide: α-Alkylation Reactions
-
Q: My α-alkylation reaction is giving a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
-
Q: I'm observing elimination products instead of the desired SN2 alkylation product. What is the cause, and how can it be prevented?
-
-
Troubleshooting Guide: Nitrile Reduction
-
Q: The reduction of the nitrile group to an amine is proving difficult, with low yields and over-reduction products. What are the best practices for this transformation?
-
-
References
Frequently Asked Questions (FAQs)
Q: What are the primary applications of this compound?
A: this compound is a valuable building block in organic synthesis.[1][2] Its bifunctional nature, containing both a nitrile and an ester group on a quaternary carbon, makes it a precursor for a variety of more complex molecules. It is commonly used in the synthesis of pharmaceuticals and fine chemicals, including the synthesis of compounds with potential biological activity.[3]
Q: What are the recommended storage and handling conditions?
A: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place.[4] For long-term stability, storage at 2-8°C is advised.[4] Handle the compound in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment such as gloves and safety glasses.
Q: What are common impurities, and how can they be addressed?
A: Common impurities can arise from the synthesis of the material, which often involves the reaction of cyclohexanone with an ethyl cyanoformate equivalent.[5] Potential impurities could include unreacted starting materials or byproducts from side reactions. Purification is typically achieved by distillation or column chromatography. It is crucial to ensure the purity of the starting material, as impurities can interfere with subsequent reactions.
Troubleshooting Guide: Hydrolysis and Saponification
Q: My saponification reaction is sluggish or incomplete, resulting in low yields of 1-cyanocyclohexanecarboxylic acid. What's going wrong?
This is a common issue stemming from the steric hindrance around the ester's carbonyl group. The quaternary carbon adjacent to the carbonyl makes it less accessible to nucleophilic attack by hydroxide ions.
Causality and Solutions:
-
Insufficient Reaction Time or Temperature: Due to steric hindrance, the reaction requires more forcing conditions than a simple ester hydrolysis.
-
Protocol: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Be aware that excessively high temperatures can lead to nitrile hydrolysis or other side reactions.
-
-
Inadequate Base Concentration: A higher concentration of hydroxide can increase the reaction rate.
-
Protocol: Use a higher concentration of NaOH or KOH solution (e.g., 2-4 M). Ensure at least a stoichiometric amount of base is used, with a slight excess to drive the reaction to completion.
-
-
Poor Solubility: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), poor mixing can limit the reaction rate.
-
Protocol:
-
Employ a co-solvent system like THF/water or ethanol/water to create a homogeneous reaction mixture.
-
Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of hydroxide ions into the organic phase.
-
-
Data Presentation: Saponification Conditions
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Base | 1 M aq. NaOH | 2-4 M aq. NaOH/KOH | Increases nucleophile concentration. |
| Temperature | Room Temperature | 50-80 °C (Reflux) | Overcomes activation energy barrier. |
| Solvent | Biphasic | Homogeneous (e.g., THF/H₂O) | Improves reactant interaction. |
| Additive | None | Phase-Transfer Catalyst | Facilitates reaction in biphasic systems. |
Experimental Protocol: Optimized Saponification
-
Dissolve this compound (1 equivalent) in a minimal amount of THF or ethanol.
-
Add a 2 M aqueous solution of NaOH (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 1 M HCl to a pH of ~2.
-
Extract the product (1-cyanocyclohexanecarboxylic acid) with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mandatory Visualization: Saponification Troubleshooting Flow
Caption: Troubleshooting workflow for incomplete saponification.
Troubleshooting Guide: Decarboxylation Reactions
Q: I'm attempting a Krapcho decarboxylation to yield cyclohexanecarbonitrile, but I'm observing low conversion and several side products. How can I optimize this reaction?
The Krapcho decarboxylation is effective for β-cyano esters but requires specific conditions to proceed efficiently and avoid side reactions.[6][7][8][9]
Causality and Solutions:
-
Suboptimal Temperature: This reaction has a high activation energy and requires high temperatures, typically 140-190 °C.[6]
-
Protocol: Ensure your reaction temperature is sufficiently high. Use a high-boiling polar aprotic solvent like DMSO or DMF.
-
-
Insufficient or Inappropriate Salt: A nucleophilic salt (e.g., LiCl, NaCl, NaCN) is crucial for the initial SN2 dealkylation of the ester.[7]
-
Protocol: Use at least a catalytic amount of a salt like LiCl. For stubborn reactions, stoichiometric amounts can be used. NaCN can also be very effective.
-
-
Presence of Water: While a small amount of water is necessary to quench the intermediate carbanion, too much can lead to hydrolysis of the nitrile.[7]
-
Protocol: Use wet DMSO (containing a few equivalents of water relative to the substrate) but avoid an excess of water.
-
-
Side Reactions: At high temperatures, elimination reactions can compete, especially if the substrate is prone to forming a stable alkene.
-
Protocol: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation. If elimination is a major issue, consider alternative, lower-temperature decarboxylation methods if applicable, though these are rare for this substrate class.
-
Mandatory Visualization: Krapcho Decarboxylation Mechanism
Caption: Simplified mechanism of Krapcho decarboxylation.
Troubleshooting Guide: α-Alkylation Reactions
Q: My α-alkylation reaction is giving a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
This is a classic problem in enolate chemistry, governed by the competition between deprotonation, alkylation, and subsequent deprotonation of the mono-alkylated product.[10]
Causality and Solutions:
-
Incorrect Base: Using a weaker base like an alkoxide (e.g., NaOEt) results in an equilibrium concentration of the enolate, allowing for side reactions.[11]
-
Reaction Temperature: Adding the alkylating agent at a higher temperature can lead to equilibration and loss of selectivity.
-
Protocol: Form the enolate with LDA at a low temperature (e.g., -78 °C). Add the alkyl halide at this low temperature and then allow the reaction to slowly warm to room temperature.
-
-
Stoichiometry: An excess of the alkylating agent can promote di-alkylation.
-
Protocol: Use a slight excess of the enolate (formed from the starting material) relative to the alkylating agent (e.g., 1.1 equivalents of starting material to 1.0 equivalent of alkyl halide).
-
Experimental Protocol: Selective Mono-alkylation
-
To a solution of diisopropylamine (1.1 eq.) in dry THF at -78 °C under N₂, add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (0.95 eq.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purify by column chromatography.
Q: I'm observing elimination products instead of the desired SN2 alkylation product. What is the cause, and how can it be prevented?
This occurs when the enolate acts as a base rather than a nucleophile, which is common with sterically hindered alkyl halides.
Causality and Solutions:
-
Sterically Hindered Alkyl Halide: Secondary and, especially, tertiary alkyl halides are prone to E2 elimination.[11]
-
Protocol: Whenever possible, use primary or methyl halides.[11] If a secondary alkyl group must be introduced, use a more reactive leaving group (e.g., iodide or triflate) to favor the SN2 pathway.
-
-
Elevated Temperature: Higher temperatures favor elimination over substitution.
-
Protocol: Maintain a low temperature throughout the addition of the alkyl halide.
-
Mandatory Visualization: Alkylation vs. Elimination
Caption: Competing pathways in enolate alkylation.
Troubleshooting Guide: Nitrile Reduction
Q: The reduction of the nitrile group to an amine is proving difficult, with low yields and over-reduction products. What are the best practices for this transformation?
The sterically hindered nature of the nitrile in this compound can make its reduction challenging. The choice of reducing agent and reaction conditions is critical.
Causality and Solutions:
-
Ineffective Reducing Agent: Strong hydride reagents like LiAlH₄ can sometimes lead to over-reduction or complex mixtures. Catalytic hydrogenation may be slow due to catalyst poisoning or steric hindrance.
-
Protocol:
-
Catalytic Hydrogenation: Use a robust catalyst like Raney Nickel or Rh/Al₂O₃ under pressure (50-100 psi H₂). The presence of ammonia or a primary amine in the reaction mixture can help to suppress the formation of secondary amine byproducts. A similar strategy was employed in the synthesis of Tranexamic acid from a related precursor.[3]
-
Chemical Reduction: Borane complexes, such as BH₃·THF or Borane Dimethyl Sulfide (BMS), are often effective for reducing nitriles to primary amines under milder conditions than LiAlH₄.
-
-
-
Reaction Conditions:
-
For Catalytic Hydrogenation: Ensure the solvent is appropriate (e.g., methanol or ethanol, often with ammonia). The catalyst loading may need to be higher than usual.
-
For Borane Reduction: The reaction typically requires an extended period at reflux in THF, followed by an acidic workup to hydrolyze the borane-amine complex.
-
Data Presentation: Nitrile Reduction Methods
| Method | Reagent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | Raney Ni, H₂ | MeOH/NH₃, 50-100 psi | Clean, high atom economy | Requires pressure equipment, potential for catalyst poisoning |
| Chemical Reduction | BH₃·THF | THF, Reflux | Milder, no pressure needed | Requires careful quenching and workup |
References
-
Enamines - Making Molecules. (2024, September 2). Retrieved from [Link]
-
Describe how the following compounds could be prepared from cyclohexanone using an enamine intermediate. (2023, October 10). Pearson. Retrieved from [Link]
- Meyers, A. I., Williams, D. R., & Druelinger, M. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032-3033.
-
Krapcho decarboxylation. Grokipedia. (n.d.). Retrieved from [Link]
-
Stereochemistry for the alkylation of enamines of cyclohexanone. (2024, September 20). YouTube. Retrieved from [Link]
-
CHEM 330 Topics Discussed on Oct 19. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions. ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of reaction conditions a. ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of reaction conditions. a. ResearchGate. (n.d.). Retrieved from [Link]
-
Krapcho decarboxylation. Wikipedia. (n.d.). Retrieved from [Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions a. ResearchGate. (n.d.). Retrieved from [Link]
-
ALKYLATION OF CYANOACETIC ESTER. (n.d.). Zenodo. Retrieved from [Link]
-
Krapcho Decarboxylation. (2022, November 5). YouTube. Retrieved from [Link]
-
Alkylation of Enolates Alpha Position. Chemistry Steps. (n.d.). Retrieved from [Link]
-
Advances in the Krapcho Decarboxylation. (2011, February 10). ResearchGate. Retrieved from [Link]
-
Alpha Alkylation Esters. (2014, April 13). YouTube. Retrieved from [Link]
-
Decarboxylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
21.4a Alpha Alkylation. (2018, September 21). YouTube. Retrieved from [Link]
-
Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Cyano-cyclohexanecarboxylic acid ethyl ester [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 1-cyanocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this important chemical transformation. Here, you will find a comprehensive collection of frequently asked questions, detailed troubleshooting guides, and step-by-step protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate. This reaction involves the base-catalyzed condensation of a carbonyl compound (cyclohexanone) with an active methylene compound (ethyl cyanoacetate), followed by dehydration to yield the α,β-unsaturated product.
Q2: What is the underlying mechanism of the Knoevenagel condensation in this synthesis?
The reaction proceeds through a series of well-understood steps, initiated by a basic catalyst:
-
Enolate Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Aldol Addition: This results in the formation of a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to yield the final product, this compound.[1]
Below is a diagram illustrating the reaction pathway:
Sources
Investigating the stability and degradation of Ethyl 1-cyanocyclohexanecarboxylate
Welcome to the technical support center for Ethyl 1-cyanocyclohexanecarboxylate (ECCN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate.
Section 1: General Properties & Handling
Question 1: What are the recommended storage conditions for this compound, and why is my new bottle showing some haziness?
Answer: Proper storage is critical to maintaining the integrity of this compound. The recommended storage condition is 2-8°C, sealed in a dry, inert atmosphere (e.g., under argon or nitrogen).[1][2]
The haziness you might observe, even in a new bottle, is often not a sign of degradation but rather related to its physical properties. ECCN has a melting point that can be close to standard refrigeration temperatures. Minor temperature fluctuations during shipping or storage can cause partial freezing and thawing, leading to a hazy appearance or a solid-liquid mixture.
Troubleshooting Steps:
-
Visual Inspection: Confirm that the product is colorless to light yellow. Significant color change (e.g., dark yellow or brown) may indicate degradation.
-
Gentle Warming: Allow the sealed container to warm to room temperature slowly. The haziness should disappear as the compound becomes a uniform clear liquid. Do not use aggressive heating, as this can promote thermal degradation.
-
Solubility Check: Dissolve a small aliquot in a compatible organic solvent (e.g., ethanol, ethyl acetate). It should dissolve completely to form a clear solution.
If the haziness persists after warming or if the compound is discolored, it may indicate the presence of moisture, which can lead to hydrolysis.
Section 2: Hydrolytic Stability & Degradation
Question 2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis after running a reaction in a protic solvent. Could this be a degradation product?
Answer: Yes, this is a very common issue. The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts.[3] The reaction with water, known as hydrolysis, cleaves the ester bond to form a carboxylic acid and an alcohol.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., trace HCl, TFA from purification), ECCN will react with water to form 1-cyanocyclohexanecarboxylic acid and ethanol. This reaction is reversible.[5]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH, amines), the hydrolysis is effectively irreversible and produces the salt of the carboxylic acid (sodium 1-cyanocyclohexanecarboxylate , for example) and ethanol.[4] This process is often faster and more complete than acid-catalyzed hydrolysis.
The nitrile group is generally more stable to hydrolysis than the ester but can be hydrolyzed to an amide or carboxylic acid under more vigorous acidic or basic conditions.
Protocol: Identifying Hydrolysis Products by LC-MS
-
Sample Preparation: Dilute an aliquot of your reaction mixture in a suitable mobile phase, such as acetonitrile/water.
-
LC-MS Analysis: Run the sample on a reverse-phase C18 column with a gradient elution.
-
Data Interpretation: Look for the molecular ions corresponding to the parent compound and its potential hydrolysis products.
| Compound | Formula | Molecular Weight (MW) | Expected [M+H]⁺ | Expected [M-H]⁻ |
| ECCN (Parent) | C₁₀H₁₅NO₂ | 181.23 | 182.12 | 180.10 |
| Acid Product | C₈H₁₁NO₂ | 153.18 | 154.09 | 152.07 |
Section 3: Thermal & Photochemical Stability
Question 3: My sample turned yellow after purification by distillation/heating. What is the likely cause?
Answer: Heating this compound, especially above its recommended storage temperature, can induce thermal decomposition. While specific studies on ECCN are limited, analogous compounds like ethyl cyanoformate are known to decompose via two primary pathways upon heating: elimination and internal substitution.[6]
-
Elimination: This is a common pathway for esters, leading to the formation of an alkene and a carboxylic acid (which may further decompose). For ECCN, this could potentially lead to cyclohexene derivatives.
-
Decarboxylation/Rearrangement: Though less common, high temperatures can sometimes cause more complex rearrangements or loss of CO₂.
Discoloration (yellowing) is a classic sign of the formation of conjugated systems or polymeric byproducts resulting from thermal stress.
Troubleshooting & Prevention:
-
Use Lower Temperatures: If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Avoid Prolonged Heating: Do not leave reactions containing ECCN at elevated temperatures for extended periods. Monitor reaction completion closely.
-
Inert Atmosphere: Always heat under an inert atmosphere (N₂ or Ar) to prevent concurrent oxidation, which can be accelerated at higher temperatures.
Question 4: Do I need to protect my experiments involving ECCN from light?
Answer: While ECCN does not have a strong chromophore that would suggest high sensitivity to visible light, many organic molecules can undergo photodegradation upon exposure to UV light.[7] If your experimental setup involves high-intensity light sources or prolonged exposure to sunlight, photochemical degradation is a possibility.
Best Practices:
-
Conduct reactions in amber glass vessels or wrap standard glassware in aluminum foil.
-
Store stock solutions and samples in amber vials or in the dark.
-
If you suspect photodegradation, run a control experiment where one sample is exposed to light and another is kept in the dark, then analyze both by HPLC or GC-MS.
Section 4: Analytical Troubleshooting
Question 5: I am trying to develop a GC method for ECCN, but I'm getting poor peak shape and inconsistent results. What should I check?
Answer: Poor peak shape (e.g., tailing) and poor reproducibility in GC analysis of ECCN can often be attributed to two main factors: thermal degradation in the injector port and interaction with active sites in the GC system.
-
Thermal Instability: High injector temperatures can cause on-column degradation, leading to multiple peaks or a broad, tailing parent peak.
-
Active Sites: The nitrile (cyano) group can interact with active sites (e.g., free silanols) in the injector liner or on the column itself, causing peak tailing.
Protocol: Optimizing GC Analysis for ECCN
-
Injector Temperature: Start with a lower injector temperature (e.g., 200-220°C) and increase only if peak broadening due to slow vaporization is observed.
-
Liner: Use a fresh, high-quality deactivated (silanized) glass liner.
-
Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Ensure the column is properly conditioned to minimize active sites.
-
Carrier Gas: Use a high-purity carrier gas (Helium or Hydrogen) with appropriate flow rates to ensure efficient transfer onto the column.
-
Derivatization (Optional): If thermal instability remains an issue, consider analyzing the hydrolyzed product (1-cyanocyclohexanecarboxylic acid) after derivatization (e.g., silylation) to form a more thermally stable analyte.
References
-
Ministry of the Environment, Government of Japan. (n.d.). Detailed Analysis (Chapter 3: Analytical Methods). Retrieved from [Link]
- Cason, J., & Rapoport, H. (1949). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 29, 30.
- Martin, S. F., & Williamson, S. A. (1987). A New Approach to the Cyanoacetic Ester Synthesis. The Journal of Organic Chemistry, 52(10), 2130-2133.
- Patel, R. P., et al. (2014). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of Applied Sciences and Biotechnology, 2(3), 307-310.
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Carmona, M., et al. (2022). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Environmental Microbiology, 24(10), 4625-4641.
- Wang, J., & Wang, S. (2018). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Molecules, 23(3), 631.
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
- Loucks, L. F. (1973). Thermal decomposition of the ethyl radical. Canadian Journal of Chemistry, 51(19), 3125-3133.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 599-614.
- Elmarakby, S. A., et al. (2004). Degradation of [14C]Carfentrazone-ethyl under Aerobic Aquatic Conditions. Journal of Agricultural and Food Chemistry, 52(18), 5664-5667.
- Tseng, J. M., et al. (2007). Study of thermal decomposition of methyl ethyl ketone peroxide using DSC and simulation.
- Appendino, G., et al. (2009). Chemical characterisation of oxidative degradation products of Δ9THC. Bioorganic & Medicinal Chemistry Letters, 19(14), 3699-3702.
- Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Organic Process Research & Development, 26(4), 964-972.
- Taylor, R. (1973). Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (3), 277-280.
-
National Center for Biotechnology Information. (n.d.). Ethyl cyclohexanoate. PubChem Compound Database. Retrieved from [Link]
- Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(11), 2037-2044.
- Allan, A. S., & Onyon, P. F. (1966). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic, 717-720.
- Bai, L., et al. (2014). Photochemical Degradation of Pyrazosulfuron-Ethyl in Aqueous Solution. Journal of the Brazilian Chemical Society, 25(8), 1438-1444.
- Zhang, C., et al. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. International Journal of Molecular Sciences, 23(17), 9877.
- Augusti, R., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33(1), 10-18.
- Balaganesh, M., et al. (2015). Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K. The Journal of Physical Chemistry A, 119(28), 7545-7555.
Sources
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- 2. 1130-21-8|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Identifying potential degradation products of Ethyl 1-cyanocyclohexanecarboxylate
Technical Support Center: Ethyl 1-cyanocyclohexanecarboxylate
A Guide to Understanding and Identifying Potential Degradation Products
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will explore the potential degradation pathways of this molecule, providing not just the identity of likely degradants but also the mechanistic rationale and detailed protocols for their identification. Our goal is to empower you to anticipate, troubleshoot, and solve stability-related challenges in your experiments.
Question 1: My sample of this compound shows a new, more polar peak on my reverse-phase HPLC after exposure to acidic aqueous media. What is this impurity?
Answer:
The most probable cause is the acid-catalyzed hydrolysis of the ethyl ester functional group. Esters are susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of an acid catalyst.[1][2]
Plausible Degradation Product: 1-cyanocyclohexanecarboxylic acid.
Causality and Mechanism: In acidic conditions, the carbonyl oxygen of the ester is protonated, which dramatically increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, can then attack this carbon. Following a proton transfer, ethanol is eliminated as a leaving group, yielding the corresponding carboxylic acid.[3] This reaction is reversible, so using a large excess of water will drive the equilibrium toward the hydrolysis products.[1][2]
Visualizing the Pathway: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of the ester to a carboxylic acid.
Question 2: I treated my compound with a strong base (e.g., NaOH, KOH) to induce a reaction, but I isolated a salt. What happened?
Answer:
You have performed a base-catalyzed hydrolysis , also known as saponification . This is a common and generally irreversible reaction for esters.[4]
Plausible Degradation Products:
-
Sodium or Potassium 1-cyanocyclohexanecarboxylate (a carboxylate salt).
-
Ethanol.
Causality and Mechanism: Unlike the acid-catalyzed version, under basic conditions, a strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an alkoxide ion (EtO⁻) as the leaving group. In the final, essentially irreversible step, the highly basic alkoxide ion deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and ethanol.[4] To isolate the carboxylic acid, a separate acidic workup step is required to protonate the carboxylate.[1]
Visualizing the Pathway: Base-Catalyzed Hydrolysis (Saponification)
Caption: Saponification pathway leading to a stable carboxylate salt.
Question 3: After heating my sample, especially after hydrolysis, I notice gas evolution and a new, less polar compound. What is occurring?
Answer:
This is highly indicative of thermal decarboxylation . The product of hydrolysis, 1-cyanocyclohexanecarboxylic acid, is a geminal cyano-acid (structurally related to malonic acids). These compounds are known to be susceptible to losing carbon dioxide (CO₂) upon heating.[5]
Plausible Degradation Product: Cyclohexanecarbonitrile.
Causality and Mechanism: The presence of the electron-withdrawing cyano group on the same carbon as the carboxylic acid stabilizes the negative charge that develops on the carbon as the C-C bond breaks. The reaction often proceeds through a cyclic transition state, leading to the formation of an intermediate that quickly tautomerizes to the final, more stable nitrile product.[5] While this reaction can occur with the acid, it is much more facile than with the parent ester.
Visualizing the Pathway: Thermal Decarboxylation
Caption: Decarboxylation of the hydrolyzed acid to form a nitrile.
Troubleshooting Guide: Experimental Identification of Degradants
If you suspect degradation, a systematic approach is necessary for confirmation.
Visualizing the Workflow: Degradant Identification
Caption: A systematic workflow for identifying unknown degradation products.
Summary of Potential Degradation Products
| Degradation Product | Formula | Molecular Weight ( g/mol ) | Formation Pathway | Recommended Analytical Technique |
| 1-cyanocyclohexanecarboxylic acid | C₈H₁₁NO₂ | 153.18 | Hydrolysis | LC-MS, ¹H NMR |
| Cyclohexanecarbonitrile | C₇H₁₁N | 109.17 | Decarboxylation | GC-MS, ¹H NMR |
| Ethanol | C₂H₆O | 46.07 | Hydrolysis | GC-MS (Headspace) |
Protocol 1: Identification by LC-MS
This is the primary tool for identifying non-volatile, polar degradants like the hydrolyzed acid.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture or stored sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~1 mg/mL.
-
Chromatography:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low %B (e.g., 5-10%) and ramp to a high %B (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
Rationale: Formic acid aids in ionization for mass spectrometry. The gradient ensures that both the polar degradant and the less polar starting material will elute as sharp peaks.
-
-
Mass Spectrometry:
-
Mode: Use Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Analysis:
-
In positive mode , look for the protonated molecule [M+H]⁺. For 1-cyanocyclohexanecarboxylic acid, this would be m/z 154.1.
-
In negative mode , look for the deprotonated molecule [M-H]⁻. For the acid, this would be m/z 152.1. This is often a more intense signal for carboxylic acids.
-
-
Protocol 2: Identification by GC-MS
This technique is ideal for identifying volatile or thermally stable, less polar degradants like cyclohexanecarbonitrile.
-
Sample Preparation: Dilute the sample in a volatile, non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate. If you suspect the presence of ethanol, a headspace analysis is more appropriate.
-
Gas Chromatography:
-
Column: Use a standard, non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Set to a temperature that ensures volatilization without on-column degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp to a high temperature (e.g., 280 °C).
-
Rationale: The temperature ramp separates components based on their boiling points. Cyclohexanecarbonitrile is significantly more volatile than the parent ester or the hydrolyzed acid.
-
-
Mass Spectrometry:
-
Mode: Use standard Electron Ionization (EI) at 70 eV.
-
Data Analysis: Compare the obtained mass spectrum (molecular ion and fragmentation pattern) with a library database (e.g., NIST, Wiley) for a positive match to cyclohexanecarbonitrile.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound to minimize degradation? A: Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and moisture. An inert atmosphere (e.g., nitrogen or argon) can further prevent long-term oxidative degradation.
Q: Can the nitrile group also hydrolyze? A: Yes, under harsh acidic or basic conditions, the nitrile group can hydrolyze, first to an amide (1-carbamoylcyclohexanecarboxylic acid ethyl ester) and then to the dicarboxylic acid (cyclohexane-1,1-dicarboxylic acid ethyl ester). However, ester hydrolysis is typically much faster and occurs under milder conditions.
Q: Are there any common impurities from the synthesis I should be aware of? A: A common synthesis involves the reaction of cyclohexanone with ethyl cyanoacetate. Potential impurities could include unreacted starting materials or byproducts from side reactions. Always refer to the Certificate of Analysis (CoA) from your supplier.
Q: How can I prevent hydrolysis during an aqueous reaction? A: If possible, buffer your reaction medium to a neutral pH (around 6-7.5). If the reaction must be run under acidic or basic conditions, minimize reaction time and temperature, and analyze the sample immediately after the reaction to get an accurate profile before significant degradation occurs.
References
-
Molander, G. A., & Wolfe, J. P. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-341.
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
-
Krapcho, A. P. (1982). Synthetic applications of the decarbalkoxylations of geminal diesters and related systems effected in dimethyl sulfoxide by water and/or by water with added salts. The Journal of Organic Chemistry.
-
J. Chirinos, M. Morales, R. Velasquez. (2009). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatographia.
-
Lee, S., et al. (2001). Development of sensitive esterase assays based on alpha-cyano-containing esters. Analytical Biochemistry, 299(2), 149-157.
-
Ray, H. C., & Cason, L. R. (1955). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, 35, 24.
-
Clark, J. (2023). Hydrolysing Esters. Chemguide.
-
Abbasi, H., & Ajloo, D. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-13.
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Detailed Explication of Methods for Survey of Chemical Substances.
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry.
-
LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts.
-
Wentzel Lab. (2020). Esters to carboxylic acids in acidic and basic conditions. YouTube.
Sources
Technical Support Center: Safe Handling of Pyrophoric Reagents in Ethyl 1-Cyanocyclohexanecarboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 1-Cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information, with a critical focus on the safe handling of pyrophoric reagents. The synthesis of this important intermediate often involves highly reactive organometallic compounds, such as Grignard reagents or organolithiums, which demand rigorous adherence to safety protocols to prevent accidents and ensure reproducible results.[1][2][3]
This resource is structured to address specific issues you may encounter during your experiments through a comprehensive Troubleshooting Guide and a frequently asked questions (FAQs) section.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions. The underlying principle for success with pyrophoric reagents is the strict exclusion of air and moisture.[4][5]
Question: My reaction fails to initiate, or the yield is significantly lower than expected. What are the likely causes?
Answer:
Failure to initiate is a frequent issue in organometallic chemistry and almost always points to the presence of atmospheric contaminants or impure reagents.[5]
-
Causality: Pyrophoric reagents, such as n-Butyllithium (n-BuLi) or Grignard reagents, are potent bases and nucleophiles that react violently with protic sources like water and with oxygen.[2][4] This not only consumes the active reagent, leading to lower yields, but can also generate undesired byproducts.
-
Troubleshooting Steps & Solutions:
-
Verify the Integrity of Your Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere, typically nitrogen or argon.[5][6]
-
Action: Ensure your inert gas source is of high purity. Use a Schlenk line or a glove box for all manipulations.[5][6] Before starting, flush the entire glassware setup with the inert gas for several minutes to displace any residual air.[7] A simple way to check for a positive pressure of inert gas is to use an oil bubbler.[6][8]
-
-
Ensure Rigorously Dry Glassware and Solvents: Any trace of moisture will quench the pyrophoric reagent.
-
Assess Reagent Quality: The concentration of pyrophoric reagents can decrease over time due to gradual reaction with trace contaminants upon repeated use.[2]
-
Check for Competing Reactions: In the synthesis of this compound, the starting materials themselves could have reactive functional groups that consume the pyrophoric reagent if not handled correctly.
-
| Potential Issue | Explanation | Recommended Action |
| Wet Starting Materials | Residual moisture in the starting materials will react with the pyrophoric reagent. | Ensure all starting materials are thoroughly dried before use. |
| Improper Temperature Control | Some organometallic reactions have a specific initiation temperature. | Follow the established protocol for temperature control. Have a cooling bath (e.g., ice-water or dry ice/acetone) ready to manage exothermic reactions.[1][10] |
| Poor Reagent Addition | Adding the pyrophoric reagent too quickly can lead to localized high concentrations and side reactions. | Add the pyrophoric reagent dropwise with vigorous stirring to ensure proper mixing and heat dissipation. |
Question: I am observing charring or a dark discoloration in my reaction mixture. What does this indicate?
Answer:
Charring or the formation of dark, insoluble materials is often a sign of thermal decomposition or unwanted side reactions, which can be triggered by several factors.
-
Causality: Pyrophoric reagents can be thermally unstable. Localized "hot spots" in the reaction mixture, often caused by poor stirring or too rapid addition of the reagent, can lead to decomposition. Alternatively, reaction with oxygen can also produce colored impurities.
-
Troubleshooting Steps & Solutions:
-
Improve Heat Dissipation:
-
Action: Use a cooling bath to maintain the recommended reaction temperature. Ensure the reaction flask is appropriately sized to allow for efficient stirring and heat transfer.
-
-
Enhance Stirring:
-
Action: Use a magnetic stir bar that is large enough to create a vortex in the reaction mixture, ensuring homogenous mixing. For larger scale reactions, mechanical stirring is recommended.
-
-
Control Reagent Addition:
-
Action: Add the pyrophoric reagent slowly and subsurface if possible to avoid localized heating at the point of addition.
-
-
Re-evaluate Inert Atmosphere:
-
Action: A compromised inert atmosphere can allow oxygen to leak into the system, leading to oxidative degradation. Re-verify the integrity of your seals and the positive pressure of your inert gas.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling of pyrophoric reagents.
1. What are the primary hazards associated with pyrophoric reagents?
Pyrophoric materials can ignite spontaneously on contact with air or moisture.[11][12] Their primary hazards include:
-
Flammability: They can cause fires if not handled under an inert atmosphere.[1][11]
-
Corrosivity: Many are corrosive to skin and other tissues.[11]
-
Water Reactivity: They react violently with water, often producing flammable gases like hydrogen.[11][13]
-
Toxicity: Some may have specific target organ effects.[11]
2. What is the essential Personal Protective Equipment (PPE) for handling pyrophoric reagents?
Standard laboratory PPE is not sufficient. The following are mandatory:[14]
-
Eye Protection: Chemical splash goggles and a face shield are required.[12]
-
Hand Protection: Wear flame-resistant gloves (e.g., Nomex®) over a pair of chemical-resistant gloves like nitrile.[14][15] Standard nitrile gloves are combustible and offer inadequate protection against fire.
-
Body Protection: A flame-resistant lab coat is essential.[16] Clothing made of natural fibers like cotton should be worn underneath, as synthetic fibers can melt and adhere to the skin in a fire.[16]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.[17]
Diagram: PPE for Handling Pyrophoric Reagents
Caption: Essential personal protective equipment for handling pyrophoric reagents.
3. What is the proper technique for transferring pyrophoric liquids?
The goal is to move the liquid from its storage container to the reaction vessel without exposing it to the atmosphere.[4] This is typically achieved using a syringe or a double-tipped needle (cannula).[11]
-
Syringe Transfer:
-
Ensure the syringe is oven-dried and purged with inert gas.[18]
-
Use a syringe with a Luer-Lok™ tip to prevent the needle from detaching.[18]
-
The volume of the syringe should be at least double the volume of the reagent to be transferred.[11]
-
With the reagent bottle clamped securely, puncture the septum with the needle and pressurize the bottle with inert gas.
-
Withdraw the desired volume of liquid.
-
Pull a small amount of inert gas into the syringe (a "nitrogen buffer") before removing the needle from the bottle.[7][19] This prevents the reagent in the needle from being exposed to air.[7][19]
-
Transfer the reagent to the reaction flask by inserting the needle through the septum, expelling the inert gas buffer, and then slowly adding the liquid.[7][19]
-
-
Cannula (Double-Tipped Needle) Transfer: This is the preferred method for transferring larger volumes (>20 mL).[11]
-
Insert one end of the cannula through the septum of the reagent bottle and the other end through the septum of the reaction flask.
-
Apply a positive pressure of inert gas to the reagent bottle to slowly push the liquid through the cannula into the reaction flask.
-
4. How should I properly quench and dispose of excess pyrophoric reagents and contaminated materials?
Quenching is a hazardous procedure that must be done with extreme care.[16]
-
General Principle: The unreacted pyrophoric material is slowly added to a less reactive, hydroxyl-containing solvent in a flask under an inert atmosphere and cooled in an ice or dry ice bath.[14][20]
-
Step-by-Step Quenching Protocol:
-
In a separate flask under an inert atmosphere, place a suitable quenching solvent such as isopropanol.[14][20] The volume should be sufficient to dilute and react with the pyrophoric material.
-
Cool the quenching flask in an appropriate cooling bath (e.g., dry ice/isopropanol).[14]
-
Slowly, dropwise, add the excess pyrophoric reagent or the solution containing the pyrophoric residue to the cooled quenching solvent with vigorous stirring.[14]
-
Once the addition is complete and the initial vigorous reaction has subsided, slowly and cautiously add a more reactive quenching agent like methanol, followed by water.[20][21]
-
Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[20][22]
-
The resulting solution can then be processed as hazardous waste according to your institution's guidelines.
-
-
Cleaning Glassware:
-
Rinse the empty reagent bottle and any glassware that contained pyrophoric reagents three times with an inert, dry solvent (like hexane or toluene).[22][23]
-
The rinses must be transferred to a separate flask and quenched as described above.[16][23]
-
After quenching the rinses, the glassware can be carefully rinsed with isopropanol, then methanol, and finally water.[2]
-
Diagram: Decision-Making for Quenching Pyrophoric Reagents
Caption: A workflow for the safe quenching of pyrophoric reagents.
5. What should I do in case of a spill or fire involving a pyrophoric reagent?
Immediate and correct action is critical.
-
Small Spills: If the spill is small and manageable, smother it with dry sand, powdered lime, or another approved dry chemical powder.[21][24] NEVER use water or a carbon dioxide fire extinguisher , as these will react violently with the pyrophoric material.[2][24]
-
Large Spills or Fire:
-
Alert everyone in the immediate vicinity and evacuate the area.
-
If it is safe to do so, use a Class D fire extinguisher (for combustible metals) or a dry powder extinguisher.
-
Activate the fire alarm and call emergency services.
-
If someone's clothing is on fire, they should immediately stop, drop, and roll. Use a safety shower or fire blanket to extinguish the flames.[14]
-
Always be aware of the location of safety showers, eyewashes, and fire extinguishers before beginning any work with pyrophoric reagents.[18] It is also highly recommended to work with a "buddy" who is knowledgeable about the procedure and can assist in an emergency.[11][14]
III. References
-
Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Maryland, Baltimore. [Link]
-
Grignard Reaction. American Chemical Society. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. [Link]
-
Safe Handling of Pyrophoric Chemicals. Central Washington University. [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Division of Research Safety, University of Illinois. [Link]
-
Quenching of Pyrophoric Materials. Sarpong Group, UC Berkeley. [Link]
-
Grignard reaction safety. YouTube. [Link]
-
Butyl Lithium Passivation. Scribd. [Link]
-
Common Standard Operating Procedure. University of Notre Dame. [Link]
-
What are Grignard reagent preparation precautions during preparation? Quora. [Link]
-
Inert atmosphere Definition. Fiveable. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety, Oregon State University. [Link]
-
Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. ACS. [Link]
-
Inert Atmosphere. YouTube. [Link]
-
The Safe Use of Pyrophoric Reagents. Columbia University. [Link]
-
Inert atmosphere methods. Biocyclopedia. [Link]
-
Inert Atmosphere, with no O2. YouTube. [Link]
-
How Do You Make An Inert Atmosphere? Intergas. [Link]
-
n-BUTYLLITHIUM, 2.5M in hexane Safety Data Sheet. Gelest, Inc. [Link]
-
SOP Example. Division of Research Safety, University of Illinois. [Link]
-
Safe Handling of Pyrophoric Liquids. Environmental Health and Safety, Oregon State University. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Irvine. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
Sources
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- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
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- 11. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 12. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 13. youtube.com [youtube.com]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. ors.od.nih.gov [ors.od.nih.gov]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 24. gelest.com [gelest.com]
Challenges and solutions for the scale-up synthesis of Ethyl 1-cyanocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, commonly achieved through the reaction of cyclohexanone with a cyanide source and an ethylating agent, presents several challenges, particularly during scale-up. This guide provides practical, field-proven insights to navigate these challenges, ensuring a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
1. What is the most common synthetic route for this compound at an industrial scale?
The most prevalent and economically viable route for the large-scale synthesis of this compound starts from cyclohexanone. The process typically involves the formation of a cyanohydrin intermediate, followed by reaction with an ethylating agent.[1][2][3] A common approach is the reaction of cyclohexanone with sodium cyanide to form the cyanohydrin, which is then reacted with ethyl chloroformate or a similar ethylating agent.
2. What are the primary safety concerns associated with this synthesis?
The primary safety concern is the use of sodium cyanide (NaCN), a highly toxic compound.[4][5][6] Ingestion, inhalation, or skin contact can be fatal. A significant risk is the release of highly toxic hydrogen cyanide (HCN) gas upon contact of sodium cyanide with acids or even moisture.[5][7] Therefore, strict safety protocols, including the use of personal protective equipment (PPE), working in a well-ventilated area, and maintaining a basic pH, are crucial.[4][5]
3. What is Phase Transfer Catalysis (PTC) and how can it benefit this synthesis?
Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8][9][10] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the cyanide anion from the aqueous phase to the organic phase where the cyclohexanone is present.[9][10] This can lead to several advantages, including:
-
Milder reaction conditions.[8]
-
Reduced need for hazardous and expensive anhydrous solvents.[11]
-
Improved selectivity and reduced side reactions.[12]
4. What are the typical side reactions observed during this synthesis?
Common side reactions can include:
-
Formation of dicyanohydrin: Reaction of the product with excess cyanide.
-
Hydrolysis of the ester: If water is present under basic or acidic conditions, the ethyl ester can hydrolyze back to the carboxylic acid.
-
Polymerization of cyclohexanone: Can occur under strongly basic conditions.
-
Formation of ethyl pentane-1,1,5,5-tetracarboxylate: In syntheses involving malonic esters, this can be a side product.[13]
5. How can the purity of the final product be improved during scale-up?
Purification at scale is often achieved through vacuum distillation. However, to minimize the need for extensive purification, it is crucial to optimize the reaction conditions to reduce side product formation. This includes careful control of temperature, stoichiometry of reactants, and efficient mixing. The use of PTC can also lead to a cleaner reaction profile, simplifying the purification process.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low or Inconsistent Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. - Increase reaction temperature: Cautiously increase the temperature while monitoring for side product formation. The thermal stability of the product should also be considered.[14] - Improve mixing: Inefficient mixing can lead to localized concentration gradients and incomplete reaction. Ensure the agitation is sufficient for the scale of the reaction. |
| Side reactions | - Optimize stoichiometry: Carefully control the molar ratios of the reactants. An excess of cyanide can lead to the formation of dicyanohydrin. - Temperature control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize temperature-dependent side reactions. - Use of Phase Transfer Catalysis (PTC): PTC can improve selectivity and reduce the formation of byproducts by allowing for milder reaction conditions.[8][12] |
| Loss of product during workup | - Optimize extraction procedure: Ensure the correct solvent and pH are used for efficient extraction of the product. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. - Minimize hydrolysis: During aqueous workup, maintain a neutral or slightly acidic pH to prevent hydrolysis of the ester. |
Problem 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Presence of water | - Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use, as water can lead to hydrolysis of the ester and other side reactions. - Perform the reaction under an inert atmosphere: This can prevent the absorption of atmospheric moisture. |
| Reaction with starting materials | - Slow addition of reagents: Adding one reagent slowly to the other can help to control the reaction and prevent localized high concentrations that may favor side reactions. |
| Decomposition of the product | - Avoid excessive heat during purification: If using vacuum distillation, ensure the temperature is kept as low as possible to prevent thermal decomposition of the product.[14] |
Problem 3: Difficulties with Phase Separation (when using PTC)
| Potential Cause | Recommended Solution |
| Emulsion formation | - Add a small amount of brine (saturated NaCl solution): This can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Centrifugation: For smaller scale reactions, centrifugation can be an effective way to separate the layers. - Filter through a bed of celite or glass wool: This can sometimes help to break up fine emulsions. |
| Catalyst remains in the organic phase | - Wash the organic phase with water or brine: This can help to remove the phase-transfer catalyst. The choice of washing solution will depend on the specific catalyst used. |
Experimental Workflow and Diagrams
Typical Synthesis Workflow using Phase Transfer Catalysis
The following diagram illustrates a typical workflow for the synthesis of this compound using phase transfer catalysis.
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
- United Chemical. (2025, June 27). Sodium Cyanide Safety Precautions Guide for Daily Exposure.
- TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide.
- TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- BenchChem. (2025).
- Camachem. 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- PTC Communications, Inc. (2005).
- Wikipedia. Sodium cyanide.
- Fallah-Mehrjardi, M., & Shirzadi, M. (2022).
- Dalal Institute.
- Der Pharma Chemica. (n.d.).
- CRDEEP Journals.
- International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Biosynth. 1-Cyano-cyclohexanecarboxylic acid ethyl ester | 1130-21-8 | BAA13021.
- BenchChem. (2025).
- ChemicalBook. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.
- Vibrant Pharma Inc.
- Organic Syntheses Procedure. 19.
- Der Pharma Chemica.
- ResearchGate. (2025, August 6).
- BLD Pharm.
- PubChem - NIH.
- ResearchGate.
- Organic Syntheses Procedure. Carbazic acid, ethyl ester.
- Organic Syntheses Procedure. cyclohexylidenecyclohexane.
- PMC - NIH. (2021, December 6). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010).
- PubChem.
- ResearchGate.
- PubChem - NIH.
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- 5. taekwang.co.kr [taekwang.co.kr]
- 6. camachem.com [camachem.com]
- 7. Sodium cyanide - Wikipedia [en.wikipedia.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing persistent impurities from Ethyl 1-cyanocyclohexanecarboxylate
Welcome to the technical support center for the purification of Ethyl 1-cyanocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to persistent impurities in this compound. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of persistent impurities in this compound?
A1: Persistent impurities typically arise from the synthetic route used. The most common synthesis involves the reaction of cyclohexanone with ethyl cyanoacetate. Therefore, impurities can be broadly categorized as:
-
Unreacted Starting Materials: Cyclohexanone and ethyl cyanoacetate are the most probable carry-over impurities.
-
Side-Reaction Byproducts: These can include products from the self-condensation of cyclohexanone (e.g., aldol products), or byproducts from reactions involving the cyano or ester groups.
-
Hydrolysis Products: Partial or complete hydrolysis of the ester or nitrile functional groups can lead to the corresponding carboxylic acid or amide.[1][2][3] This is particularly prevalent if the reaction or work-up conditions are not strictly anhydrous.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as catalysts, can also be present.
Q2: I have a yellowish tint in my final product. What could be the cause?
A2: A yellowish tint often indicates the presence of colored impurities, which could stem from several sources. Aldol condensation byproducts of cyclohexanone can form conjugated systems that absorb in the visible spectrum. Additionally, certain reaction conditions or the presence of specific metal catalysts can lead to colored complexes. It is also possible that thermal degradation during distillation has occurred.
Q3: My NMR spectrum shows unexpected peaks in the aliphatic region. What are they?
A3: Unidentified peaks in the aliphatic region of your NMR spectrum could correspond to several impurities. Unreacted cyclohexanone will show a characteristic multiplet. Additionally, byproducts from side reactions during synthesis, such as the Michael addition of ethyl cyanoacetate to an unsaturated intermediate, can result in complex aliphatic signals.[4]
Q4: How can I confirm the identity of the impurities in my sample?
A4: A multi-technique approach is recommended for unambiguous impurity identification.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities like residual solvents and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): Excellent for separating and identifying less volatile byproducts and hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. 2D NMR techniques can be particularly powerful for elucidating the structure of unknown compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups associated with impurities, such as hydroxyl groups from hydrolysis or carbonyl groups from byproducts.
Troubleshooting Guides: Methods for Impurity Removal
This section provides detailed protocols and the scientific rationale for removing specific types of impurities.
Issue 1: Presence of Unreacted Cyclohexanone and Ethyl Cyanoacetate
These volatile starting materials are often the most straightforward to remove.
Rationale: This method separates compounds based on their boiling points. This compound has a significantly higher boiling point than cyclohexanone and ethyl cyanoacetate, allowing for their selective removal under reduced pressure, which prevents thermal degradation.
Experimental Protocol:
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a Vigreux column.
-
Ensure all glassware is dry to prevent hydrolysis.
-
Heat the crude product gently in the distillation flask.
-
Collect the initial fractions, which will be enriched in the lower-boiling point impurities (cyclohexanone and ethyl cyanoacetate).
-
Monitor the temperature at the head of the column. A sharp increase will indicate that the main product is beginning to distill.
-
Collect the pure this compound in a separate flask.
Data Presentation:
| Compound | Boiling Point (°C at atm. pressure) |
| Cyclohexanone | 155.6 |
| Ethyl Cyanoacetate | 207 |
| This compound | ~275 (decomposes) |
Note: Boiling points are approximate and will be lower under vacuum.
Logical Workflow for Fractional Distillation:
Caption: Workflow for removing volatile impurities via fractional distillation.
Issue 2: Presence of Acidic Impurities (e.g., 1-Cyanocyclohexanecarboxylic acid)
Acidic impurities can arise from the hydrolysis of the ester group.[1][2][3]
Rationale: This technique exploits the difference in acidity between the desired product and the acidic impurity. The acidic impurity will react with a mild base (like sodium bicarbonate) to form a water-soluble salt, which can then be separated in an aqueous phase. The neutral ester product will remain in the organic phase.
Experimental Protocol:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated acidic impurity.
-
Drain the aqueous layer.
-
Repeat the washing with the NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Logical Relationship for Acidic Impurity Removal:
Caption: Logic for separating acidic impurities using liquid-liquid extraction.
Issue 3: Presence of Polar, Non-Volatile Byproducts
These impurities are often structurally similar to the product and can be challenging to remove by distillation or simple extraction.
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase. By choosing an appropriate solvent system (mobile phase), the desired product can be eluted while the more polar impurities are retained on the polar stationary phase (e.g., silica gel).
Experimental Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation:
| Compound | Polarity | Elution Order (Normal Phase) |
| Non-polar byproducts | Low | First |
| This compound | Moderate | Middle |
| Polar byproducts/impurities | High | Last (or retained on column) |
Experimental Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
References
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
J-STAGE. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Purdue University. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Agilent. (2013). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Retrieved from [Link]
Sources
Navigating the Intricacies of Ethyl 1-cyanocyclohexanecarboxylate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 1-cyanocyclohexanecarboxylate. As Senior Application Scientists with extensive field experience, we understand that navigating the nuances of complex organic reactions is paramount to achieving high yields and purity. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of temperature control in the synthesis of this important intermediate. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Synthesis Pathway: An Overview
The formation of this compound is primarily achieved through an intramolecular cyclization reaction known as the Thorpe-Ziegler reaction.[1][2] This base-catalyzed reaction involves the cyclization of a linear precursor, typically an α,ω-dinitrile or a molecule containing both a nitrile and an ester group.[1] The reaction proceeds via the formation of a carbanion, which then undergoes an intramolecular nucleophilic attack to form a cyclic β-enaminonitrile intermediate. For the synthesis of this compound, the reaction is designed to yield the desired α-cyano ester directly.
Troubleshooting Guide: Tackling Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the critical parameter of temperature.
Problem 1: Low to No Product Yield
Symptoms:
-
After the reaction and workup, analysis (e.g., GC, NMR) shows a low yield of the desired this compound.
-
A significant amount of starting material remains unreacted.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action & Temperature Guidance |
| Insufficient Reaction Temperature | The Thorpe-Ziegler reaction, like many organic reactions, has an activation energy that must be overcome. If the temperature is too low, the rate of reaction will be exceedingly slow, leading to incomplete conversion of the starting material. | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely by taking aliquots for analysis. For many Thorpe-Ziegler cyclizations, refluxing in a suitable solvent like ethanol or toluene is a common starting point.[3] |
| Ineffective Base | The formation of the carbanion is the crucial first step. If the base is not strong enough to deprotonate the α-carbon to the nitrile, the reaction will not proceed. The pKa of the α-proton will dictate the required base strength. | Ensure a sufficiently strong, non-nucleophilic base is used. Sodium ethoxide is a classic choice, though stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective. The choice of base may also influence the optimal reaction temperature. |
| Premature Quenching | The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. | Extend the reaction time. It is crucial to monitor the reaction's progress to determine the optimal duration at a given temperature. Some reactions may require several hours at reflux to achieve a high yield.[3] |
Problem 2: Presence of Significant Impurities
Symptoms:
-
The final product is contaminated with one or more significant byproducts, as identified by analytical techniques.
-
The isolated yield of the pure product is low despite good conversion of the starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action & Temperature Guidance |
| Excessive Reaction Temperature | High temperatures can promote undesirable side reactions, leading to the formation of impurities. | Carefully control the reaction temperature. If side products are observed, consider running the reaction at a lower temperature for a longer duration. A temperature optimization study is highly recommended to find the ideal balance between reaction rate and selectivity. |
| Hydrolysis of Nitrile or Ester | In the presence of water and base (or acid during workup), the nitrile and/or ester functionalities can be hydrolyzed to a carboxylic acid or carboxylate salt.[4][5][6][7] | Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. During workup, maintain a low temperature and carefully control the pH to minimize hydrolysis. |
| Polymerization | Under strongly basic conditions and at elevated temperatures, the starting material or the product can undergo polymerization, leading to a complex mixture of high molecular weight species. | Use the minimum effective concentration of the base. Consider adding the base slowly to the reaction mixture at a controlled, lower temperature to minimize localized high concentrations and exothermic reactions that can trigger polymerization. |
| Decarboxylation | If the reaction intermediate or product is a β-keto nitrile or a related structure, decarboxylation can occur, especially at higher temperatures, leading to the loss of the ester group.[8][9][10][11] | Maintain a controlled and moderate reaction temperature. If decarboxylation is suspected, reducing the temperature is the primary course of action. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific substrate, base, and solvent used. A good starting point for a Thorpe-Ziegler cyclization is often refluxing the reaction mixture in a solvent like ethanol or toluene.[3] However, it is crucial to perform a temperature optimization study for your specific system. Start at a moderate temperature (e.g., 50-60°C) and gradually increase it while monitoring the reaction for product formation and the appearance of byproducts.
Q2: How does temperature affect the rate of the Thorpe-Ziegler reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, an excessively high temperature can lead to a decrease in the yield of the desired product due to the acceleration of side reactions.
Q3: What are the most common side products I should look out for, and how are they related to temperature?
A3: The most common side products are typically formed at elevated temperatures and include:
-
Hydrolysis products: Amides and carboxylic acids from the nitrile group, and the corresponding carboxylate from the ester group.[4][5][6][7]
-
Polymerization products: High molecular weight oligomers or polymers.
-
Decarboxylation products: Loss of the carboethoxy group.[8][9][10][11]
Q4: Can I run the reaction at a lower temperature for a longer time to improve selectivity?
A4: Yes, this is a common and effective strategy. Running the reaction at a lower temperature for an extended period can often minimize the formation of temperature-sensitive side products, leading to a cleaner reaction profile and a higher yield of the desired product.
Visualizing the Process and Troubleshooting Logic
To further aid in your understanding, the following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Reaction Pathway
Caption: Thorpe-Ziegler reaction pathway for this compound.
Troubleshooting Workflow
Sources
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- 3. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. web.viu.ca [web.viu.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Novel Ethyl 1-cyanocyclohexanecarboxylate Derivatives
For Immediate Release
In the fast-paced world of drug discovery and materials science, the unambiguous confirmation of a novel molecule's structure is a critical, non-negotiable step. For researchers working with Ethyl 1-cyanocyclohexanecarboxylate derivatives, a class of compounds with significant potential in various applications, a multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of the essential spectroscopic and crystallographic methods, offering insights from a senior application scientist's perspective on not just what to do, but why each step is crucial for building an unshakeable structural proof.
The core principle of structural elucidation is the convergence of data from multiple, independent techniques.[1][2] No single method provides a complete picture; instead, each offers a unique piece of the puzzle. By integrating information about the molecular formula, functional groups, and the connectivity of atoms, we can confidently assemble the final, validated structure.
I. The Foundational Framework: Mass Spectrometry and Elemental Analysis
Before delving into the intricacies of atomic connectivity, the first step is to establish the molecular formula. This is the bedrock upon which all subsequent structural analysis is built.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper
HRMS is the initial and one of the most critical measurements.[3][4] Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm).[5] This precision allows for the confident determination of the elemental composition.[5][6]
-
Why HRMS is Essential: For a novel this compound derivative, numerous elemental combinations could theoretically result in a similar nominal mass. HRMS, however, can distinguish between these possibilities, significantly narrowing the potential molecular formulas. For instance, the high accuracy can differentiate between an oxygen atom (15.9949 Da) and a CH4 group (16.0313 Da).
-
Ionization Techniques - A Deliberate Choice:
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for many organic molecules as it often leaves the molecular ion intact.[3][6] This provides a clear [M+H]+ or [M+Na]+ peak, directly indicating the molecular weight.
-
Electron Impact (EI): While a "harder" technique that can cause fragmentation, EI is particularly useful when coupled with Gas Chromatography (GC) for volatile compounds.[3][5] The fragmentation pattern itself can provide valuable structural clues.
-
Elemental Analysis: The Corroborating Evidence
While HRMS provides the molecular formula, elemental analysis offers an independent, quantitative confirmation of the elemental composition (C, H, N). The percentage composition of these elements in the sample is determined and compared against the theoretical values calculated from the proposed molecular formula derived from HRMS. A close match between the experimental and theoretical values provides strong corroborating evidence.
Workflow for Initial Molecular Formula Determination
Caption: Initial workflow for proposing a molecular formula.
II. Unveiling the Functional Groups: FT-IR Spectroscopy
With a putative molecular formula in hand, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for this purpose.[7] It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds will absorb the radiation that matches their vibrational frequency.
For an this compound derivative, we would expect to see characteristic absorption bands for the following functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| Nitrile (C≡N) | 2260-2100 | Sharp, medium intensity |
| Ester Carbonyl (C=O) | 1750-1735 | Strong, sharp |
| C-O Stretch (Ester) | 1300-1000 | Two strong bands |
| Aliphatic C-H | 3000-2850 | Strong, sharp |
-
The Power of Absence: Just as the presence of a peak is informative, the absence of certain peaks can be equally telling.[8] For example, the absence of a broad absorption in the 3600-3200 cm⁻¹ region would suggest the absence of hydroxyl (-OH) or amine (-NH) groups.
III. Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[9][10][11] It provides information about the chemical environment of individual atoms (chemical shift), the number of protons in a given environment (integration), and how atoms are connected through bonds (coupling). For a comprehensive structural determination of our target derivatives, a suite of NMR experiments is required.[1][9]
1. One-Dimensional (1D) NMR: The Initial Sketch
-
¹H NMR: This experiment provides a map of all the proton environments in the molecule. Key information derived includes:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For example, protons on the cyclohexane ring will appear in a different region than the protons of the ethyl group.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): This reveals the number of neighboring protons, providing crucial connectivity information.
-
-
¹³C NMR: This experiment provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., C=O, C≡N, aliphatic CH₂, CH₃).
2. Two-Dimensional (2D) NMR: Connecting the Dots
While 1D NMR provides the individual pieces, 2D NMR experiments reveal how they are connected.[12][13]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds.[12] This is invaluable for tracing out the proton networks within the cyclohexane ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[12][14] This allows for the unambiguous assignment of proton and carbon signals to specific CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[12][14] This is the key experiment for piecing together the entire molecular skeleton. For instance, it can show a correlation between the protons of the ethyl group and the carbonyl carbon of the ester, and between protons on the cyclohexane ring and the quaternary carbon bearing the cyano and ester groups.
Logical Flow of NMR Data Integration
Caption: Integration of NMR data for structural assembly.
IV. The Ultimate Confirmation: Single-Crystal X-ray Crystallography
While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally strong case for a particular structure, single-crystal X-ray crystallography is considered the gold standard for absolute structural confirmation.[15][16][17][18] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.[18]
-
Why it is Authoritative: X-ray crystallography provides an unambiguous and visually verifiable model of the molecule in the solid state.[16] This can resolve any ambiguities that may remain from spectroscopic data, especially in cases of complex stereochemistry.
-
The Major Hurdle: Crystal Growth: The primary challenge with this technique is obtaining a single, high-quality crystal suitable for diffraction.[16] This can often be a time-consuming and challenging step in itself.
Comparative Overview of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Accurate mass, elemental formula.[5][6] | High sensitivity, small sample requirement. | Provides no connectivity information. |
| FT-IR | Presence of functional groups.[7][10] | Fast, non-destructive. | Can be ambiguous; provides no connectivity. |
| ¹H NMR | Proton environments, integration, H-H coupling. | Detailed connectivity information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR. | Lower sensitivity, longer acquisition times. |
| 2D NMR | H-H, C-H, and long-range C-H correlations.[9][12] | Unambiguously establishes atomic connectivity. | Longer experiment times. |
| X-ray | 3D structure, bond lengths/angles, stereochemistry.[15][18] | Definitive structural proof.[16][17] | Requires a suitable single crystal. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the time-of-flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ peak and determine its accurate mass. Use the instrument software to generate a list of possible elemental compositions within a 5 ppm mass tolerance.
Protocol 2: Comprehensive NMR Analysis (in CDCl₃)
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize spectral width and acquisition time.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
COSY Acquisition: Acquire a gradient-selected COSY spectrum to determine ¹H-¹H correlations.
-
HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to determine direct ¹H-¹³C correlations.
-
HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze the cross-peaks in the 2D spectra to build the molecular structure.
Conclusion
Confirming the structure of a novel this compound derivative is a systematic process that relies on the logical integration of data from multiple analytical techniques.[1][19][20] Beginning with the foundational determination of the molecular formula by HRMS and elemental analysis, followed by the identification of functional groups with FT-IR, and culminating in the detailed connectivity map provided by a suite of 1D and 2D NMR experiments, a researcher can build a highly confident structural assignment. For absolute proof, particularly when stereochemistry is involved, single-crystal X-ray crystallography provides the ultimate and irrefutable confirmation. By following this multi-pronged, self-validating approach, researchers can ensure the scientific integrity of their work and confidently advance their drug development or materials science programs.
References
- Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.
- The use of X-ray crystallography to determine absolute configur
- Molecular Structure Characterisation and Structural Elucid
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link.
- Organic Structures
- A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucid
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi.
- Structure elucidation – Knowledge and References. Taylor & Francis.
- X-ray Single-Crystal Diffraction. Encyclopedia.pub.
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- Structure Elucidation in Organic Chemistry : The Search for the Right Tools. Request PDF.
- Getting the Most Out of HSQC and HMBC Spectra.
- Basic 1H- and 13C-NMR Spectroscopy. Wiley.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. Thermo Fisher Scientific.
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
- Structure Elucidation Challenges: How Can Advance. JEOL USA blog.
- IR handout.pdf. University of Colorado Boulder.
- FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.
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A Comparative Guide for Synthetic Strategy: Ethyl 1-Cyanocyclohexanecarboxylate vs. Methyl 1-Cyanocyclohexanecarboxylate
For the discerning researcher in pharmaceutical development and complex molecule synthesis, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: ethyl 1-cyanocyclohexanecarboxylate and mthis compound. Our analysis will delve into the nuanced differences in their reactivity, supported by established chemical principles and analogous experimental data, to empower you in making informed decisions for your synthetic campaigns.
Introduction: Two Esters, One Core, and a Question of Reactivity
This compound and mthis compound share a common structural scaffold: a cyclohexane ring bearing both a nitrile and a carboxylate ester at the same carbon atom. This bifunctional nature makes them valuable intermediates in the synthesis of a variety of target molecules, most notably as precursors to 1-(aminomethyl)cyclohexaneacetic acid, the active pharmaceutical ingredient known as Gabapentin.
While seemingly interchangeable, the choice between the ethyl and methyl ester can have subtle yet significant implications for reaction kinetics, purification strategies, and ultimately, the economic feasibility of a synthetic route. This guide will explore these differences through the lens of fundamental organic chemistry principles and available data on related compounds.
Physicochemical Properties: A Tale of Two Alkyl Chains
The primary physical difference between the two compounds lies in the nature of the ester's alkyl group. This seemingly minor variation influences properties such as molecular weight, boiling point, and solubility.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₀H₁₅NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 181.23 g/mol | 167.21 g/mol |
| CAS Number | 1130-21-8 | 58920-80-2 |
| Boiling Point | Data not readily available | Data not readily available |
| Storage Conditions | 2-8 °C | 2-8 °C |
Note: While specific boiling points are not consistently reported in readily available literature, it can be inferred that this compound will have a slightly higher boiling point than its methyl counterpart due to its greater molecular weight and van der Waals forces.
The Decisive Factor: A Comparative Analysis of Reactivity
The most critical distinction between these two esters in a synthetic context is their relative reactivity, particularly in nucleophilic acyl substitution reactions such as hydrolysis. The rate of these reactions is primarily influenced by steric hindrance at the carbonyl carbon.
3.1. The Principle of Steric Hindrance
In a nucleophilic acyl substitution, the rate-determining step often involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The facility of this attack is inversely proportional to the steric bulk of the substituents surrounding the carbonyl group.
The ethyl group is larger than the methyl group. This increased steric bulk in this compound can partially shield the carbonyl carbon, hindering the approach of a nucleophile compared to mthis compound. Consequently, under identical reaction conditions, the methyl ester is generally expected to react at a slightly faster rate.
Caption: A simplified synthetic pathway to Gabapentin.
4.2. Choosing Your Ester: Practical Considerations
-
Reaction Time: If reaction time is a critical parameter, opting for mthis compound may offer a slight advantage due to its faster hydrolysis rate. In an industrial setting, even a small increase in reaction rate can translate to significant improvements in throughput.
-
Cost and Availability: The choice may also be influenced by the cost and availability of the corresponding starting materials, methyl cyanoacetate and ethyl cyanoacetate. While both are common reagents, market fluctuations can favor one over the other.
-
Downstream Processing: The choice of ester will determine the alcohol byproduct of hydrolysis (methanol or ethanol). While both are volatile and easily removed, their different properties might be a consideration in specific process setups. For instance, ethanol is generally less toxic than methanol.
Experimental Protocol: A Representative Hydrolysis
The following is a generalized protocol for the alkaline hydrolysis of 1-cyanocyclohexanecarboxylates.
Objective: To hydrolyze the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Sodium Hydroxide (1.1 - 1.5 eq)
-
Ethanol or Methanol (as appropriate for the ester)
-
Water
-
Hydrochloric Acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1-cyanocyclohexanecarboxylate ester in the corresponding alcohol (e.g., ethyl ester in ethanol).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a low pH with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion and Recommendations
The choice between this compound and mthis compound is a nuanced one, with the primary scientific differentiator being their relative reactivity.
-
For applications where reaction kinetics are paramount, mthis compound is the recommended choice due to the lower steric hindrance of the methyl group, which facilitates a faster rate of nucleophilic acyl substitution.
-
In scenarios where factors such as the cost of starting materials or the nature of the alcohol byproduct are more critical, this compound remains a viable and effective alternative.
Ultimately, the optimal choice will depend on a holistic evaluation of the specific project goals, including desired reaction times, process economics, and safety considerations. It is recommended to perform small-scale trials to determine the most suitable reagent for your specific application.
References
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PubChem. Gabapentin. National Center for Biotechnology Information. [Link]
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A Comparative Analysis of Ethyl 1-Cyanocyclohexanecarboxylate and Its Structural Analogs for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Ethyl 1-cyanocyclohexanecarboxylate, a bifunctional molecule incorporating both a nitrile and an ester group on a cyclohexane scaffold, presents a versatile platform for a variety of chemical transformations. This guide provides a comprehensive comparative analysis of this compound and its key structural analogs, offering insights into their synthesis, physicochemical properties, and potential reactivity. By presenting available experimental data, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction to this compound
This compound possesses a unique structural motif with a quaternary carbon center bearing both an electron-withdrawing nitrile group and an ester functionality. This arrangement activates the molecule for a range of nucleophilic and electrophilic reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. The cyclohexane ring provides a rigid framework that can influence the stereochemical outcome of reactions and impact the conformational properties of the final products.
Structural Analogs: A Comparative Overview
To understand the structure-activity relationships and performance of this compound, a comparative analysis with its structural analogs is essential. This guide will focus on analogs with variations in the ester group and the cycloalkane ring size. The selected analogs for this comparison are:
-
Mthis compound: To evaluate the effect of the ester alkyl group.
-
Ethyl 1-cyanocyclopentanecarboxylate: To assess the impact of a smaller ring size.
-
Ethyl 1-cyanocyclobutanecarboxylate: To further investigate the influence of ring strain.
Physicochemical Properties: A Data-Driven Comparison
The physical and chemical properties of these molecules are critical determinants of their behavior in chemical reactions and their suitability for various applications. The following table summarizes the available experimental and predicted physicochemical data for this compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₁₅NO₂ | 181.23 | 121-122 @ 18 Torr[1] | 1.04 ± 0.1 (Predicted)[1] |
| Mthis compound | C₉H₁₃NO₂ | 167.21 | Not available | Not available |
| Ethyl 1-cyanocyclopentanecarboxylate | C₉H₁₃NO₂ | 167.21 | Not available | Not available |
| Ethyl 1-cyanocyclobutanecarboxylate | C₈H₁₁NO₂ | 153.18 | 215.5-216 @ 762 Torr | 1.09 ± 0.1 (Predicted) |
Note: The density for this compound and Ethyl 1-cyanocyclobutanecarboxylate are predicted values.
The boiling point of nitriles is generally higher than that of esters with equivalent molecular weight due to the strong dipolar association between adjacent cyano groups.[2] This trend is observable when comparing the available data, although a direct comparison is hampered by the differing pressures at which the boiling points were measured.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of α-cyano esters like this compound and its analogs often involves the reaction of a ketone with a cyanoacetate derivative or the alkylation of a cyanoacetate. These methods provide a versatile entry point to this class of compounds.
General Synthetic Approach: Nucleophilic Acyl Substitution and Cyanation
A common route to these compounds involves a two-step process starting from the corresponding cycloalkanone. The first step is typically a condensation with an excess of anhydrous methanol in the presence of an acid catalyst (like sulfuric acid) to form the methyl ester, followed by a cyanation step.
Figure 1: General synthetic workflow for methyl 1-cyanocycloalkanecarboxylates.
Experimental Protocol: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
A specific example for the synthesis of the cyclobutane analog is the reaction of ethyl cyanoacetate with 1,3-dibromopropane.
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in ethanol, add ethyl cyanoacetate.
-
Subsequently, add 1,3-dibromopropane to the reaction mixture.
-
Reflux the reaction mixture for 3 hours.[3]
-
After cooling, concentrate the mixture and dilute it with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the product.
This procedure has been reported to yield Ethyl 1-cyanocyclobutanecarboxylate in 74% yield.[3]
Reactivity Considerations
The presence of both the nitrile and ester groups on the same carbon atom significantly influences the reactivity of these molecules. The electron-withdrawing nature of both groups increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
The nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[4] The ester group can be saponified to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification. The relative reactivity of the nitrile and ester groups can be influenced by the reaction conditions and the steric environment around each functional group. For instance, selective hydrolysis of the ester in the presence of a nitrile can be challenging.[5]
Figure 2: Reactivity map of α-cyanoesters.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a quartet for the ethyl ester methylene protons (O-CH₂) and a triplet for the ethyl ester methyl protons (CH₃). The protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by several key signals:
-
A signal for the nitrile carbon (C≡N) typically appears in the range of 115-125 ppm.
-
The carbonyl carbon of the ester (C=O) will resonate further downfield, generally between 160-180 ppm.
-
The quaternary carbon attached to both the cyano and ester groups will also have a characteristic chemical shift.
-
The carbons of the ethyl group and the cyclohexane ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
A sharp, medium-intensity band for the nitrile C≡N stretch, typically around 2240-2260 cm⁻¹.
-
A strong absorption for the ester C=O stretch, usually in the region of 1735-1750 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups will be observed just below 3000 cm⁻¹.
Conclusion
This compound and its structural analogs represent a class of valuable synthetic intermediates with diverse potential applications. This guide has provided a comparative overview of their synthesis, physicochemical properties, and reactivity based on available data. While a complete experimental dataset for a direct, side-by-side comparison remains to be fully compiled, the information presented here offers a solid foundation for researchers to select and utilize these building blocks effectively. Further experimental investigation into the properties and reactivity of these compounds is warranted to fully unlock their synthetic potential.
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Scientific Update. Ester, Nitrile and Oxetane Play Nice. [Link]
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ResearchGate. Effect of different nitriles and corresponding carboxylic acids on the.... [Link]
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ResearchGate. A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. [Link]
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PubChem. Methyl 4-cyanocyclohexanecarboxylate. [Link]
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Comparative study of the biological activities of various cyclohexane derivatives.
A Comparative Guide to the Biological Activities of Cyclohexane Derivatives
Introduction: The Versatility of the Cyclohexane Scaffold
The cyclohexane ring is a foundational structural motif in organic and medicinal chemistry.[1] Its unique, non-planar chair conformation provides a three-dimensional scaffold that is both rigid and conformationally defined, making it an ideal framework for designing molecules with precise spatial arrangements of functional groups.[1][2] This structural characteristic is critical for optimizing interactions with biological targets, thereby enhancing the potency and selectivity of therapeutic agents.[1] Cyclohexane derivatives are ubiquitous in nature, forming the core of vital molecules like steroids, and are integral to numerous synthetic pharmaceutical agents.[2][3] The remarkable versatility of this scaffold has led to the development of derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
This guide provides a comparative analysis of these key biological activities. We will explore the structure-activity relationships, delve into the mechanisms of action, and present the experimental data that underpins these findings. This content is designed for researchers, scientists, and drug development professionals to serve as a practical resource in leveraging the cyclohexane scaffold for novel therapeutic discovery.
Chapter 1: Anticancer Activity of Cyclohexane Derivatives
The development of novel anticancer agents is a primary focus of modern drug discovery. Cyclohexane derivatives have emerged as a promising class of compounds, with various analogues demonstrating potent cytotoxic and antiproliferative effects against numerous cancer cell lines.[5][6]
Mechanisms of Action and Structure-Activity Relationships (SAR)
The anticancer activity of cyclohexane derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., c-Met), or to interfere with cellular processes like cell cycle progression.[7][8][9] For instance, certain cyclohexane-1,3-dione derivatives have been identified as potent c-Met kinase inhibitors, a pathway often dysregulated in non-small-cell lung cancer (NSCLC).[9] Other derivatives, like cyclohexene oxide CA (a derivative of zeylenone), have been shown to induce G0/G1 phase arrest in glioblastoma cells by interfering with the enhancer of zeste homolog 2 (EZH2).[7][10]
The substitution pattern on the cyclohexane ring is critical for activity. Studies on aminoethyl substituted cyclohexane derivatives revealed that stereochemistry plays a significant role in their anticancer efficacy.[11] Similarly, Knoevenagel condensation products of 1,3-cyclohexanone have yielded arylidine derivatives with impressive activity against targets like microtubules and topoisomerases.[6]
Comparative In Vitro Anticancer Activity
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cancer cell growth by 50%.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Aminoethyl Substituted Cyclohexane | (1R,2R)-N1,N2-Bis(4-methoxybenzyl)cyclohexane-1,2-diamine | DU145 (Prostate) | 1.8 | [11] |
| Aminoethyl Substituted Cyclohexane | (1S,2S)-N1,N2-Bis(4-methoxybenzyl)cyclohexane-1,2-diamine | DU145 (Prostate) | 3.5 | [11] |
| 1,3-Cyclohexanone Derivative | Compound 2f (Arylidine) | MDA-MB-468 (Breast) | 6.7 µg/mL | [6] |
| 1,2,4-Triazine Derivative | Compound 7a | U87MG (Glioblastoma) | 0.31 | [8] |
| Zeylenone Derivative | Cyclohexene oxide CA | U87 (Glioblastoma) | ~2.5 | [7][10] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. The choice of this assay is based on its reliability, high throughput, and its direct correlation of mitochondrial activity with the number of viable cells.
Methodology:
-
Cell Culture: The human prostate cancer cell line DU145 is maintained in a humidified atmosphere at 37°C with 5% CO2.[11]
-
Cell Seeding: DU145 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours. This density ensures that cells are in a logarithmic growth phase during the experiment.[11]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is run in parallel.[11]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined from the resulting dose-response curves.[11]
Visualization: c-Met Kinase Inhibition Pathway
Caption: Inhibition of the c-Met signaling pathway by a cyclohexane derivative.[9]
Chapter 2: Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[12][13] Cyclohexane derivatives have been investigated as a potential source of new antimicrobial agents, showing activity against a range of pathogenic bacteria.[5][12]
Mechanisms of Action and SAR
Cyclohexane derivatives can exert their antimicrobial effects through various mechanisms. Some, like cyclohexane triones, act by inhibiting the transport of low-molecular-weight hydrophilic substances into bacterial cells, disrupting essential metabolic processes without causing immediate membrane lysis.[14] The antimicrobial profile is heavily influenced by the functional groups attached to the cyclohexane core. For example, the introduction of long-chain acetylenic groups into cyclohexane-1,2-diamine derivatives has been shown to yield compounds with antituberculosis activity.[4] Lipophilicity is another key factor; an increase in hydrophobic groups often correlates with enhanced antimicrobial activity, particularly against Gram-positive bacteria.[5] Studies have shown that some functionally substituted derivatives exhibit greater activity against Gram-negative bacteria like Pseudomonas aeruginosa.[15]
Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of a compound's potency.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Dialkyl Carboxylate Cyclohexane | Novel Dimethyl Carboxylate | Pseudomonas aeruginosa BDU-49 | 62.5 | [15] |
| Cyclohexane-1,3-dione Metal Complex | [Zn(L1)(OAc)2(H2O)2]∙3H2O | Staphylococcus aureus ATCC 25923 | 62.5 | [16] |
| Cyclohexane-1,3-dione Metal Complex | [Zn(L1)(OAc)2(H2O)2]∙3H2O | Enterococcus faecalis ATCC 29212 | 125 | [16] |
| N,N-dibenzyl-cyclohexane-1,2-diamine | Specific derivative | Candida albicans | Some compounds 37-6200 fold more active than reference | [4][5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results for antimicrobial susceptibility.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., P. aeruginosa) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15] A viability indicator like resazurin can be added to aid visualization.[15]
-
Bacteriostatic vs. Bactericidal: To determine if the effect is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an aliquot from the clear wells can be subcultured onto agar plates. Lack of growth on the agar indicates a bactericidal effect.[15]
Visualization: Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Chapter 3: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Cyclohexane derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[17][18][19]
Mechanisms of Action and SAR
The anti-inflammatory effects of these derivatives are often linked to the modulation of key inflammatory pathways. For example, aryl-cyclohexanone derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in macrophages.[17][18] Some cyclohexanone-based compounds achieve this by inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[20] The design of novel cyclohexyl-N-acylhydrazones, derived from molecular simplification of other bioactive compounds, has yielded potent analgesic and anti-inflammatory agents.[19] The substitution pattern on attached aryl rings can significantly modulate activity, with bromo and dimethylamino groups showing enhanced effects.[19]
Comparative Anti-inflammatory Activity
The efficacy of anti-inflammatory compounds can be assessed by their ability to reduce inflammatory mediators in cellular or animal models.
| Compound Class | Derivative Example | Model / Assay | Key Finding | Reference |
| Aryl-cyclohexanone | Compound 4 | RAW 264.7 macrophages | Inhibited NO production; Reduced TNF-α, IL-6, MCP-1; Increased IL-4, IL-10 | [17] |
| Aryl-cyclohexanone | Synthesized molecule | LPS-induced acute lung injury (mouse) | Decreased leukocyte migration, MPO activity, NO metabolites, and pro-inflammatory cytokines | [18] |
| Cyclohexyl-N-acylhydrazone | Compound 22 (4-bromo) | Carrageenan-induced paw edema (rat) | 68% inhibition of edema at 100 µmol/kg | [19] |
| Cyclohexene | (R)-(+)-10a | LPS-stimulated macrophages | Strong inhibition of NO, TNF-α, and IL-6 production | [21] |
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
This in vivo model is chosen because it effectively mimics key aspects of acute inflammatory responses in a complex biological system, providing a robust platform to evaluate the systemic anti-inflammatory potential of a test compound.
Methodology:
-
Animal Acclimatization: House mice under standard conditions with free access to food and water for at least one week before the experiment.
-
Compound Administration: Administer the aryl-cyclohexanone test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
LPS Challenge: After a set period (e.g., 1 hour), induce acute lung injury by intranasal or intratracheal administration of lipopolysaccharide (LPS).
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.[18]
-
Inflammatory Marker Analysis:
-
Cell Count: Determine the total and differential leukocyte counts in the BALF to assess inflammatory cell migration.[18]
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the BALF using ELISA kits.[18]
-
MPO Activity: Assess myeloperoxidase (MPO) activity in lung tissue homogenates as a marker of neutrophil infiltration.[18]
-
-
Data Analysis: Compare the inflammatory markers in the compound-treated group to the LPS-only control group to determine the percentage of inhibition.
Visualization: LPS-Induced Inflammatory Cascade
Caption: Point of intervention for aryl-cyclohexanone derivatives in the inflammatory cascade.[18]
Chapter 4: Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for more effective and safer antiepileptic drugs is ongoing.[22] Several classes of cyclohexane derivatives have shown promising anticonvulsant properties in preclinical models.[23][24]
Mechanisms of Action and SAR
The anticonvulsant effects of cyclohexane derivatives can arise from various mechanisms. Some disubstituted cyclohexane derivatives are thought to exert their effects through GABAergic modulation, similar to the established drug gabapentin.[23] More recently, novel cyclohexanecarboxamides have been shown to provide neuroprotection by activating the Nrf2-ARE pathway, which helps mitigate oxidative stress, a contributing factor in seizures.[24]
Structure-activity relationship studies are crucial in this area. For 1,1-disubstituted cyclohexanes, the nature and position of substituents are critical for activity.[23] For cyclohexanecarboxamides, specific substitutions led to potent activity in different seizure models; for example, compound 6d was highly effective in the subcutaneous pentylenetetrazole (scPTZ) test, while compounds 5a and 6b showed complete protection in the maximal electroshock (MES) test.[24]
Comparative Anticonvulsant Activity
The MES and scPTZ tests are standard preclinical models for identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively. Efficacy is often measured by the median effective dose (ED50).
| Compound Class | Derivative Example | Seizure Model | ED50 (mmol/kg) | Key Finding | Reference |
| Cyclohexanecarboxamide | Compound 6d | scPTZ | 0.04 | More potent than ethosuximide | [24] |
| Cyclohexanecarboxamide | Compound 5a | MES | - | 100% protection at test dose | [24] |
| Cyclohexanecarboxamide | Compound 6b | MES | - | 100% protection at test dose | [24] |
| 5-methyl-2-cyclohexene enaminone | Compound 23 | scPTZ | - | 80% protection at 100 mg/kg | [25] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard preclinical assay for evaluating the ability of a compound to prevent the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures in humans.
Methodology:
-
Animal Preparation: Use adult mice or rats, allowing them to acclimatize.
-
Compound Administration: Administer the test compound or vehicle control at various doses via a suitable route (e.g., intraperitoneal).
-
Electrode Placement: At the time of predicted peak drug activity, place corneal or auricular electrodes on the animal.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) to induce a seizure.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered the endpoint, indicating that the compound has protected the animal from the seizure spread.[24]
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose required to protect 50% of the animals, is then calculated using statistical methods like probit analysis. A neurotoxicity test (e.g., rotarod test) is often run in parallel to assess for motor impairment.[24]
Visualization: SAR Logic for Anticonvulsant Cyclohexanes
Caption: Structure-class to mechanism relationship for anticonvulsant cyclohexane derivatives.[23][24]
Conclusion and Future Directions
This guide highlights the immense versatility of the cyclohexane scaffold in medicinal chemistry. By modifying the substitution patterns and functional groups on this conformationally rigid core, researchers have developed derivatives with potent and diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications. The data presented underscores the importance of structure-activity relationship studies in optimizing these compounds for specific therapeutic targets.
The future of this field is promising. Advances in synthetic chemistry are enabling more complex and precise modifications, such as the modular synthesis of chiral multi-substituted cyclohexanes, which will allow for finer tuning of biological activity and pharmacokinetic profiles.[26] As our understanding of disease pathways deepens, the cyclohexane scaffold will undoubtedly remain a valuable and enduring platform for the design and discovery of next-generation therapeutics.
References
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- Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate.
- Cyclohexane and its functionally substituted derivatives. (n.d.). SciSpace.
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A Guide to the Cross-Validation of Spectroscopic Data for Ethyl 1-Cyanocyclohexanecarboxylate
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists, the synthesis of molecules like Ethyl 1-cyanocyclohexanecarboxylate, a potentially key intermediate, necessitates a robust analytical workflow. This guide provides an in-depth, experience-driven approach to the cross-validation of its structure using a multi-pronged spectroscopic strategy. We will delve into not just the "what" but the "why" of our experimental choices, ensuring a self-validating system for data interpretation.
The Imperative of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique, yet incomplete, piece of the molecular puzzle.[1][2] It is only through the synergistic integration of orthogonal techniques—those that measure different physical properties—that we can achieve a high degree of confidence in our structural assignment. For this compound, we will employ a quartet of core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[1][3] This combination allows for a comprehensive interrogation of the molecule's atomic connectivity, functional groups, and overall mass.
Predicted Spectroscopic Data for this compound
Due to the limited availability of a complete, published dataset for this compound, we will predict its spectral characteristics based on established principles and compare them with experimental data for a closely related analog, Ethyl cyclohexanecarboxylate. This comparative approach is a powerful tool in structural analysis, highlighting the specific spectral contributions of the nitrile (C≡N) group.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| ~ 2.10 - 1.50 | Multiplet (m) | 10H | Cyclohexane protons | The protons on the cyclohexane ring will exhibit complex splitting patterns due to their various diastereotopic environments. |
| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 172 | C =O (Ester) | The carbonyl carbon of the ester is significantly deshielded.[4] |
| ~ 120 | C ≡N (Nitrile) | The carbon of the nitrile group typically appears in this region.[4][5] |
| ~ 62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen. |
| ~ 45 | Quaternary C -CN | The quaternary carbon of the cyclohexane ring attached to the nitrile and ester groups. |
| ~ 35 - 25 | Cyclohexane C H₂ | The carbons of the cyclohexane ring. |
| ~ 14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~ 2240 | C≡N (Nitrile) | A sharp, medium-intensity peak characteristic of a nitrile stretch.[6] |
| ~ 1735 | C=O (Ester) | A strong, sharp peak characteristic of a saturated ester carbonyl stretch.[6][7] |
| 2950 - 2850 | C-H (sp³) | Stretching vibrations of the cyclohexane and ethyl groups.[6] |
| ~ 1250 | C-O (Ester) | Stretching vibration of the ester C-O bond.[7] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular Ion) |
| 152 | [M - C₂H₅]⁺ |
| 136 | [M - OC₂H₅]⁺ |
| 110 | [M - COOC₂H₅]⁺ |
| 55 | Base Peak (Cyclohexyl fragment) |
Comparative Analysis with Ethyl Cyclohexanecarboxylate
To underscore the validity of our predictions and demonstrate the power of comparative analysis, let's examine the known spectroscopic data for Ethyl cyclohexanecarboxylate, a structural analog lacking the cyano group.[8][9][10][11][12]
Table 5: Comparison of Key Spectroscopic Features
| Technique | Feature | This compound (Predicted) | Ethyl Cyclohexanecarboxylate (Experimental)[8][9][10][11][12] | Key Difference |
| FT-IR | Nitrile Stretch | ~ 2240 cm⁻¹ | Absent | The presence of a sharp peak in this region is a strong indicator of the C≡N group. |
| ¹³C NMR | Quaternary Carbon | ~ 45 ppm | Absent | The additional quaternary carbon signal confirms the substitution at the 1-position. |
| ¹³C NMR | Nitrile Carbon | ~ 120 ppm | Absent | A signal in this region is highly characteristic of a nitrile. |
| Mass Spec | Molecular Ion (m/z) | 181 | 156 | The mass difference of 25 amu corresponds to the replacement of a hydrogen atom with a cyano group. |
This comparative analysis provides a powerful validation checkpoint. The expected differences are directly attributable to the presence of the cyano group, lending significant weight to the structural assignment.
Experimental Protocols: A Step-by-Step Guide
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended. The logic behind these steps is to obtain clean, concentrated samples and to set instrumental parameters that provide optimal resolution and sensitivity.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) for NMR analysis. The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum, while TMS provides a universal reference point (0 ppm).
-
FT-IR: For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. This ensures that the infrared beam can pass through the sample.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), the sample can be introduced directly or via gas chromatography (GC).
Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
FT-IR Spectroscopy:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.
-
-
Mass Spectrometry:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
If necessary, perform fragmentation analysis (MS/MS) to aid in structural elucidation.
-
Visualizing the Cross-Validation Workflow
The logical flow of our multi-technique approach can be visualized as a self-validating loop, where each piece of data informs and confirms the others.
Caption: A workflow diagram illustrating the synergistic use of multiple spectroscopic techniques for robust structural elucidation.
Conclusion: A Unified and Trustworthy Structural Assignment
By systematically acquiring and cross-validating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we can confidently assign the structure of this compound. This guide has not only provided the expected spectral data but has also emphasized the critical thinking and comparative logic that underpins authoritative structural confirmation. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities. The principles outlined here are broadly applicable and represent a best-practice methodology for the characterization of novel organic compounds.
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A Senior Application Scientist's Guide to Alternatives for Ethyl 1-cyanocyclohexanecarboxylate in Modern Organic Synthesis
Abstract
Ethyl 1-cyanocyclohexanecarboxylate is a valuable bifunctional reagent, providing a quaternary center that incorporates both a nitrile and an ester group onto a cyclohexane ring. This structure is a versatile precursor for synthesizing a variety of substituted cyclohexanes, particularly through alkylation followed by selective decarboxylation of the ester group. However, reliance on a single reagent can limit synthetic design and optimization. This guide provides an in-depth comparison of alternative reagents and synthetic strategies that accomplish similar chemical transformations. We will explore alternative α-cyanoesters, malonic ester derivatives, and entirely different synthetic methodologies, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Synthetic Utility of this compound
This compound possesses a unique structural motif: a cyclohexane ring substituted at the C1 position with both a cyano (-CN) group and an ethyl carboxylate (-COOEt) group. This geminal substitution makes the α-proton (if present on a substituted derivative) acidic and amenable to deprotonation, creating a nucleophilic center for C-C bond formation. More commonly, the fully substituted scaffold serves as a starting point for further modifications.
Its primary utility lies in its role as a masked cyclohexanecarbonitrile. The ethyl ester group can be selectively removed through reactions like the Krapcho decarboxylation, leaving the nitrile intact.[1][2] This two-step sequence of alkylation (at a different position on the ring or via synthesis of a substituted version) followed by decarboxylation is a classical approach to accessing complex cyclohexanecarbonitrile derivatives, which are important structural motifs in pharmaceuticals and agrochemicals.
The Krapcho Decarboxylation: A Key Transformation
A cornerstone reaction for α-cyanoesters like this compound is the Krapcho dealkoxycarbonylation. This reaction typically involves heating the substrate in a polar aprotic solvent such as DMSO, often with a salt like NaCl or LiCl and a small amount of water.[1][3] The reaction proceeds via an SN2 attack of the halide anion on the ethyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate.[4][5]
The key advantage of the Krapcho reaction is its mild, near-neutral conditions, which tolerate a wide range of functional groups that might be sensitive to harsh acidic or basic hydrolysis.[1][2]
Caption: Mechanism of the Krapcho Decarboxylation.
Comparative Analysis of Alternative Reagents
The choice of an alternative depends on the desired final product. We can categorize the alternatives based on the synthetic goal: achieving a substituted carboxylic acid, a ketone, or a different nitrile-containing scaffold.
Malonic Ester Synthesis: For Substituted Acetic Acids
The most classic alternative for creating α-substituted carboxylic acids is the malonic ester synthesis.[6][7] Instead of starting with a pre-formed ring, this method builds the carbon chain. Diethyl malonate is deprotonated and alkylated, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[8][9]
Workflow Comparison: Malonic Ester Synthesis vs. Cyanoester Decarboxylation
Caption: Contrasting workflows for cyanoester and malonic ester routes.
| Feature | This compound | Diethyl Malonate |
| Primary Product | Nitrile (after decarboxylation) | Carboxylic Acid (after hydrolysis & decarboxylation) |
| Key Reaction | Krapcho Decarboxylation[1] | Alkylation, Hydrolysis, Decarboxylation[6] |
| Base Required | Not required for decarboxylation | Strong base (e.g., NaOEt) for alkylation[7] |
| Side Reactions | Generally clean | Potential for dialkylation if not controlled[6] |
| Versatility | Primarily for accessing nitriles | Excellent for a wide range of substituted carboxylic acids |
Acetoacetic Ester Synthesis: For Substituted Ketones
A close cousin to the malonic ester synthesis, the acetoacetic ester synthesis uses ethyl acetoacetate as the starting material. The process is analogous: deprotonation, alkylation, hydrolysis, and decarboxylation. However, the final product is a ketone instead of a carboxylic acid.[7][9] This provides a divergent pathway from the same core principles of using an activated methylene compound.
Alternative Nitrile Synthesis Methods
If the primary goal is the nitrile functional group itself, several methods can bypass the use of α-cyanoesters entirely.
-
Nucleophilic Substitution (SN2): The reaction of an alkyl halide with a cyanide salt (e.g., NaCN, KCN) is a direct and fundamental method for introducing a nitrile group.[10][11] This is highly effective for primary and secondary alkyl halides.
-
Dehydration of Amides: Primary amides can be converted to nitriles using dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).[10][12]
-
From Carboxylic Acids/Esters: More recent methods allow for the direct conversion of esters to nitriles using reagents like DIBAL-H and ammonium chloride, offering a milder alternative to traditional multi-step procedures.[13]
Table 1: Comparison of Nitrile Synthesis Methodologies
| Method | Starting Material | Reagents | Typical Yields | Key Advantages | Limitations |
| Krapcho Decarboxylation | α-Cyanoester[1] | DMSO, NaCl, H₂O, Heat | 70-95% | Mild conditions, high functional group tolerance.[2] | Requires synthesis of the α-cyanoester precursor. |
| SN2 Cyanation | Alkyl Halide[10] | NaCN or KCN in polar aprotic solvent | 60-90% | Direct, one-step process. | Limited to 1°/2° halides; toxic cyanide salts.[11] |
| Amide Dehydration | Primary Amide[12] | SOCl₂ or P₂O₅ | 75-95% | High yielding and reliable. | Requires prior synthesis of the primary amide. |
| Direct Ester Conversion | Ester[13] | DIBAL-H, NH₄Cl | 60-85% | One-pot from ester; mild conditions.[13] | Does not work for esters on tertiary carbons.[13] |
Experimental Protocols
To provide a practical comparison, we present protocols for the synthesis of cyclohexanecarbonitrile, first via the Krapcho decarboxylation of this compound and second via the SN2 reaction of bromocyclohexane.
Protocol 1: Krapcho Decarboxylation of this compound
Reference: Based on principles described by Krapcho, A. P.[1][2]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 55.2 mmol), sodium chloride (0.65 g, 11.0 mmol), and dimethyl sulfoxide (DMSO) (40 mL).
-
Addition: Add deionized water (2.0 mL, 111 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 160-170 °C and maintain at this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS. Effervescence (CO₂ evolution) should be observed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield cyclohexanecarbonitrile.
Protocol 2: Synthesis of Cyclohexanecarbonitrile via SN2 Reaction
Reference: Based on standard SN2 cyanation procedures.[10][11]
-
Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium cyanide (8.1 g, 165 mmol) and DMSO (100 mL).
-
Addition: Heat the mixture to 90 °C. Add bromocyclohexane (24.5 g, 150 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 120 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C for 2 hours, monitoring the disappearance of the starting material by GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of 200 mL of water and 100 mL of saturated aqueous sodium chloride.
-
Extraction: Extract the product with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with 10% aqueous NaCl (2 x 50 mL), dry over anhydrous CaCl₂, filter, and concentrate. Purify the resulting oil by vacuum distillation to yield cyclohexanecarbonitrile.
Conclusion and Future Outlook
While this compound remains a highly effective reagent for specific synthetic applications, particularly through the robust Krapcho decarboxylation, a wealth of alternatives exists for the modern organic chemist. The malonic and acetoacetic ester syntheses offer unparalleled versatility for constructing substituted carboxylic acids and ketones, respectively. For the direct synthesis of nitriles, classical methods like SN2 cyanation and amide dehydration are powerful tools, complemented by newer, milder methods for direct ester-to-nitrile conversions.
The choice of reagent should be guided by factors such as the desired final product, functional group compatibility, cost, safety (especially concerning cyanide salts), and overall step economy. By understanding the strengths and weaknesses of each approach, researchers can design more efficient, flexible, and innovative synthetic routes.
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Ashenhurst, J. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
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Li, J-T., et al. (2014). A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. RSC Advances.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to Ethyl 1-Cyanocyclohexanecarboxylate
For distribution to: Researchers, scientists, and drug development professionals
Introduction
Ethyl 1-cyanocyclohexanecarboxylate is a valuable intermediate in the synthesis of a variety of pharmaceuticals and specialty chemicals. Its unique structure, featuring a quaternary carbon center bearing both a cyano and an ester group on a cyclohexane ring, makes it a versatile building block for the construction of complex molecular architectures. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to inform strategic decision-making in research and development.
This document will explore two distinct and viable pathways:
-
Route 1: Cyclization via Double Alkylation of Ethyl Cyanoacetate
-
Route 2: A Multi-step Synthesis Commencing with Cyclohexanone
Each route will be evaluated based on key performance indicators including chemical yield, cost of raw materials, operational complexity, safety, and environmental impact. Detailed experimental protocols are provided to ensure reproducibility and facilitate direct comparison.
Methodology Comparison: At a Glance
| Parameter | Route 1: Alkylation of Ethyl Cyanoacetate | Route 2: From Cyclohexanone |
| Starting Materials | Ethyl cyanoacetate, 1,5-Dibromopentane | Cyclohexanone, Ethyl cyanoacetate, Sodium cyanide |
| Key Transformations | Double nucleophilic substitution | Knoevenagel condensation, Michael addition |
| Overall Yield | Good to Excellent (estimated > 70%) | Moderate (multi-step, yield dependent on each step) |
| Reagent Cost | Moderate | Low to Moderate |
| Operational Complexity | Relatively straightforward, one-pot potential | Multi-step, requires isolation of intermediates |
| Safety Concerns | Flammable solvents, strong base | Highly toxic cyanide salts, flammable solvents |
| Green Chemistry Aspect | Fewer steps, potential for solvent recycling | More steps, generation of more waste streams |
Route 1: Cyclization via Double Alkylation of Ethyl Cyanoacetate
This approach leverages the reactivity of the acidic methylene protons of ethyl cyanoacetate in a double alkylation reaction with 1,5-dibromopentane to construct the cyclohexane ring in a single synthetic operation.
Reaction Mechanism and Rationale
The synthesis is initiated by the deprotonation of ethyl cyanoacetate using a strong base, typically sodium ethoxide, to generate a stabilized carbanion. This nucleophile then undergoes a sequential double SN2 reaction with 1,5-dibromopentane. The first alkylation is intermolecular, followed by an intramolecular cyclization to form the six-membered ring. The choice of a strong, non-nucleophilic base is critical to favor the desired alkylation over competing side reactions. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, minimizing transesterification.
Experimental Protocol
Materials:
-
Ethyl cyanoacetate
-
1,5-Dibromopentane
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath and add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Cost-Benefit Analysis of Route 1
-
Yield and Efficiency: This route has the potential for high yields, often exceeding 70%, due to its convergent nature.[1] The one-pot nature of the reaction simplifies the workflow and reduces handling losses.
-
Cost: The primary cost drivers are 1,5-dibromopentane and sodium ethoxide. While not the cheapest reagents, their efficient conversion to a high-value product can be economically favorable.
-
Safety and Environmental: The use of flammable ethanol and diethyl ether requires appropriate safety precautions. Sodium ethoxide is a corrosive and moisture-sensitive base. The reaction generates sodium bromide as a byproduct, which has relatively low toxicity and can be disposed of with minimal environmental impact. The potential for a one-pot synthesis reduces solvent waste.
Route 2: A Multi-step Synthesis Commencing with Cyclohexanone
This pathway begins with the readily available and inexpensive starting material, cyclohexanone, and proceeds through a Knoevenagel condensation followed by a Michael addition of cyanide.
Reaction Mechanism and Rationale
The synthesis initiates with a base-catalyzed Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate.[9][14] This reaction forms an α,β-unsaturated cyanoester, ethyl (cyclohexylidene)cyanoacetate. The subsequent step involves a conjugate addition (Michael addition) of a cyanide nucleophile, typically from sodium or potassium cyanide, to the electron-deficient double bond. This addition generates the desired quaternary carbon center. The choice of base and reaction conditions for the Knoevenagel condensation is crucial to maximize the yield of the intermediate. The subsequent Michael addition requires careful control to avoid side reactions.
Experimental Protocol
Step 1: Knoevenagel Condensation
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Piperidine or another suitable base
-
Toluene or benzene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine cyclohexanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (cyclohexylidene)cyanoacetate. This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Michael Addition of Cyanide
Materials:
-
Ethyl (cyclohexylidene)cyanoacetate (from Step 1)
-
Sodium cyanide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl (cyclohexylidene)cyanoacetate in ethanol.
-
In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of water and add it to the ethanolic solution of the α,β-unsaturated ester.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid in a well-ventilated fume hood to neutralize any excess cyanide.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation.
Cost-Benefit Analysis of Route 2
-
Yield and Efficiency: This is a multi-step synthesis, and the overall yield is the product of the yields of each step. The Knoevenagel condensation can proceed in high yield (often >80-90%), but the Michael addition can be more variable. The need to isolate and potentially purify the intermediate adds to the overall complexity and potential for material loss.
-
Cost: The starting materials, cyclohexanone and sodium cyanide, are generally less expensive than 1,5-dibromopentane.
-
Safety and Environmental: The primary concern with this route is the use of highly toxic sodium cyanide.[2] All manipulations involving cyanide salts must be performed with extreme caution in a well-ventilated fume hood, and appropriate quenching procedures must be in place. The generation of multiple waste streams from the two separate steps can also be a disadvantage from a green chemistry perspective.
Expert Analysis and Recommendation
Both synthetic routes present viable options for the preparation of this compound, each with a distinct set of advantages and disadvantages.
Route 1 (Alkylation of Ethyl Cyanoacetate) is a more elegant and convergent approach. Its main advantages are the potential for high yields in a single step and a simpler operational workflow. This makes it an attractive option for large-scale production where efficiency and throughput are paramount. The higher initial cost of 1,5-dibromopentane may be offset by the higher overall yield and reduced processing time. From a safety perspective, while flammable solvents and a strong base are used, it avoids the handling of acutely toxic cyanide salts.
Route 2 (From Cyclohexanone) is a more classical approach that utilizes cheaper starting materials. This could be a deciding factor for smaller-scale laboratory syntheses or in situations where cost minimization of raw materials is the primary driver. However, the multi-step nature of the synthesis introduces complexity, potentially lowers the overall yield, and increases waste generation. The most significant drawback of this route is the inherent and severe safety risk associated with the use of sodium cyanide.
Recommendation:
For industrial-scale production and process development , Route 1 is the recommended pathway . Its efficiency, higher potential yield, and avoidance of highly toxic reagents make it a more robust and safer option. The higher upfront cost of 1,5-dibromopentane is likely to be compensated by the superior overall process economics.
For academic research or small-scale synthesis where cost is a primary constraint and appropriate safety infrastructure is in place , Route 2 can be a viable alternative . However, the significant hazards associated with cyanide handling cannot be overstated and must be a central consideration in the decision-making process.
Conclusion
The choice of a synthetic route is a multifaceted decision that requires a careful balance of economic, practical, and safety considerations. This guide has provided a detailed comparison of two effective methods for the synthesis of this compound. By presenting a clear cost-benefit analysis and detailed experimental protocols, we aim to empower researchers and drug development professionals to make informed decisions that align with their specific needs and priorities.
References
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GTI Laboratory Supplies. (n.d.). Ethyl cyanoacetate, 99.6%, Certified® 30g. Retrieved January 8, 2026, from [Link]
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IndiaMART. (n.d.). Ethyl Cyanoacetate - C5H7NO2 Latest Price, Manufacturers & Suppliers. Retrieved January 8, 2026, from [Link]
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eBay. (n.d.). Ethyl cyanoacetate, 99.6%, Certified® 30g. Retrieved January 8, 2026, from [Link]
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P212121 Store. (n.d.). 1,5-Dibromopentane | CAS 111-24-0 | Br(CH2)5Br. Retrieved January 8, 2026, from [Link]
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CP Lab Safety. (n.d.). Laboratory Chemicals, 1,5-Dibromopentane, 500g, Each. Retrieved January 8, 2026, from [Link]
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Telematique. (n.d.). Sodium Cyanide (Cymit). Retrieved January 8, 2026, from [Link]
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Lab Alley. (n.d.). Cyclohexanone, ACS Grade. Retrieved January 8, 2026, from [Link]
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DIYChemicals. (n.d.). Cyclohexanone - High Purity. Retrieved January 8, 2026, from [Link]
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ChemAnalyst. (n.d.). Cyclohexanone Prices, Trends, Index, News, Monitor and Demand. Retrieved January 8, 2026, from [Link]
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Cavin Resources. (n.d.). Sodium Cyanide (NaCN) – 98% Min Purity for Mining & Industrial Use. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH2FA catalyst. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. Retrieved January 8, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Novel Analytical Methods for the Quantification of Ethyl 1-cyanocyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals engaged in process development, quality control, and analytical R&D.
Objective: This guide provides a comprehensive framework for the development and validation of novel analytical methods for the quantification of Ethyl 1-cyanocyclohexanecarboxylate. It moves beyond a simple checklist of validation parameters, offering a rationale-driven approach rooted in international regulatory standards. We will explore and compare potential analytical techniques, presenting a detailed, self-validating protocol that ensures data integrity and scientific rigor.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity and concentration in reaction mixtures and as a final product are critical parameters that directly impact the yield, purity, and safety profile of the final API. Consequently, a robust, accurate, and precise analytical method for its quantification is not merely a quality control metric; it is a cornerstone of process understanding and regulatory compliance.
This document serves as a practical guide for developing and validating such a method, with a focus on High-Performance Liquid Chromatography (HPLC), a technique offering a superb balance of specificity, sensitivity, and versatility for this type of analyte. We will ground our validation strategy in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1), "Validation of Analytical Procedures".
Comparative Analysis of Potential Quantification Techniques
The selection of an analytical technique is the first critical decision. The choice depends on the physicochemical properties of this compound, the nature of the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, cost).
| Technique | Principle | Pros | Cons | Best Suited For |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | High specificity, good precision, widely available, easily automated. | Requires the analyte to have a UV chromophore, moderate sensitivity. | Routine quality control, purity assays, stability studies. |
| GC-FID/MS | Separation of volatile compounds followed by flame ionization or mass spectrometry detection. | High sensitivity (especially with MS), excellent for volatile impurities. | Requires analyte to be volatile and thermally stable, potential for sample degradation. | Analysis of residual solvents, raw material testing, and identifying volatile impurities. |
| qNMR | Quantitative Nuclear Magnetic Resonance. Measures the signal intensity of specific nuclei relative to a certified internal standard. | Primary ratio method (highly accurate), no need for a specific reference standard of the analyte, non-destructive. | Lower sensitivity than chromatographic methods, requires expensive instrumentation and specialized expertise. | Absolute purity determination of reference standards, structural confirmation. |
For the purpose of routine quality control in a drug development setting, HPLC with UV detection (HPLC-UV) often represents the optimal choice due to its robustness, specificity, and widespread availability. This guide will therefore focus on the development and validation of an HPLC-UV method.
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for each validation parameter as prescribed by ICH Q2(R1).
Caption: A typical workflow for analytical method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Forced Degradation Study: Subject a solution of this compound to stress conditions to intentionally degrade it.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, a placebo (matrix without analyte), and an unstressed analyte standard using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity for the analyte peak in the stressed samples. The peak purity index should be close to unity, indicating no co-eluting impurities.
Acceptance Criteria: The analyte peak should be well-resolved from all degradation product peaks and any placebo peaks (Resolution > 2). The peak purity analysis must confirm the spectral homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. A typical range for an assay is 80% to 120% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the known concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Sample Data & Acceptance Criteria:
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 80 | 798500 | 801200 | 799600 | 799767 |
| 90 | 901100 | 899500 | 900300 | 900300 |
| 100 | 1002500 | 1001000 | 1003200 | 1002233 |
| 110 | 1103000 | 1104500 | 1102800 | 1103433 |
| 120 | 1205000 | 1203800 | 1204600 | 1204467 |
| Regression Output | Value | Acceptance Criteria | ||
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 | ||
| Y-intercept | Close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by spike/recovery studies.
Experimental Protocol:
-
Prepare a placebo solution (a mixture of all components except the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Caption: Workflow for determining method accuracy.
Sample Data & Acceptance Criteria:
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.7% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Methods of Determination:
-
Based on Signal-to-Noise Ratio:
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical HPLC parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each condition and assess the impact on key parameters like retention time, peak asymmetry, and resolution.
Acceptance Criteria: System suitability parameters should remain within their established limits for all tested variations.
System Suitability
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.
Typical SST Protocol:
-
Make five replicate injections of a standard solution.
-
Calculate the %RSD of the peak areas, retention times, tailing factor, and theoretical plates.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Conclusion and Recommendations
The validation of an analytical method is a comprehensive process that provides a high degree of assurance that the method will consistently produce data that is accurate and reliable. For the quantification of this compound, an HPLC-UV method offers a robust and specific solution suitable for routine quality control in a regulated environment.
By systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, and by implementing a stringent system suitability protocol, researchers can establish a method that is fit for its intended purpose. The experimental designs and acceptance criteria detailed in this guide provide a solid foundation for this validation, ensuring data integrity and supporting confident decision-making throughout the drug development lifecycle.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
A Comparative Guide to the Inter-Laboratory Analysis of Ethyl 1-cyanocyclohexanecarboxylate
Introduction: The Imperative for Robust Analytical Methods in Pharmaceutical Development
Ethyl 1-cyanocyclohexanecarboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and precise quantification are critical, as any impurities can carry through to the final drug product, potentially affecting its safety and efficacy. To ensure that an analytical method for this compound is reliable, accurate, and consistent, it must be validated across multiple laboratories. An inter-laboratory study (ILS), also known as a proficiency test, is the gold standard for assessing the reproducibility of an analytical method.[1][2]
This guide provides a comprehensive overview of a designed inter-laboratory study for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the experimental design, present a detailed analytical protocol, compare hypothetical performance data from multiple laboratories, and provide a statistical evaluation based on internationally recognized standards. The objective is to offer a framework for establishing a robust and transferable analytical method suitable for quality control and regulatory submission.
Designing the Inter-Laboratory Study: A Framework for Reliability
The primary goal of this study is to determine the precision, specifically the repeatability and reproducibility, of a standardized GC-MS method for quantifying this compound.[3] The study design is paramount to obtaining meaningful data.
Study Workflow Diagram
Caption: Overall workflow of the inter-laboratory study.
Key Design Considerations:
-
Test Material: A single, large batch of this compound was prepared and its homogeneity was rigorously confirmed. Each participating laboratory received two identical, but uniquely coded, samples to be analyzed as independent materials.
-
Participating Laboratories: A group of eight laboratories with experience in chromatographic analysis was selected. To ensure a realistic assessment of the method's reproducibility, the laboratories were chosen to represent a range of different GC-MS equipment manufacturers and data systems.[2]
-
Analytical Protocol: A highly detailed, standardized protocol was provided to all participants. Adherence to this protocol is critical to ensure that the observed variability is due to inter-laboratory factors (e.g., environment, operator, instrument differences) and not deviations in the method itself.
The Standardized Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was selected for its high separation efficiency and definitive identification capabilities, making it ideal for analyzing volatile and semi-volatile organic intermediates like this compound.[4][5] Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against a reference standard and library spectra for confident identification.[6]
Analytical Workflow within a Participating Laboratory
Caption: Step-by-step analytical workflow for each laboratory.
Detailed Experimental Protocol
1. Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade ethyl acetate. This is the stock solution.
-
Prepare a working solution by transferring 1.0 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with ethyl acetate, yielding a nominal concentration of 100 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions The following parameters were mandated for all participating laboratories.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[4][7] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C, hold for 1 min; ramp at 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Mass Range | m/z 40-250 |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
3. System Suitability Test (SST) Before analyzing the test samples, each laboratory must perform five replicate injections of the 100 µg/mL working standard solution. The system is deemed suitable if the following criteria are met:
-
Peak Tailing Factor: Between 0.9 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
Causality Behind Choices: The SST ensures that the analytical system is performing correctly on the day of analysis, providing confidence that the subsequent sample results are valid.[8] The choice of a non-polar DB-5ms column is based on the polarity of the analyte, ensuring good peak shape and resolution. The oven temperature program is optimized to provide a sharp peak for the main analyte while allowing for the elution of any potential higher-boiling impurities.
Comparative Results and Statistical Analysis
Each of the eight laboratories analyzed their two coded samples in duplicate. The reported assay values (% purity) are summarized below.
Table 1: Reported Assay Values (%) for this compound
| Laboratory | Sample 1 (Result 1) | Sample 1 (Result 2) | Sample 2 (Result 1) | Sample 2 (Result 2) | Lab Mean (%) |
| Lab A | 99.52 | 99.48 | 99.55 | 99.51 | 99.52 |
| Lab B | 99.61 | 99.59 | 99.65 | 99.63 | 99.62 |
| Lab C | 99.35 | 99.41 | 99.33 | 99.37 | 99.37 |
| Lab D | 99.81 | 99.75 | 99.79 | 99.83 | 99.80 |
| Lab E | 99.45 | 99.49 | 99.42 | 99.46 | 99.46 |
| Lab F | 99.68 | 99.72 | 99.66 | 99.70 | 99.69 |
| Lab G | 99.21 | 99.25 | 99.19 | 99.23 | 99.22 |
| Lab H | 99.58 | 99.54 | 99.60 | 99.56 | 99.57 |
Statistical Evaluation according to ISO 5725
The data was analyzed following the principles outlined in ISO 5725-2 to determine the method's precision.[3] Statistical outlier tests (Cochran's test for variances, Grubbs' test for means) were performed, and no outliers were identified at a 95% confidence level.[9]
The key precision parameters are:
-
Repeatability (r): The value less than which the absolute difference between two single test results obtained under repeatability conditions (same method, same operator, same laboratory, short interval of time) may be expected to lie with a probability of 95%.
-
Reproducibility (R): The value less than which the absolute difference between two single test results obtained under reproducibility conditions (same method, different operators, different laboratories) may be expected to lie with a probability of 95%.
Table 2: Statistical Summary of Inter-Laboratory Study Results
| Parameter | Value |
| Number of Laboratories | 8 |
| Overall Mean Assay (%) | 99.53 |
| Repeatability Standard Deviation (sr) | 0.029 |
| Repeatability Limit (r) | 0.08 |
| Between-Laboratory Standard Deviation (sL) | 0.165 |
| Reproducibility Standard Deviation (sR) | 0.168 |
| Reproducibility Limit (R) | 0.47 |
Discussion and Interpretation of Results
The inter-laboratory study demonstrates that the developed GC-MS method is highly precise. The repeatability limit (r) of 0.08% indicates excellent consistency within a single laboratory. This means that two results obtained by the same analyst on the same day should not differ by more than 0.08%.
The reproducibility limit (R) of 0.47% is a measure of the method's robustness when transferred between laboratories.[1] While this value is larger than the repeatability, as expected, it is still well within acceptable limits for the quality control of a pharmaceutical intermediate. The difference between sR and sr highlights the contribution of inter-laboratory variables, such as differences in instrument calibration, environmental conditions, and operator technique, to the overall measurement uncertainty.
The low standard deviations and tight clustering of laboratory means around the overall mean (99.53%) provide strong evidence that the analytical method is rugged, reliable, and suitable for its intended purpose.
Conclusion
This guide outlines a successful inter-laboratory study for the validation of a GC-MS method for the analysis of this compound. By adhering to a well-defined study design and a detailed, standardized analytical protocol, it was possible to robustly assess the method's performance across multiple laboratories. The statistical analysis, grounded in the ISO 5725 standard, confirms that the method is both repeatable and reproducible. This level of validation is essential for ensuring product quality and consistency in the pharmaceutical industry, providing a high degree of confidence in analytical data used for batch release and regulatory filings.
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Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available from: [Link]
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A Comparative Review of Published Reaction Yields for Ethyl 1-cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of molecular scaffolds is of paramount importance. Ethyl 1-cyanocyclohexanecarboxylate, a versatile building block, serves as a key intermediate in the synthesis of various biologically active molecules. Its geminal cyano and ester functionalities at a quaternary center offer a rich platform for further chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, focusing on reaction yields, mechanistic rationale, and practical considerations to aid researchers in selecting the optimal synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached from two distinct retrosynthetic disconnections. The first strategy involves the formation of the cyclohexane ring through alkylation of a precursor with an active methylene group, such as ethyl cyanoacetate. The second common approach begins with a pre-formed cyclohexane ring, typically from cyclohexanone, and introduces the cyano and carboxylate functionalities. This review will delve into these two primary pathways, presenting a critical evaluation of their published performance.
Method 1: Ring Formation via Dialkylation of Ethyl Cyanoacetate
This classical approach leverages the acidity of the α-protons of ethyl cyanoacetate, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. Subsequent dialkylation with a 1,5-dihalopentane forges the cyclohexyl ring in a single synthetic operation.
Mechanistic Considerations
The reaction proceeds via a tandem nucleophilic substitution. The ethyl cyanoacetate enolate first displaces one of the halide atoms of the 1,5-dihalopentane. The resulting intermediate, now bearing a pendant alkyl halide, undergoes an intramolecular cyclization. A second deprotonation at the α-carbon generates a new enolate which then attacks the terminal carbon bearing the remaining halide, closing the six-membered ring. The choice of base is critical; sodium ethoxide in ethanol is a common and effective choice, as it is sufficiently strong to deprotonate ethyl cyanoacetate and its mono-alkylated intermediate.
Caption: Reaction workflow for the synthesis of this compound via dialkylation.
Published Yields and Protocols
Method 2: Synthesis from Cyclohexanone
An alternative and widely explored strategy begins with the readily available and inexpensive starting material, cyclohexanone. This approach involves the initial formation of a cyanohydrin, which is then converted to the target ethyl ester.
Mechanistic Considerations
The synthesis commences with the nucleophilic addition of a cyanide source to the carbonyl carbon of cyclohexanone, typically under acidic or basic conditions, to form cyclohexanone cyanohydrin. This intermediate possesses a hydroxyl group and a nitrile group at the same carbon. The subsequent step involves the conversion of the hydroxyl group into a leaving group, followed by or concurrent with esterification. A plausible pathway involves the reaction of the cyanohydrin with an ethylating agent. A highly efficient reported method for a similar substrate involves the formation of an intermediate, "Cyclohexanol-1-ethylcarboxylate," directly from cyclohexanone cyanohydrin in high yield[2]. This suggests a process where the nitrile of the cyanohydrin is hydrolyzed and esterified in a controlled manner.
Caption: Reaction workflow for the synthesis of this compound starting from cyclohexanone.
Published Yields and Protocols
Published data indicates that the formation of "Cyclohexanol-1-ethylcarboxylate" from cyclohexanone cyanohydrin can be achieved with a high yield of 85.5% [2]. While this is not the final target molecule, it represents a key, high-yielding step in a potential synthetic sequence. The subsequent conversion of this intermediate to this compound would involve the re-introduction or preservation of the cyano group, a transformation that may present challenges. A more direct approach from cyclohexanone would be the simultaneous introduction of the cyano and ester functionalities. While a one-pot synthesis of cyclohexanecarbonitrile from cyclohexanone has been reported with yields up to 92%, this method does not yield the desired ethyl ester[3].
Comparative Analysis
| Parameter | Method 1: Dialkylation of Ethyl Cyanoacetate | Method 2: From Cyclohexanone |
| Starting Materials | Ethyl cyanoacetate, 1,5-dihalopentane | Cyclohexanone, Cyanide source |
| Key Steps | Tandem dialkylation and intramolecular cyclization | Cyanohydrin formation and subsequent functional group manipulation |
| Reported Yield | ~74% (by analogy)[1] | 85.5% for a key intermediate[2] |
| Advantages | - Convergent synthesis forming the ring and introducing functionalities simultaneously.- Potentially a one-pot procedure. | - Utilizes an inexpensive and readily available starting material.- High yield reported for the initial step. |
| Disadvantages | - 1,5-dihalopentanes can be more expensive than cyclohexanone.- Potential for polymerization or intermolecular side reactions. | - The overall yield for the complete sequence to the target molecule is not well-documented.- May require multiple steps and purification of intermediates. |
Experimental Protocols
Representative Protocol for Method 1 (by analogy)
Synthesis of this compound
To a solution of sodium ethoxide, prepared from sodium (1.1 eq) in absolute ethanol, is added ethyl cyanoacetate (1.0 eq) at room temperature. The mixture is stirred until the formation of the sodium salt is complete. 1,5-Dibromopentane (1.0 eq) is then added dropwise, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Conceptual Protocol for Method 2
Step 1: Synthesis of Cyclohexanone Cyanohydrin
Cyclohexanone is reacted with a cyanide source, such as potassium cyanide followed by acidification, or trimethylsilyl cyanide with a catalytic amount of a Lewis acid. The reaction is typically carried out at low temperatures to favor the cyanohydrin formation. The product is then isolated by extraction and purified.
Step 2: Conversion to this compound
The cyclohexanone cyanohydrin is then subjected to conditions that would facilitate the conversion of the hydroxyl group to an ethyl ester. This could potentially involve reaction with ethyl chloroformate in the presence of a base, or other esterification methods. The specific conditions would need to be optimized to maximize the yield of the desired product.
Conclusion
Both the dialkylation of ethyl cyanoacetate and the synthetic route starting from cyclohexanone present viable pathways for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the researcher, including cost of starting materials, scalability, and the desired purity of the final product. The dialkylation route offers a more convergent approach with a reasonably predictable high yield based on analogous reactions. The cyclohexanone route, while starting from a more economical material, has a less clearly defined and potentially multi-step pathway to the final product based on currently available literature. Further process development and optimization for the cyclohexanone route could, however, make it a more attractive option for large-scale synthesis.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Ethyl 1-cyanocyclohexanecarboxylate
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Ethyl 1-cyanocyclohexanecarboxylate. However, responsible lifecycle management of these chemicals, particularly their disposal, is a non-negotiable aspect of laboratory safety and regulatory compliance. The presence of the nitrile functional group in this molecule necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step plan rooted in established safety principles to ensure this compound and its associated waste are managed without risk to personnel or the environment.
Part 1: Core Hazard Assessment & Immediate Safety
Before handling waste, it is imperative to understand the underlying risks. The primary hazard associated with this compound stems from its nitrile chemistry. Nitriles can be toxic and may liberate highly poisonous hydrogen cyanide gas upon contact with acids or through thermal decomposition.[1] Therefore, treating this compound with the appropriate level of caution is paramount.
Table 1: Hazard Profile Summary
| Hazard Category | Description | Rationale & Key Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] Nitrile poisoning can exhibit symptoms similar to cyanide poisoning.[1] | Always handle this chemical and its waste in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Reactivity | Incompatible with strong acids and oxidizing agents. [3] Contact with acids can liberate toxic hydrogen cyanide gas.[1] | CRITICAL: Waste must be segregated. Never mix with acidic or oxidizing waste streams. |
| Eye & Skin Irritation | Causes serious eye and skin irritation.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4] |
| Environmental Hazard | May be harmful or toxic to aquatic life.[5][6] | Do not dispose of this chemical down the drain or in regular trash.[7] All waste must be collected as hazardous waste. |
Personal Protective Equipment (PPE) for Waste Handling:
-
Eye Protection: ANSI Z87.1-compliant safety goggles with side shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile). Dispose of contaminated gloves properly after use.[4]
-
Body Protection: A lab coat or chemical-resistant apron. Ensure skin is not exposed.[2]
Part 2: The Disposal Workflow: From Benchtop to Pickup
The proper disposal of this compound is a systematic process governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[8][9] The following workflow ensures compliance and safety.
Protocol 1: Step-by-Step Waste Collection
-
Segregate at the Source: As soon as the waste is generated, it must be classified. Waste containing this compound should be kept in a dedicated waste stream. It is crucial to prevent mixing with other chemical waste, especially acids and oxidizers.[3][10]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste (e.g., the original reagent bottle, a glass bottle, or a high-density polyethylene jug).[11] The container must be in good condition and have a secure, tightly closing lid.[7][11]
-
Properly Label the Container: Every waste container must be clearly labeled before any waste is added.[12] The label must include:
-
Accumulate in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][12] This area should be close to the point of generation, under the control of laboratory personnel, and clearly marked with hazardous waste signage.[9] Secondary containment is highly recommended.[7]
-
Arrange for Disposal: Once the container is full or you have finished the project, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[11] They will ensure the waste is transported and disposed of by a licensed hazardous waste facility.[9] Never evaporate chemical waste as a method of disposal. [11][12]
Part 3: Decontamination and Empty Container Management
Empty containers that held acutely hazardous chemicals require specific disposal procedures to prevent residual hazards.[10][11] Given the toxicity profile of nitriles, it is best practice to treat containers of this compound with this higher level of care.
Protocol 2: Empty Container Decontamination
-
Initial Removal: Empty the container as completely as possible, pouring the last of the contents into your designated hazardous waste container.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10][11]
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous waste. [7][10][11] Add the rinsate to your this compound waste container.
-
Final Disposal: Once triple-rinsed, the container can be prepared for disposal as regular, non-hazardous waste. Deface or remove the original chemical label to avoid confusion, and remove the cap.[11] Dispose of it in the appropriate bin for glass or plastic recycling/trash as per your facility's guidelines.
Part 4: Emergency Response
In the event of a spill or exposure, immediate and correct action is vital. This guide is for disposal; always refer to the full Safety Data Sheet (SDS) and your institution's emergency protocols for detailed response procedures.
-
Spill: Evacuate the immediate area. Use appropriate absorbent material for containment, avoiding dust formation. Collect all contaminated materials into a sealed, labeled hazardous waste container for disposal.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13]
-
Inhalation: Move the affected person to fresh air.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2]
For any significant exposure, call emergency services and seek immediate medical attention. [13]
By adhering to these protocols, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the wider environment.
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Personal protective equipment for handling Ethyl 1-cyanocyclohexanecarboxylate
A Guide to the Safe Handling of Ethyl 1-cyanocyclohexanecarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, including aliphatic nitriles and esters. A conservative and precautionary approach is strongly advised.
This compound is a bifunctional molecule containing both a nitrile and an ester group. This unique structure necessitates careful handling to mitigate risks associated with both functionalities. The primary concern with aliphatic nitriles is their potential to release cyanide, a potent toxin.[1][2]
Hazard Identification and Risk Assessment
The toxicity of aliphatic nitriles can be attributed to the metabolic release of cyanide, which inhibits cellular respiration.[3] Symptoms of nitrile poisoning can have a delayed onset and may include headache, dizziness, nausea, and in severe cases, convulsions and death.[3] The ester component, while generally less hazardous, can cause irritation upon contact with skin and eyes.
Potential Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can be metabolized to cyanide.[1][2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: While not highly flammable, it may burn if exposed to a strong ignition source.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Required PPE |
| Weighing and Transferring | Chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.[4][5] |
| Conducting Reactions | Chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.[4][5] |
| Work-up and Purification | Chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.[4][5] |
| Waste Disposal | Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Safe handling workflow for this compound.
Experimental Protocols
1. Preparation and Setup:
-
Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.[6]
-
Ensure that an emergency shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
2. Handling and Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations, including weighing and transferring, within a fume hood to minimize inhalation exposure.[5]
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Keep containers tightly closed when not in use to prevent the release of vapors.
3. Spill Response:
-
In the event of a small spill within a fume hood, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[8]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., gloves, absorbent materials), must be collected in a dedicated, labeled hazardous waste container.[6]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong acids or bases.[9]
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risks to themselves and the environment.
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Comparative toxicities of aliphatic nitriles. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 8, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
